1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-1,3-benzothiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLYUQDFFSCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594311 | |
| Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61700-72-9 | |
| Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
This technical guide provides an in-depth analysis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone , a pivotal bifunctional scaffold in medicinal chemistry and chemical biology.
Chemical Identity & Physiochemical Profile[1]
This compound serves as a critical electrophilic intermediate, bridging simple aniline precursors with complex heterocyclic systems used in bioluminescence imaging (luciferin analogs) and targeted oncology therapeutics.
| Parameter | Technical Specification |
| CAS Number | 61700-72-9 |
| IUPAC Name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one |
| Synonyms | 6-Acetyl-2-chlorobenzothiazole; 2-Chloro-6-acetylbenzothiazole |
| Molecular Formula | C₉H₆ClNOS |
| Molecular Weight | 211.67 g/mol |
| SMILES | CC(=O)C1=CC=C2N=C(Cl)SC2=C1 |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in alcohols; insoluble in water |
| Melting Point | 128–132 °C (Typical for this class) |
Structural Logic & Reactivity
The molecule features two distinct reactive centers ("warheads") that allow for orthogonal functionalization:
-
C2-Position (Chlorine): The electron-deficient thiazole ring activates the C2-chlorine towards Nucleophilic Aromatic Substitution (SNAr) . This allows rapid coupling with amines, thiols, and alkoxides without transition metal catalysis.
-
C6-Position (Acetyl): The ketone moiety serves as a handle for condensation reactions (e.g., Aldol, Knoevenagel) or reduction to chiral alcohols, essential for synthesizing bio-active pharmacophores.
Synthetic Pathways & Process Optimization
The most robust synthetic route avoids the low-yield direct chlorination of 6-acetylbenzothiazole. Instead, it utilizes a Constructive Cyclization–Diazotization Strategy . This two-step protocol ensures high regioselectivity and purity.
Step 1: Kaufman Cyclization (Formation of the Benzothiazole Core)
-
Precursor: 4-Aminoacetophenone[1]
-
Reagents: Potassium Thiocyanate (KSCN), Bromine (Br₂), Acetic Acid (AcOH)
-
Mechanism: In situ formation of thiocyanogen leads to electrophilic attack at the ortho-position of the aniline, followed by intramolecular cyclization.
Step 2: Sandmeyer-Gattermann Transformation (Amino to Chloro)
-
Precursor: 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS 21222-61-7)
-
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl)
-
Critical Control: 2-Aminobenzothiazoles are weakly basic. Diazotization requires concentrated acid or non-aqueous conditions (e.g., t-butyl nitrite in acetonitrile) to prevent diazo-tar formation.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from commercially available 4-aminoacetophenone.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-6-acetylbenzothiazole
Note: Perform all reactions in a fume hood. Bromine and diazonium salts are hazardous.
1. Diazotization of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone
-
Dissolution: Suspend 10 mmol (1.92 g) of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone in 20 mL of concentrated HCl. Cool the mixture to -5°C using an ice-salt bath.
-
Nitrosation: Dropwise add a solution of NaNO₂ (15 mmol, 1.04 g) in 5 mL water. Maintain internal temperature below 0°C. Stir for 30 minutes. The suspension will thin as the diazonium salt forms.
-
Sandmeyer Displacement: In a separate flask, dissolve CuCl (12 mmol) in 10 mL concentrated HCl at 0°C. Slowly transfer the cold diazonium solution into the CuCl solution with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature (nitrogen gas evolution will occur). Heat to 60°C for 30 minutes to ensure completion. Pour into ice water (100 mL).
-
Isolation: Filter the resulting precipitate. Wash with water and recrystallize from ethanol to obtain pale yellow needles.
-
Expected Yield: 65–75%
-
Validation: 1H NMR (CDCl₃) should show loss of the broad NH₂ singlet (approx. 7.8 ppm) and retention of the acetyl singlet (2.6 ppm).
-
Applications in Drug Discovery & Chemical Biology[1][8]
Firefly Luciferin Analog Synthesis
This compound is a direct precursor to 6-acetyl-D-luciferin and other redshifted bioluminescent probes.
-
Mechanism: The 2-chloro group is displaced by D-cysteine (or D-penicillamine) to form the thiazoline ring required for luciferase recognition.
-
Utility: The electron-withdrawing acetyl group at C6 modulates the emission wavelength, often shifting it towards the red/near-infrared, which is crucial for deep-tissue imaging.
Targeted Protein Degradation (PROTACs)
The benzothiazole core is a privileged scaffold in kinase inhibitors.
-
Workflow: The 2-chloro position is reacted with a diamine linker. One amine displaces the chloride (SNAr), and the other amine is coupled to an E3 ligase ligand (e.g., Thalidomide).
-
Advantage: The rigidity of the benzothiazole ring improves cell permeability compared to more flexible linkers.
Reactivity & Functionalization Map
Figure 2: The C2-Chloro and C6-Acetyl groups allow divergent synthesis of functional probes.
References
-
Lead Sciences. (n.d.). 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Product Specifications. Retrieved from
-
BLDpharm. (n.d.). Product Analysis: CAS 61700-72-9. Retrieved from
-
BenchChem. (n.d.). Synthesis and Precursors of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. Retrieved from
-
National Institutes of Health (NIH). (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC8151321. Retrieved from
-
MySkinRecipes. (n.d.). Chemical Specifications for Benzothiazole Derivatives. Retrieved from
Sources
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone molecular weight and formula
This technical guide provides an in-depth analysis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone , a bifunctional heterocyclic scaffold critical in medicinal chemistry and materials science.
Executive Summary
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 61700-72-9) is a disubstituted benzothiazole derivative characterized by an electrophilic chlorine atom at the C2 position and an acetyl group at the C6 position.[1] This specific substitution pattern renders the molecule a high-value "privileged scaffold" in drug discovery. The C2-chlorine serves as a reactive handle for nucleophilic aromatic substitution (
Physicochemical Profile
The following data aggregates calculated and experimentally verified parameters for precision in stoichiometric planning and ADME prediction.
Table 1: Molecular Specifications
| Parameter | Value | Unit | Notes |
| Molecular Formula | C | - | - |
| Molecular Weight | 211.67 | g/mol | Monoisotopic Mass: 210.9859 |
| CAS Registry Number | 61700-72-9 | - | - |
| Physical State | Solid | - | Pale yellow to off-white crystalline powder |
| Melting Point | 108–112 | °C | Range varies by purity/polymorph |
| Solubility | DMSO, DMF, DCM | - | Poor water solubility |
| LogP (Predicted) | 2.8 – 3.2 | - | Lipophilic; crosses cell membranes |
| Topological Polar Surface Area | 42.0 | Å | Favorable for CNS penetration |
Structural Analysis
The molecule consists of a bicyclic benzo[d]thiazole core.
-
Position 2 (C-Cl): The carbon-chlorine bond is activated by the adjacent nitrogen and sulfur atoms, making it highly susceptible to displacement by amines, thiols, and alkoxides.
-
Position 6 (C-C=O): The acetyl group is para to the nitrogen, electronically communicating with the heterocyclic ring, influencing the dipole moment and stacking interactions.
Synthetic Methodologies
High-purity synthesis of this compound typically proceeds via the Sandmeyer reaction from its amino-precursor. This route is preferred over direct chlorination due to superior regioselectivity.
Protocol: Diazotization-Chlorination Sequence
Precursor: 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS: 21222-61-7).[2]
Step 1: Diazonium Salt Formation
-
Dissolution: Dissolve 10 mmol of the 2-amino precursor in concentrated HCl (30 mL) at 0°C. Ensure vigorous stirring to maintain a fine suspension.
-
Diazotization: Dropwise add an aqueous solution of NaNO
(1.2 eq) while maintaining the internal temperature below 5°C. The formation of the diazonium species is indicated by the dissolution of the starting material and a color change (often to orange/red).-
Critical Control Point: Temperature excursions >5°C can lead to hydrolysis (phenol formation).
-
Step 2: Sandmeyer Displacement
-
Catalyst Preparation: In a separate vessel, prepare a solution of CuCl (1.5 eq) in concentrated HCl.
-
Addition: Transfer the cold diazonium solution slowly into the vigorously stirred CuCl solution at room temperature.
-
Evolution: Nitrogen gas (
) will evolve rapidly. Stir for 2–4 hours until gas evolution ceases. -
Workup: Dilute with ice water. The product, 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone , will precipitate. Filter, wash with water, and recrystallize from ethanol/water.[3]
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward synthesis.
Figure 1: Synthetic route from commercially available 4-aminoacetophenone to the target chlorobenzothiazole via the Sandmeyer reaction.
Reactivity & Applications in Drug Design
This molecule is a "bifunctional pharmacophore," allowing independent modification of two distinct sites.
A. The C2 "Warhead" (Nucleophilic Displacement)
The C2-chlorine is the primary site of reactivity. In medicinal chemistry, this is exploited to introduce solubility-enhancing groups or specific binding motifs.
-
Reaction Type:
(Nucleophilic Aromatic Substitution). -
Conditions: Typically requires a base (K
CO or DIPEA) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–100°C). -
Utility: Synthesis of 2-aminobenzothiazoles (kinase inhibitors) or 2-thiobenzothiazoles.
B. The C6 "Anchor" (Carbonyl Chemistry)
The acetyl group remains stable during C2 substitution (if non-reducing conditions are used) and can be derivatized later.
-
Transformations:
-
Condensation: With hydrazines to form hydrazones (common in antimicrobial screening).
-
Reduction: To secondary alcohols (chiral centers).
-
Oxidation: To carboxylic acids (via haloform reaction).
-
Visualization: Reactivity Map
Figure 2: Divergent synthesis capabilities. Red arrows indicate C2-chlorine displacement; Green arrows indicate C6-carbonyl transformations.
Handling & Safety Protocols
As a halogenated heterocycle, this compound requires specific handling protocols to ensure operator safety and compound integrity.
-
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[4]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage Stability:
-
Hydrolysis Risk: The C2-Cl bond is sensitive to moisture over long periods. Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Light Sensitivity: Benzothiazoles can undergo photo-degradation. Store in amber vials.
-
-
Spill Cleanup: Do not use water (potential hydrolysis to HCl). Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.
References
-
PubChem. (n.d.). 2-Chlorobenzothiazole Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
Structural Elucidation and Analytical Characterization of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Technical Guide for Drug Development & Synthetic Chemistry
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antitumor, antimicrobial, and neuroprotective agents.[1] 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (hereafter referred to as CBT-6-Ac ) represents a critical electrophilic intermediate. The C-2 chlorine atom provides a handle for nucleophilic aromatic substitution (
This guide details the structural elucidation of CBT-6-Ac, prioritizing rigorous spectroscopic assignment and impurity profiling required for pharmaceutical-grade standards.
Synthetic Context & Isolation Strategy
To understand the impurity profile and necessary purification steps, one must first understand the genesis of the molecule. While direct chlorination of 6-acetylbenzothiazole is possible, it lacks regiochemical precision. The industry-standard route relies on the Sandmeyer reaction , ensuring the chlorine is installed exclusively at the C-2 position.
1.1 Validated Synthetic Pathway
The synthesis begins with the cyclization of 4-aminoacetophenone using potassium thiocyanate (KSCN) and bromine to form the 2-amino-benzothiazole core, followed by diazotization and chlorination.
Figure 1: Step-wise synthesis ensuring regioselectivity at C-2 and C-6 positions.
1.2 Isolation & Impurity Profiling
The Sandmeyer step is prone to specific side reactions. During elucidation, analysts must specifically monitor for:
-
Hydrolysis Product: 1-(2-hydroxybenzo[d]thiazol-6-yl)ethanone (arising from water attacking the diazonium).
-
Sandmeyer Dimer: 6,6'-diacetyl-2,2'-bibenzothiazole (radical coupling side product).
-
Residual Amine: Unreacted 2-amino precursor.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides the first line of evidence for the successful installation of the chlorine atom.
2.1 Chlorine Isotope Signature
The natural abundance of chlorine isotopes (
-
Molecular Ion (
): The spectrum will display a distinct peak at m/z 211.0 ( Cl) and an peak at m/z 213.0 ( Cl) with a relative intensity of ~33%. -
Absence of M+2: If the M+2 peak is missing or <5%, the reaction likely failed (yielding the hydroxy derivative) or produced the proto-dechlorinated product.
2.2 Fragmentation Pattern (EI-MS)
Under Electron Impact (70eV), the molecule undergoes characteristic fragmentation:
-
-Cleavage: Loss of the methyl radical (
, -15 Da) from the acetyl group Acylium ion ( 196). -
Decarbonylation: Subsequent loss of CO (-28 Da)
Chlorobenzothiazole cation ( 168). -
Heterolytic Cleavage: Loss of the Chlorine radical (
, -35 Da) is less favored initially but observable in lower mass ranges.
NMR Spectroscopy: The Structural Map
Nuclear Magnetic Resonance (NMR) is the definitive tool for proving the substitution pattern. The 2,6-disubstitution leaves three aromatic protons (H-4, H-5, H-7) with a specific coupling network.
3.1 Proton (
H) NMR Assignment (400 MHz, DMSO-
)
The acetyl group (C-6) is a strong Electron Withdrawing Group (EWG), deshielding the ortho protons (H-5 and H-7). The C-2 Chlorine also exerts an inductive effect on the ring system.
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H-7 | 8.60 - 8.70 | Doublet (d) | Most Deshielded. Ortho to Acetyl (EWG). Meta coupling to H-5. | |
| H-5 | 8.05 - 8.15 | dd | Ortho to Acetyl; Ortho to H-4. Shows classic "dd" pattern. | |
| H-4 | 7.95 - 8.05 | Doublet (d) | Ortho to H-5. Least deshielded by the Acetyl group (meta). | |
| Acet-CH3 | 2.65 - 2.70 | Singlet (s) | - | Characteristic methyl ketone singlet. |
Note: Chemical shifts may vary
3.2 Carbon (
C) NMR Key Signals
-
C=O (Carbonyl): ~197.0 ppm.
-
C-2 (C-Cl): ~153.0 - 158.0 ppm. This carbon is attached to S, N, and Cl, typically broad or low intensity due to relaxation times.
-
C-6 (C-Acetyl): ~133.0 - 135.0 ppm.
-
Methyl Carbon: ~27.0 ppm.
3.3 Connectivity Diagram (HMBC/COSY)
To rigorously prove the structure, 2D NMR correlations are required.
Figure 2: 2D-NMR Correlation Strategy. HMBC confirms the position of the acetyl group relative to the aromatic protons.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as a rapid "fingerprint" verification method in QC environments.
-
C=O Stretch: A strong, sharp band at 1680–1690 cm⁻¹ . This is characteristic of an aryl ketone.
-
C=N Stretch: A medium intensity band at 1590–1610 cm⁻¹ , typical of the benzothiazole ring.
-
C-Cl Stretch: A distinct band in the fingerprint region, typically 740–760 cm⁻¹ (often obscured by aromatic out-of-plane bending, but critical for differentiation from the H-analog).
Quality Control & Stability
For researchers using this compound as an intermediate:
-
Solubility: Poorly soluble in water and hexane. Soluble in DCM, DMSO, and DMF.
-
Stability: The C-Cl bond is susceptible to hydrolysis in strong aqueous base at high temperatures. Store under inert atmosphere (Ar/N2) to prevent slow oxidation or hydrolysis.
-
HPLC Method: Use a C18 column with a water/acetonitrile gradient (0.1% Formic Acid). The chlorinated product is significantly more hydrophobic (longer retention time) than the 2-amino precursor or the 2-hydroxy impurity.
References
-
Benzothiazole Synthesis: Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (General Sandmeyer precursor synthesis).
-
Sandmeyer Reaction Mechanism: The Sandmeyer Reaction: Mechanism and Synthetic Utility. (Detailed mechanistic insight for the chlorination step).
-
NMR Data Verification: NMR Chemical Shifts of Common Laboratory Solvents and Impurities. (Essential for distinguishing solvent peaks from the target molecule).
-
Commercial Reference: 2-Chlorobenzothiazole Product Specifications. (Baseline data for the core scaffold).
Sources
Technical Monograph: 2-Chloro-6-acetylbenzothiazole
This technical guide provides an advanced operational framework for the handling, storage, and experimental application of 1-(2-chlorobenzothiazol-6-yl)ethanone (commonly referred to as 2-Chloro-6-acetylbenzothiazole).
This document is structured for high-containment laboratory environments, moving beyond basic safety data sheets (SDS) to address the mechanistic reasons for specific handling protocols.
Operational Safety, Reactivity, and Synthetic Application
Chemical Identity & Critical Safety Architecture
2-Chloro-6-acetylbenzothiazole is a bifunctional electrophile. Its reactivity is defined by the electron-deficient benzothiazole core, which activates the C2-chlorine towards Nucleophilic Aromatic Substitution (
Core Physicochemical Data
| Property | Specification |
| CAS Number | 61700-72-9 |
| IUPAC Name | 1-(2-chlorobenzothiazol-6-yl)ethanone |
| Molecular Formula | |
| Molecular Weight | 211.67 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Storage Class | 6.1A (Combustible, Acute Toxic) |
| Solubility | Soluble in DMSO, DMF, DCM; Poorly soluble in water. |
Hazard Profiling (GHS Classification)
Signal Word: DANGER This compound is not merely an irritant; it possesses acute toxicity profiles similar to its parent scaffold, 2-chlorobenzothiazole.
| Hazard Code | Description | Mechanistic Implication |
| H301 + H311 | Toxic if swallowed or in contact with skin. | High lipophilicity allows rapid dermal absorption. Systemic toxicity often involves interference with cytochrome P450 enzymes. |
| H319 | Causes serious eye irritation. | Hydrolysis on mucosal surfaces releases HCl and phenolic intermediates. |
| H332 | Harmful if inhaled. | Aerosolized particulates are potent respiratory irritants. |
| H402 | Harmful to aquatic life. | Benzothiazoles are persistent environmental pollutants; waste must be segregated. |
Strategic Handling & Storage Protocols
The integrity of this reagent is compromised by moisture. The C2-Cl bond, while stable in dry conditions, is susceptible to slow hydrolysis, releasing hydrochloric acid (HCl) which autocatalyzes further degradation.
Storage "Cold Chain" Logic
-
Temperature: Store at 2–8°C .
-
Reasoning: Low temperature retards the kinetic rate of spontaneous hydrolysis and dimerization.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen).
-
Reasoning: Oxygen is less of a concern than humidity. Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" in opened vials.
-
-
Container: Amber glass with PTFE-lined septa.
-
Reasoning: Prevents photon-induced radical degradation of the acetyl moiety.
-
Handling Workflow Visualization
The following decision tree outlines the safe handling logic to prevent exposure and degradation.
Figure 1: Operational workflow for handling toxic benzothiazole derivatives.
Reactivity & Synthetic Application
The primary utility of 2-Chloro-6-acetylbenzothiazole lies in its ability to undergo
The Mechanism: Displacement
When reacting with a nucleophile (e.g., a primary amine or hydrazine), the reaction follows a predictable pathway. Understanding this mechanism is crucial for troubleshooting low yields.
Figure 2: Nucleophilic Aromatic Substitution pathway at the C2 position.
Causality in Experimental Design
-
Base Requirement: The reaction generates HCl. An auxiliary base (e.g., Triethylamine or
) is mandatory to neutralize the acid. Failure to scavenge HCl will protonate the nucleophile (amine), rendering it unreactive and stalling the reaction. -
Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are required to stabilize the polar transition state.
Self-Validating Experimental Protocol
Objective: Synthesis of a 2-amino-derivative via
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Argon.
-
Checkpoint 1: Verify Argon flow. If humidity enters, the C2-Cl will hydrolyze to the 2-hydroxy derivative (spectroscopically dead end).
-
-
Dissolution:
-
Dissolve 1.0 eq of 2-Chloro-6-acetylbenzothiazole in anhydrous DMF (0.2 M concentration).
-
Add 1.2 eq of the amine nucleophile.
-
Add 2.0 eq of Diisopropylethylamine (DIPEA).
-
-
Reaction:
-
Heat to 60–80°C.
-
Checkpoint 2 (TLC/LCMS): Monitor after 1 hour.
-
Success Indicator: Disappearance of the starting material peak (approx. 211.67 Da).[1]
-
Failure Mode: If a peak at M-Cl+OH (approx 193 Da) appears, moisture intrusion occurred (Hydrolysis).
-
-
-
Work-up (The Validation Step):
-
Dilute with Ethyl Acetate and wash with water.
-
Critical Safety Step: Wash the organic layer with saturated
. -
Why? This neutralizes any residual HCl generated during the substitution.
-
Dry over
and concentrate.
-
-
Characterization:
-
1H NMR: Look for the disappearance of the specific benzothiazole protons and the appearance of the nucleophile's alkyl/aryl protons. The acetyl methyl group (singlet ~2.6 ppm) should remain intact.
-
Emergency Response & Waste Management
Spill Management
Due to the H301+H311 toxicity rating, a spill is a high-risk event.
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, respiratory protection (P100 or N95 minimum if powder is aerosolized).
-
Neutralize: Cover the spill with a solvent adsorbent pad. Do not use water initially (spreads the lipophilic compound).
-
Clean: Wipe surface with 10% bleach solution (oxidizes the sulfur), followed by soap and water.
Waste Disposal
-
Do NOT dispose of down the drain (H402).
-
Segregate into Halogenated Organic Waste .
-
Label clearly as "Toxic / Benzothiazole Derivative".
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2-chlorobenzothiazol-6-yl)ethanone. MilliporeSigma.[2][3]
-
BLD Pharm. (n.d.). Product Analysis: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone. BLDpharm.
-
PubChem. (n.d.). Compound Summary: 2-Chlorobenzothiazole (Parent Structure Data). National Library of Medicine.
-
Delmas, F., et al. (2004). Synthesis and antileishmanial activity of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives. European Journal of Medicinal Chemistry.
Sources
The Benzothiazole Scaffold: Synthetic Evolution and Therapeutic Versatility
[1][2]
Executive Summary: The "Privileged" Pharmacophore
In the landscape of medicinal chemistry, benzothiazole stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Comprising a benzene ring fused to a thiazole ring at the 4,5-positions, this heterocyclic system offers a unique balance of electron-donating and electron-withdrawing properties, lipophilicity, and metabolic stability.
This guide moves beyond basic structural definitions to analyze the causality behind benzothiazole’s success. We explore why specific substitutions at the C-2 and C-6 positions drive potency, detail a self-validating green synthesis protocol, and map the signaling pathways involved in its anticancer mechanisms.
Key FDA-Approved Benchmarks
-
Riluzole (Rilutek): The first FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS). It utilizes the benzothiazole core to inhibit glutamate release and modulate sodium channels.[1]
-
Ethoxzolamide: A carbonic anhydrase inhibitor used for glaucoma and duodenal ulcers.
-
Flutemetamol (Vizamyl): A diagnostic agent for PET imaging of beta-amyloid neuritic plaques in Alzheimer's disease.
Synthetic Architectures: A Green Chemistry Approach
Traditional syntheses (e.g., Jacobson cyclization) often require harsh oxidative conditions or toxic solvents. Modern drug development prioritizes "Green Chemistry" metrics: atom economy, solvent safety, and energy efficiency.
Below is a validated, catalyst-free protocol for synthesizing 2-substituted benzothiazoles using PEG-400 as a recyclable reaction medium. This method is superior due to its operational simplicity and avoidance of volatile organic compounds (VOCs).
Protocol: Catalyst-Free Condensation in PEG-400
Objective: Synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
Reagents:
-
2-Aminothiophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Polyethylene Glycol-400 (PEG-400) (5 mL)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of benzaldehyde in 5 mL of PEG-400.
-
Reaction: Stir the mixture at room temperature (25–30 °C).
-
Mechanistic Insight: PEG-400 acts as a phase transfer catalyst and a mild Lewis base, activating the aldehyde carbonyl for nucleophilic attack by the thiol group.
-
-
Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (8:2). Reaction typically completes in 30–60 minutes.
-
Work-up: Pour the reaction mixture into crushed ice (20 g) with vigorous stirring. The product will precipitate out.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure crystals.
-
Validation: Confirm structure via melting point (112–114 °C) and ^1H-NMR (characteristic aromatic peaks).
Visualization: Synthetic Workflow
Figure 1: Workflow for the green synthesis of benzothiazole derivatives using PEG-400.
Therapeutic Frontiers & SAR Analysis
The benzothiazole ring is bio-isosteric with the indole ring (found in serotonin/tryptophan), allowing it to mimic endogenous ligands.
Structure-Activity Relationship (SAR)
The biological activity is strictly governed by substitutions at specific positions.
| Position | Pharmacological Impact | Preferred Substituents (High Potency) |
| C-2 | Target Specificity. Determines the primary interaction with the receptor pocket. | Aryl, Heteroaryl (Pyridine/Furan), Hydrazone linkers. |
| C-6 | Electronic Tuning. Modulates lipophilicity (LogP) and metabolic stability. | Electron-withdrawing groups: -F, -Cl, -NO₂, -CF₃. |
| N-3 | Hydrogen Bonding. Acts as a hydrogen bond acceptor in the enzyme active site. | Unsubstituted (essential for tubulin binding). |
Anticancer Mechanisms: The Dual Pathway
Benzothiazole derivatives exhibit anticancer activity primarily through two mechanisms:
-
Tubulin Polymerization Inhibition: Binding to the colchicine site of tubulin, preventing microtubule assembly and inducing mitotic arrest (apoptosis).
-
Kinase Inhibition: Targeting EGFR (Epidermal Growth Factor Receptor) or VEGFR, blocking downstream signaling pathways (PI3K/Akt/mTOR) essential for tumor proliferation.
Visualization: Signaling Cascade Inhibition
Figure 2: Dual mechanism of action: Kinase inhibition (EGFR) and Microtubule destabilization.
Experimental Validation: The MTT Cytotoxicity Assay
To validate the anticancer potential of a synthesized benzothiazole derivative, the MTT assay is the industry standard. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes (present only in viable cells).
Validated Protocol
-
Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C / 5% CO₂. -
Treatment: Add the benzothiazole derivative at varying concentrations (0.1, 1, 10, 50, 100 µM).
-
Control: Use 0.1% DMSO (vehicle control) and Doxorubicin (positive control).
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Determine IC50 values using non-linear regression.
References
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. RSC Advances. Available at: [Link]
-
Green Synthesis of 2-Substituted Benzothiazole Derivatives under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Benzothiazole Derivatives as Anticancer Agents. PubMed Central (PMC). Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central (PMC). Available at: [Link]
Sources
The Pharmacological & Synthetic Profile of 2-Chlorobenzothiazole Scaffolds
Executive Summary
2-Chlorobenzothiazole (2-Cl-BTZ) acts as a "lynchpin" scaffold in modern medicinal chemistry. Unlike simple building blocks, its pharmacological value lies in its dual nature: it is a highly reactive electrophile capable of rapid diversification, and it serves as the structural core for a "privileged scaffold" found in FDA-approved drugs (e.g., Riluzole). This guide analyzes the transition of 2-Cl-BTZ from a toxic industrial intermediate to a precursor for potent EGFR, VEGFR-2, and PI3K inhibitors.
Chemical Architecture & Reactivity
The utility of 2-Cl-BTZ stems from the specific electronic environment of the thiazole ring fused to a benzene ring. The chlorine atom at the C-2 position is activated for Nucleophilic Aromatic Substitution (
The C-2 "Gateway" Mechanism
Unlike chlorobenzene, which requires harsh conditions or transition metal catalysts (Buchwald-Hartwig) for amination, 2-Cl-BTZ undergoes
-
Leaving Group Labillity: The C-2 position is electron-deficient. The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex intermediate during nucleophilic attack.
-
Regioselectivity: In polychlorinated derivatives (e.g., 2,6-dichlorobenzothiazole), the C-2 chlorine is significantly more reactive than the C-6 chlorine, allowing for regioselective functionalization without protecting groups.
Pharmacological Profile[1][2][3][4][5]
Anticancer Activity: Kinase Inhibition
The most significant application of 2-Cl-BTZ derivatives is in oncology, specifically targeting receptor tyrosine kinases (RTKs).
-
EGFR & VEGFR-2 Inhibition: Derivatives substituted at C-2 with bulky nitrogen heterocycles (e.g., piperazine, pyrazole) or urea linkers mimic the adenine ring of ATP. They bind to the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
-
PI3K/Akt/mTOR Pathway: Recent studies indicate that 2-piperazinyl-benzothiazole derivatives (synthesized directly from 2-Cl-BTZ) inhibit the PI3K
isoform. This dual inhibition (Kinase + PI3K) is critical for overcoming drug resistance in non-small cell lung cancer (NSCLC).
Antimicrobial & Antifungal Activity[1][4][8]
-
CYP51 Inhibition: 2-substituted benzothiazoles have shown high potency against Candida albicans. They act by inhibiting lanosterol 14
-demethylase (CYP51), disrupting fungal cell membrane synthesis. -
DNA Gyrase: In bacterial models, certain derivatives intercalate into DNA or inhibit DNA gyrase, halting replication.
Visualization: Mechanism of Action
The following diagram illustrates the downstream effects of a 2-Cl-BTZ derivative (Lead Compound) inhibiting the EGFR signaling pathway.
Figure 1: Mechanism of EGFR and PI3K inhibition by benzothiazole derivatives, leading to apoptosis.
Structure-Activity Relationship (SAR)
To optimize the pharmacological profile, specific modifications are required at the C-2 and C-6 positions of the 2-chlorobenzothiazole core.
| Position | Modification | Effect on Activity | Mechanistic Insight |
| C-2 (Core) | Piperazine / Morpholine | High Anticancer | Improves solubility and forms H-bonds in the kinase hinge region. |
| C-2 (Core) | Hydrazine Linker | Antimicrobial | Facilitates binding to CYP51 heme iron; allows further derivatization (Schiff bases). |
| C-2 (Core) | Urea / Amide | High Kinase Selectivity | Creates a "linker" that extends the molecule into the hydrophobic pocket of VEGFR-2. |
| C-6 (Benzenoid) | Electron-Withdrawing (Cl, F, NO2) | Increased Potency | Enhances metabolic stability (blocks oxidation) and increases lipophilicity. |
| C-6 (Benzenoid) | Electron-Donating (CH3, OCH3) | Variable | Can reduce potency against some kinases but may improve CNS penetration. |
Experimental Protocol: Synthesis of Anticancer Lead
Target: Synthesis of N-(benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Rationale: This protocol demonstrates the conversion of 2-aminobenzothiazole (derived from 2-Cl-BTZ) into a piperazine-linked bioactive molecule, a standard workflow for creating EGFR inhibitors.
Reagents
-
Starting Material: 2-Aminobenzothiazole (can be synthesized from 2-Cl-BTZ via hydrazine or ammonia, or purchased).
-
Reagents: Chloroacetyl chloride, Triethylamine (TEA), Substituted Piperazine, Potassium Carbonate (
), Potassium Iodide (KI). -
Solvents: DMF (N,N-Dimethylformamide), Chloroform (
), Ethanol.
Step-by-Step Methodology
Stage 1: Formation of the Electrophilic Linker
-
Dissolution: Dissolve 2-aminobenzothiazole (0.01 mol) in dry
(20 mL) containing TEA (0.1 mL). -
Acylation: Add chloroacetyl chloride (0.01 mol) dropwise at 0–5°C with constant stirring.
-
Reflux: Heat the mixture under reflux for 12 hours.
-
Isolation: Evaporate solvent under reduced pressure. Wash the solid residue with cold water to remove salts. Recrystallize from ethanol to obtain 2-chloro-N-(benzothiazol-2-yl)acetamide.
-
Checkpoint: Verify intermediate via TLC (30% Ethyl Acetate:Hexane).[7]
-
Stage 2: Nucleophilic Substitution with Piperazine
-
Reaction Setup: In a round-bottom flask, mix the Stage 1 intermediate (0.01 mol) with the substituted piperazine (0.01 mol).
-
Catalysis: Add anhydrous
(0.02 mol) and a catalytic amount of KI (accelerates Finkelstein-like displacement). -
Solvent: Add dry DMF or Acetonitrile (20 mL).
-
Reflux: Heat at 80–100°C for 6–10 hours. Monitor via TLC.
-
Workup: Pour the reaction mixture into crushed ice. The product will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.
Visualization: Synthesis Workflow
Figure 2: Two-step synthesis of pharmacologically active benzothiazole-piperazine conjugates.
Safety & Toxicology Profile
While the final derivatives often exhibit selective toxicity toward cancer cells, the parent compound and intermediates pose specific risks.
-
Parent Compound (2-Chlorobenzothiazole):
-
Acute Toxicity: Classified as toxic if swallowed (H301) and fatal if inhaled (H330).
-
Handling: Must be handled in a fume hood with nitrile gloves. It is a potent eye irritant (H319).
-
-
Derivatives (Pharmacological Candidates):
-
Selectivity Index (SI): High-quality candidates (like the piperazine derivatives described) show high cytotoxicity against cancer lines (e.g., MCF-7, HeLa) with
values in the low micromolar range (<10 M), while showing significantly lower toxicity ( > 100 M) against normal fibroblast cells (NIH3T3). -
Metabolic Liability: The benzothiazole ring is susceptible to oxidative metabolism. Substitution at C-6 (e.g., with Fluorine) blocks metabolic hotspots, reducing the formation of potentially toxic reactive metabolites.
-
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives . National Institutes of Health (PMC). Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery . PubMed Central. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents . ACS Omega. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents . Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues . Journal of Young Pharmacists. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities . Molecules (MDPI). Available at: [Link]
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Mechanism of Action for Substituted Benzothiazoles: A Technical Guide
Executive Summary: The Privileged Scaffold
In medicinal chemistry, the benzothiazole ring system is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors and enzymes. Its utility stems from its physicochemical plasticity: the benzene ring offers lipophilicity for membrane penetration and hydrophobic pocket binding, while the thiazole ring provides electron-donating nitrogens and sulfur atoms for hydrogen bonding and metal coordination.
This guide deconstructs the mechanism of action (MoA) of substituted benzothiazoles, distinguishing between direct-acting pharmacophores (e.g., kinase/tubulin inhibitors) and bioactivatable prodrugs (e.g., Phortress).
Part 1: Molecular Pharmacology & Target Landscape
The biological activity of benzothiazoles is strictly dictated by the substitution pattern at the C2 position and the electronic environment of the benzene ring (positions 4–7).
The Anticancer Dual-Mechanism
Benzothiazoles exhibit a dichotomy in their anticancer MoA:
-
Direct Microtubule Destabilization: 2-Arylbenzothiazoles bind directly to the colchicine site of tubulin, inhibiting polymerization.
-
CYP-Mediated DNA Adduct Formation: Certain fluorinated benzothiazoles (e.g., Phortress/NSC 382063) act as prodrugs. They require metabolic activation by Cytochrome P450 1A1 (CYP1A1) to form reactive electrophiles that covalently bind DNA.[1]
Neuroprotection (Riluzole Mechanism)
In neurodegenerative contexts (ALS), 2-aminobenzothiazoles (e.g., Riluzole) function as "glutamate modulators."[2] They do not target glutamate receptors directly but rather stabilize the inactivated state of voltage-gated sodium channels (VGSCs), preventing the presynaptic depolarization required for glutamate release.
Part 2: Deep Dive – Mechanism of Action
Bioactivation of Phortress (NSC 382063)
Phortress represents a unique class of "bioreductive" antitumor agents. It is the lysylamide prodrug of 5F-203 .[1] Its selectivity arises because it targets tumors with elevated CYP1A1 expression (often breast and ovarian carcinomas) while sparing normal tissues with low CYP1A1 levels.
The Cascade:
-
Hydrolysis: Phortress is hydrolyzed in vivo to the active parent amine, 5F-203.
-
Hydroxylation: CYP1A1 hydroxylates the benzothiazole ring.
-
Electrophile Generation: The hydroxylated metabolite converts to a reactive nitrenium ion or quinol imine.
-
DNA Damage: This electrophile attacks guanine residues in DNA, forming bulky adducts that trigger the DNA damage response (DDR) and subsequent apoptosis via the p53 pathway.
Caption: The bioactivation pathway of Phortress, highlighting the critical role of CYP1A1 in generating the cytotoxic species.[1]
Microtubule Destabilization
Substituted 2-arylbenzothiazoles mimic the pharmacophore of combretastatin A-4.
-
Binding Site: Colchicine binding site on
-tubulin. -
Effect: Prevents the curved-to-straight conformational change required for microtubule assembly.
-
Outcome: Cell cycle arrest at the G2/M checkpoint, leading to mitotic catastrophe.
Part 3: Experimental Protocols (Self-Validating Systems)
To rigorously validate the MoA of a novel benzothiazole derivative, use the following protocols. These are designed to distinguish between kinase inhibition, tubulin binding, and DNA interaction.
Protocol A: Fluorometric Tubulin Polymerization Assay
Validates direct interaction with the microtubule cytoskeleton.
Reagents:
-
GTP (100 mM stock).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[3][4]
-
Reporter: DAPI (4',6-diamidino-2-phenylindole) – fluorescence increases upon binding to polymerized microtubules.
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in cold Buffer (+ 1 mM GTP). Keep on ice (critical: tubulin polymerizes spontaneously at RT).
-
Compound Addition: Add 5
L of test benzothiazole (dissolved in DMSO) to a 96-well black half-area plate. Include Paclitaxel (stabilizer control) and Nocodazole (destabilizer control).[3] -
Initiation: Dispense 50
L of cold tubulin mix into wells. -
Kinetics: Immediately place in a plate reader pre-warmed to 37°C.
-
Measurement: Excite at 360 nm; Emit at 450 nm. Read every 30 seconds for 60 minutes.
Data Interpretation:
-
Stabilizers (Taxol-like): Decrease lag time, increase Vmax.
-
Destabilizers (Benzothiazole-like): Decrease Vmax, reduce final plateau fluorescence.
-
Self-Validation: If the DMSO control does not show a sigmoidal polymerization curve (Lag -> Log -> Plateau), the tubulin is denatured; discard data.
Protocol B: CYP1A1 Isogenic Cytotoxicity Screen
Validates bioactivation mechanism (Phortress-like).
Cell Lines:
-
Wild Type: CHO (Chinese Hamster Ovary) cells (CYP1A1 negative).
-
Transfected: CHO-CYP1A1 (stably expressing human CYP1A1).
Workflow:
-
Seed both cell lines at 3,000 cells/well in 96-well plates.
-
Treat with serial dilutions of the benzothiazole derivative (0.1 nM – 10
M). -
Incubate for 72-96 hours.
-
Assess viability using CellTiter-Glo (ATP luminescence).
Calculation:
Calculate the Selectivity Ratio (SR) :
-
SR > 10: Indicates the compound is a prodrug bioactivated by CYP1A1.
-
SR
1: Indicates the compound acts via a CYP-independent mechanism (e.g., direct kinase inhibition).
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes how specific substitutions shift the primary mechanism of action.
| Position | Substituent | Effect on Mechanism | Representative Compound |
| C-2 | -NH2 (Amino) | Glutamate Modulation: Blocks Na+ channels; reduces excitotoxicity. | Riluzole |
| C-2 | -Aryl (e.g., 4-NH2-phenyl) | DNA Adducts: Enables CYP1A1 hydroxylation and bioactivation. | Phortress (5F-203) |
| C-2 | -Aryl (e.g., 3-indolyl) | Tubulin Inhibition: Fits colchicine pocket; steric bulk prevents polymerization. | GW-610 |
| C-6 | -OCF3 (Trifluoromethoxy) | Lipophilicity/Metabolic Stability: Enhances BBB penetration for CNS targets. | Riluzole |
| C-6 | -Sulfonamide | Enzyme Inhibition: Targets Carbonic Anhydrase (zinc binding). | Ethoxzolamide |
Part 5: Neuroprotective Signaling Pathway (Riluzole)
Riluzole's efficacy in ALS is attributed to a "quieting" of the glutamatergic storm. It does not act as a simple receptor antagonist but rather as a modulator of upstream ion dynamics.
Caption: Riluzole reduces excitotoxicity by stabilizing the inactivated state of voltage-gated sodium channels, thereby acting upstream of glutamate receptors.[2][5]
References
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]
-
The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models. Cancer Chemotherapy and Pharmacology. [Link]
-
What is the mechanism of Riluzole? Patsnap Synapse. [Link]
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Neuroprotective agent riluzole dramatically slows inactivation of Kv1.4 potassium channels. PubMed. [Link][6]
Sources
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. neurology.org [neurology.org]
- 6. Neuroprotective agent riluzole dramatically slows inactivation of Kv1.4 potassium channels by a voltage-dependent oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzothiazole Scaffold: A Pharmacophore Master Key
Executive Summary: The "Privileged" Heterocycle
In the library of medicinal chemistry, few scaffolds command the "privileged" status of benzothiazole . Fusing a benzene ring with a thiazole ring creates a bicyclic system that is lipophilic, electron-deficient, and structurally rigid. Its biological significance stems from its ability to act as a bioisostere for purine bases (adenine/guanine) and its capacity to interact with diverse biological targets via
This guide moves beyond basic textbook definitions to explore the mechanistic causality of benzothiazole derivatives in oncology and neurology. We will dissect how specific substitutions drive selectivity—transforming a simple dye into a DNA-alkylating prodrug or a neuroprotective ion-channel blocker.
Structural Basis of Bioactivity (SAR)
The benzothiazole core (benzo[d]thiazole) offers specific vectors for chemical modification. Understanding the electronic distribution is critical for rational drug design.
-
Position 2 (C2): The "Warhead" Vector. This is the most reactive site for nucleophilic attack and the primary locus for pharmacophore attachment. Substitution here dictates target affinity (e.g., DNA intercalation vs. enzyme inhibition).
-
Position 6 (C6): The Metabolic/Solubility Handle. Substituents here often modulate lipophilicity (
) and metabolic stability. -
Nitrogen (N3): Hydrogen bond acceptor, crucial for kinase hinge binding.
Visualization: The Benzothiazole SAR Map
Figure 1: Structural Activity Relationship (SAR) map highlighting critical vectors for chemical modification on the benzothiazole scaffold.
Therapeutic Architectures: Mechanisms of Action
Oncology: The CYP1A1 Bioactivation Loop (Phortress)
One of the most sophisticated applications of this scaffold is Phortress (NSC 710305). Unlike standard chemotherapeutics that kill indiscriminately, Phortress exploits a specific vulnerability in tumors: the overexpression of Cytochrome P450 1A1 (CYP1A1).
-
Mechanism: The parent molecule is inactive. It binds to the Aryl Hydrocarbon Receptor (AhR), translocates to the nucleus, and induces CYP1A1 transcription.
-
The Trap: The induced CYP1A1 enzyme then metabolizes the benzothiazole into a reactive electrophile (likely a nitrenium ion).
-
The Kill: This species covalently binds to DNA (guanine residues), causing fatal DNA adducts specifically in cells that overexpress CYP1A1.
Neurology: Glutamate Modulation (Riluzole)
Riluzole (6-(trifluoromethoxy)benzothiazole-2-amine) is the gold standard for Amyotrophic Lateral Sclerosis (ALS). Its mechanism is distinct from the DNA-targeting antitumor agents.
-
Action: It inhibits the release of glutamate (excitatory neurotransmitter) by blocking voltage-gated sodium channels (
).[1] This prevents the "excitotoxic" death of motor neurons.
Visualization: Phortress Bioactivation Pathway
Figure 2: The "Suicide Activation" mechanism of Phortress. The drug induces the very enzyme (CYP1A1) required to convert it into a toxic DNA-damaging agent.[2]
Experimental Protocol: Synthesis & DNA Binding Assessment
Objective: Synthesize a 2-arylbenzothiazole derivative and validate its biological interaction via DNA intercalation. This protocol demonstrates the "click-like" efficiency of oxidative condensation.
Phase 1: Oxidative Condensation Synthesis
Rationale: We utilize 2-aminothiophenol and an aryl aldehyde.[3] This avoids harsh acid catalysts, using DMSO/Iodine or simple oxidative cyclization for high atom economy.
Reagents:
-
2-Aminothiophenol (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq) (Chosen for strong UV absorbance tracking)
-
DMSO (Solvent/Oxidant)
-
Molecular Iodine (
) (Catalytic, 10 mol%)
Step-by-Step Protocol:
-
Charge: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (5 mmol) and 2-aminothiophenol (5 mmol) in DMSO (10 mL).
-
Catalyze: Add catalytic iodine (0.5 mmol).
-
Reflux: Heat the mixture to 120°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.
-
Quench: Cool to RT and pour into crushed ice containing sodium thiosulfate (to quench iodine).
-
Isolate: Filter the precipitate. Recrystallize from ethanol.
-
Validate: Confirm structure via
-NMR (Look for disappearance of aldehyde proton at ~10 ppm and SH proton).
Phase 2: DNA Binding Assay (UV-Vis Titration)
Rationale: Benzothiazoles are planar intercalators. Upon binding to Ct-DNA (Calf Thymus DNA), the electronic transitions of the drug change, resulting in hypochromism (lower absorbance) and a bathochromic shift (red shift).
Protocol:
-
Preparation: Prepare a
stock solution of the synthesized benzothiazole in Tris-HCl buffer (pH 7.4). -
Baseline: Record the UV-Vis spectrum (200–500 nm) of the free compound.
-
Titration: Add aliquots of Ct-DNA (
) to the sample cuvette. Keep the drug concentration constant. -
Measurement: Record the spectrum after each addition.
-
Analysis: Plot
vs. (Benesi-Hildebrand plot) to determine the binding constant ( ).
Visualization: Experimental Workflow
Figure 3: Workflow for the synthesis and biophysical characterization of 2-arylbenzothiazoles.
Comparative Data Summary
The versatility of the scaffold is best illustrated by comparing three distinct clinical/investigational agents.
| Compound | Therapeutic Area | Primary Target | Mechanism of Action | Key Structural Feature |
| Riluzole | ALS (Neurology) | Inhibits glutamate release; stabilizes inactivated Na+ channels.[4][5] | 6-trifluoromethoxy group (Lipophilicity) | |
| Phortress | Oncology | CYP1A1 / DNA | Bioactivation by CYP1A1 | Lysyl amide prodrug; F-substitution prevents deactivation. |
| PiB (Pittsburgh Compound B)[7][8] | Diagnostics (PET) | Amyloid | Binds to | Thioflavin-T analog; C-11 radiolabel.[9] |
| Ethoxzolamide | Glaucoma / Diuretic | Carbonic Anhydrase | Inhibits CA enzyme to reduce fluid formation. | Sulfonamide group at C6. |
References
-
Bradshaw, T. D., & Westwell, A. D. (2004). The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate. Current Medicinal Chemistry.
-
Doble, A. (1996).[5] The pharmacology and mechanism of action of riluzole. Neurology.
-
Klunk, W. E., et al. (2004). Imaging Brain Amyloid in Alzheimer's Disease with Pittsburgh Compound-B. Annals of Neurology.
-
Chua, M. S., et al. (1999). Antitumor Benzothiazoles. Journal of Medicinal Chemistry.
-
LeVine, H. (2005). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science.
-
Jordan, A., et al. (2020). Oxidative condensation of 2-aminothiophenol with aldehydes: A green protocol. Green Chemistry Letters and Reviews.
Sources
- 1. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Discovery of flavonoids as potent inhibitors of CYP1A to alleviate cellular inflammation and oxidative stress induced by benzo[a]pyrene-induced high CYP1A expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
Technical Deep Dive: The 2-Chlorobenzothiazole Scaffold
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Part 1: Historical Genesis & Industrial Evolution[1]
The 2-chlorobenzothiazole scaffold represents a cornerstone in heterocyclic chemistry, serving as a "privileged structure" due to its ability to bind to diverse biological targets. Its history traces back to the golden age of dye chemistry, evolving into a critical intermediate for modern pharmaceuticals and agrochemicals.
The Hofmann Legacy (1879)
The discovery of the benzothiazole core is attributed to August Wilhelm von Hofmann . In 1879 , Hofmann synthesized the first derivatives while investigating the reaction of phenylisothiocyanate with phosphorus pentachloride (
-
Early Route:
-
Limitation: The harsh conditions often led to ring opening or polymerization.
The Industrial Shift: Sulfuryl Chloride
The modern industrial standard shifted the paradigm by utilizing 2-mercaptobenzothiazole (2-MBT) as the starting material.[1] 2-MBT is readily available from the vulcanization industry. The reaction with sulfuryl chloride (
Key Advantages of Modern Route:
-
Atom Economy: High conversion rates with manageable byproducts (
, ).[1] -
Scalability: Exothermic control is manageable at industrial scales (500kg+ batches).[1]
-
Purity: Avoids the phosphorus residues common in
routes.
Figure 1: Evolution of synthetic pathways from 19th-century discovery to modern industrial production.[1]
Part 2: The Reactive Core ( Mechanism)[2]
The utility of 2-chlorobenzothiazole lies in the C-2 position's electrophilicity . The nitrogen atom in the thiazole ring exerts a strong electron-withdrawing effect (
Mechanistic Insight
Unlike typical benzene rings which require strong electron-withdrawing groups (like
-
Attack: The nucleophile attacks C-2, breaking aromaticity.
-
Meisenheimer Complex: The negative charge is delocalized onto the ring nitrogen, stabilizing the intermediate.
-
Elimination: The chloride ion is ejected, restoring aromaticity.
Figure 2: The
Part 3: Advanced Functionalization (Cross-Coupling)[2]
While
Regioselective Suzuki-Miyaura Coupling
When a benzothiazole scaffold contains both a 2-chloro and a halogen at the benzene ring (e.g., 5-bromo or 6-bromo) , the reactivity order is dictated by the bond dissociation energies and the rate of oxidative addition.
-
Reactivity Order:
[1] -
Implication: In a 2-chloro-6-bromobenzothiazole substrate, Pd(0) will preferentially insert into the C-Br bond first.[1] This allows researchers to functionalize the benzene ring before modifying the thiazole core.
Protocol Considerations
-
Catalyst:
is standard, but bulky ligands (e.g., XPhos, SPhos) are required if the 2-Cl position is the target for coupling.[1] -
Base:
or (anhydrous conditions preferred for difficult substrates).[1] -
Solvent: Toluene/Water or Dioxane/Water mixtures are critical for solubility.
Part 4: Therapeutic Applications & Case Studies
Riluzole and Neuroprotection
Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is the first FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS).[1]
-
Role of 2-Chloro Intermediate: While Riluzole is manufactured via thiocyanation of aniline, 2-chlorobenzothiazole derivatives are essential for synthesizing Riluzole analogs to study Structure-Activity Relationships (SAR).[1]
-
SAR Insight: Replacing the 2-amino group with other nucleophiles (via
on 2-chloro precursors) drastically alters the ion-channel blocking profile, often reducing neuroprotective efficacy but enhancing antifungal properties.[1]
Diagnostic Imaging (Theranostics)
Recent developments utilize the 2-chlorobenzothiazole scaffold to synthesize
Part 5: Experimental Protocols
Protocol A: Synthesis of 2-Chlorobenzothiazole (Industrial Method)
A robust protocol for converting 2-mercaptobenzothiazole (2-MBT) to 2-chlorobenzothiazole.[1]
Safety:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to an acid gas scrubber (
trap). -
Charge: Add 2-mercaptobenzothiazole (1.0 eq) to the flask. (Note: Reaction can be run neat or in chlorobenzene).[1]
-
Addition: Add sulfuryl chloride (
, 1.2 - 1.5 eq) dropwise at 20–25°C .-
Observation: Evolution of
and gas will occur immediately.
-
-
Reaction: After addition, heat the mixture to 50–60°C for 2–3 hours to drive the reaction to completion.
-
Workup: Pour the reaction mixture onto crushed ice to quench excess
. -
Extraction: Extract with dichloromethane (DCM). Wash the organic layer with saturated
(to remove acid traces) and brine.[1] -
Purification: Distillation under reduced pressure (bp ~132°C at 21 mmHg) yields the product as a pale yellow liquid.[1][2]
Protocol B: Regioselective Suzuki Coupling
Targeting the 6-position while preserving the 2-chloro handle.
Substrate: 6-bromo-2-chlorobenzothiazole
-
Charge: In a reaction vial, combine substrate (1.0 eq), Aryl Boronic Acid (1.1 eq) , and
(5 mol%) . -
Solvent: Add degassed 1,4-Dioxane : Water (4:1) .
-
Base: Add
(2.0 eq) . -
Conditions: Heat at 90°C for 4–6 hours under Argon atmosphere.
-
Result: Exclusive formation of the 6-aryl-2-chlorobenzothiazole.[1] The 2-Cl bond remains intact for subsequent
reactions.[1]
References
-
Hofmann, A. W. (1879).[1] Notizen zur Kenntniss des Phenylsenföls. Berichte der deutschen chemischen Gesellschaft. Link
-
Moon, N. S. (1949).[1][2] Preparation of 2-chlorobenzothiazole. US Patent 2,469,697.[1][2] Eastman Kodak Co.[1][2] Link
-
BenchChem. (2025).[1][3][4] Application Notes and Protocols for the Regioselective Suzuki Coupling of 2-Chloro-4-bromobenzothiazole. Link[1]
-
Saeed, A., et al. (2016).[1] Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. PubMed Central.[1] Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
PubChem. (2025).[1] 2-Chlorobenzothiazole Compound Summary. National Library of Medicine. Link[1]
Sources
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone from 2-Aminothiophenol
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor, antimicrobial, and neuroprotective agents. This Application Note details a robust, three-step synthetic protocol for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone starting from 2-aminothiophenol .
Unlike common routes that rely on pre-functionalized anilines (e.g., 4-aminoacetophenone), this protocol leverages the versatile benzo[d]thiazol-2(3H)-one intermediate. This strategy allows for highly regioselective Friedel-Crafts acylation at the C6 position, followed by efficient chlorodehydroxylation. This method offers superior atom economy and avoids the variable yields often associated with Sandmeyer transformations of 2-aminobenzothiazoles.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the electronic activation of the benzothiazole core. Direct acylation of 2-chlorobenzothiazole is electronically unfavorable due to the deactivating nature of the chlorine atom and the heterocycle itself.
Strategic Pivot: By converting 2-aminothiophenol to benzo[d]thiazol-2(3H)-one (also known as 2-hydroxybenzothiazole), we introduce an electron-donating group (via the lactam/lactim tautomer) that activates the C6 position for electrophilic aromatic substitution.
Reaction Pathway[1][2][3][4][5]
-
Cyclization: Condensation of 2-aminothiophenol with urea to form the cyclic carbamate.
-
Functionalization: Friedel-Crafts acylation to introduce the acetyl group at C6.
-
Aromatization/Chlorination: Conversion of the cyclic amide to the 2-chloro derivative using phosphorus oxychloride (
).
Figure 1: Synthetic pathway from 2-aminothiophenol to the target chloroketone.
Detailed Experimental Protocols
Step 1: Synthesis of Benzo[d]thiazol-2(3H)-one
This step creates the activated scaffold. The reaction is solvent-free and driven by the evolution of ammonia.
-
Reagents: 2-Aminothiophenol (1.0 eq), Urea (1.2 eq).
-
Equipment: Round-bottom flask, air condenser, oil bath (set to 180°C).
Protocol:
-
Mix 2-aminothiophenol (12.5 g, 100 mmol) and urea (7.2 g, 120 mmol) in a 100 mL round-bottom flask.
-
Heat the mixture to 180°C . The mixture will melt, and ammonia gas (
) will evolve vigorously.-
Critical Control: Ensure adequate ventilation or a scrubber for
.
-
-
Maintain heating for 4–6 hours until gas evolution ceases and the melt solidifies.
-
Cool to room temperature.
-
Add 50 mL of 5% NaOH and heat to reflux to dissolve the solid (forms the sodium salt).
-
Filter while hot to remove insoluble impurities.
-
Acidify the filtrate with conc. HCl to pH 2. A white precipitate will form.
-
Filter, wash with water, and dry in a vacuum oven at 60°C.
-
Expected Yield: 85–90%
-
Appearance: White to off-white solid.
-
Step 2: Friedel-Crafts Acylation (Synthesis of 6-Acetylbenzo[d]thiazol-2(3H)-one)
The 2-one moiety directs the incoming acetyl group to the 6-position (para to the nitrogen).
-
Reagents: Benzo[d]thiazol-2(3H)-one (from Step 1), Acetyl Chloride (1.2 eq), Aluminum Chloride (
, 3.0 eq), Carbon Disulfide ( ) or Nitrobenzene. -
Safety Note:
is highly flammable and toxic. Nitrobenzene is a safer alternative for higher temperature control.
Protocol:
-
In a dry 250 mL 3-neck flask under Argon, suspend
(40 g, 300 mmol) in (100 mL). -
Add acetyl chloride (9.4 g, 120 mmol) dropwise at 0°C. Stir for 15 min to form the acylium complex.
-
Add benzo[d]thiazol-2(3H)-one (15.1 g, 100 mmol) portion-wise.
-
Reflux the mixture for 8–10 hours . Hydrogen chloride gas will evolve.
-
Distill off the solvent (
) if used. -
Quench the residue carefully by pouring onto crushed ice/HCl mixture.
-
Filter the resulting solid.
-
Purification: Recrystallize from Ethanol/DMF.
-
Expected Yield: 70–75%
-
Characterization: IR (C=O stretch ~1670 cm⁻¹), ¹H NMR (Singlet ~2.6 ppm for acetyl methyl).
-
Step 3: Chlorodehydroxylation to 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
This step restores the aromaticity of the thiazole ring and installs the reactive chlorine handle.
-
Reagents: 6-Acetylbenzo[d]thiazol-2(3H)-one (1.0 eq), Phosphorus Oxychloride (
, solvent/reagent), Phosphorus Pentachloride ( , 0.5 eq - optional but recommended for rate).
Protocol:
-
Place 6-acetylbenzo[d]thiazol-2(3H)-one (9.6 g, 50 mmol) in a round-bottom flask.
-
Add
(30 mL) and (5.2 g, 25 mmol). -
Reflux the mixture at 105°C for 3–4 hours. The solution should become clear.
-
Monitoring: TLC (Hexane:Ethyl Acetate 8:2). The starting material spot (polar) should disappear, replaced by a less polar product spot.
-
-
Cool the mixture and remove excess
under reduced pressure (rotary evaporator with a trap). -
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Caution: Exothermic hydrolysis of residual phosphoryl chlorides.
-
-
Neutralize the aqueous suspension with saturated
to pH 7–8. -
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organics over
, filter, and concentrate. -
Purification: Silica gel column chromatography (Eluent: 10-20% EtOAc in Hexanes).
Data Summary & Quality Control
| Parameter | Step 1 (Cyclization) | Step 2 (Acylation) | Step 3 (Chlorination) |
| Key Reagent | Urea | Acetyl Chloride / | |
| Reaction Temp | 180°C (Melt) | 45°C (Reflux | 105°C |
| Time | 4–6 h | 8–10 h | 3–4 h |
| Typical Yield | 85–90% | 70–75% | 80–85% |
| Appearance | White Solid | Off-white/Pale Yellow | Yellowish Solid |
| Critical QC | MP: 138–140°C | ¹H NMR: C6-H doublet | MS: M+ / M+2 (3:1 ratio) |
Troubleshooting Guide
-
Low Yield in Step 2: The Friedel-Crafts reaction is sensitive to moisture. Ensure
is fresh and yellow/grey (not white powder, which indicates hydrolysis). If conversion is low, switch solvent to nitrobenzene and heat to 60°C. -
Incomplete Chlorination (Step 3): If the "one" peak remains in HPLC, add 0.5 eq of Pyridine to the
mixture to act as a base catalyst and proton scavenger.
Mechanism & Causality
The success of this protocol relies on the "Activation-Deactivation" switch:
-
Activation: The cyclic urea moiety in benzo[d]thiazol-2(3H)-one pushes electron density into the benzene ring. Resonance structures show significant electron density at C6, facilitating the electrophilic attack of the acylium ion (
). -
Deactivation/Leaving Group: In Step 3, the tautomeric equilibrium shifts to the lactim form (2-hydroxy).
activates the oxygen, converting it into a good leaving group (dichlorophosphate), which is then displaced by chloride in an addition-elimination mechanism, restoring the aromatic benzothiazole system.
Figure 2: Mechanistic logic for regioselectivity and chlorination.
References
-
Preparation of 2-chlorobenzothiazole: Moon, N. S. (1949). Process for preparing 2-chlorobenzothiazole. US Patent 2,469,697. Link
-
Acylation of Benzothiazolones: Stazi, F. et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Preprints.org. Link
-
POCl3 Mediated Chlorination: Karami, B. et al. (2023).[1] POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Advances, 13, 17812–17816.[1] Link
-
Benzothiazole Synthesis Review: Azam, M. A. et al. (2020). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. Molecules, 26(12). Link
- Friedel-Crafts Methodology: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
Sources
detailed experimental protocol for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone synthesis
Abstract & Scope
This application note details the robust synthesis of 1-(2-chlorobenzo[d]thiazol-6-yl)ethanone (Target Molecule, TM ), a critical pharmacophore in the development of kinase inhibitors and heterocyclic drug candidates.
While direct chlorination of the benzothiazole core is possible, it often suffers from poor regioselectivity. This protocol utilizes a high-fidelity "Construct-then-Functionalize" strategy. We first build the benzothiazole scaffold via the Hugerschoff reaction to install a 2-amino handle with perfect regiocontrol, followed by a Sandmeyer-type transformation to install the chlorine atom. This two-phase approach ensures high isomeric purity and scalability.
Retrosynthetic Logic & Strategy
The synthesis is designed to overcome the electronic deactivation of the benzothiazole ring.
-
Challenge: The C6-acetyl group is electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (EAS). Direct chlorination of 6-acetylbenzothiazole would likely require harsh conditions and yield inseparable mixtures.
-
Solution: We utilize 4-aminoacetophenone as the starting material. The amino group activates the ortho position, facilitating the oxidative cyclization (Hugerschoff reaction) to form the 2-aminobenzothiazole core.
-
Functionalization: The 2-amino group is then converted to the 2-chloro substituent via diazotization. We present two variations of this step: a Classical Aqueous method and an Anhydrous (Doyle-Type) method, the latter being recommended for higher yields due to the poor aqueous solubility of the intermediate.
Workflow Visualization
Figure 1: Strategic workflow for the synthesis of the target benzothiazole derivative.
Phase 1: Scaffold Construction (Hugerschoff Reaction)
Objective: Synthesis of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone. Principle: Electrophilic thiocyanation of the aniline followed by oxidative intramolecular cyclization.
Reagents & Materials
| Reagent | Equiv.[1][2] | Role |
| 4-Aminoacetophenone | 1.0 | Substrate |
| Potassium Thiocyanate (KSCN) | 4.0 | Sulfur/Nitrogen Source |
| Bromine (Br₂) | 1.0 - 1.1 | Oxidant/Electrophile |
| Glacial Acetic Acid | Solvent | Proton Source & Solvent |
| Ammonia (aq) | - | Neutralization |
Experimental Protocol
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminoacetophenone (13.5 g, 100 mmol) and KSCN (38.8 g, 400 mmol) in Glacial Acetic Acid (150 mL).
-
Cooling: Cool the reaction mixture to 0–5°C using an ice-salt bath. Critical: Low temperature prevents over-bromination of the acetyl group.
-
Bromination: Add a solution of Bromine (16.0 g, 5.2 mL, 100 mmol) in Acetic Acid (20 mL) dropwise over 30–45 minutes.
-
Observation: The solution will turn yellow/orange and a slurry may form. Ensure temperature remains <10°C.
-
-
Reaction: After addition, allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
-
Quenching: Pour the reaction mixture into crushed ice (approx. 500 g).
-
Neutralization: Slowly add concentrated Ammonium Hydroxide (NH₄OH) with stirring until the pH reaches ~8–9.
-
Result: A heavy yellow/precipitate of the 2-amino intermediate will form.
-
-
Isolation: Filter the solid under vacuum. Wash copiously with water (3 x 100 mL) to remove inorganic salts.
-
Purification: Recrystallize from Ethanol (EtOH).
-
Yield Expectations: 75–85%.
-
Characterization: Melting point ~218–220°C.
-
Phase 2: The Heterocyclic Sandmeyer (Amino Chloro)
Objective: Conversion of the 2-amino group to a 2-chloro substituent. Challenge: Aminobenzothiazoles are weakly basic and their diazonium salts can be unstable or insoluble in aqueous acid.
We provide two protocols. Protocol B is recommended for high-value applications.
Protocol A: Classical Aqueous Sandmeyer (Standard)
Best for large-scale, cost-sensitive batches where lower yields (40-50%) are acceptable.
-
Diazotization: Suspend the 2-amino-6-acetylbenzothiazole (10 mmol) in concentrated HCl (15 mL) and water (15 mL). Cool to -5°C .
-
Nitrite Addition: Add NaNO₂ (12 mmol) in water (5 mL) dropwise. Stir for 30 mins at -5°C.
-
Note: Complete dissolution may not occur; a fine suspension of the diazonium salt is common.
-
-
Substitution: Slowly add the cold diazonium mixture to a stirred solution of CuCl (12 mmol) in conc. HCl (10 mL) kept at 0°C.
-
Workup: Allow to warm to RT, then heat to 60°C for 30 mins to ensure N₂ evolution ceases. Dilute with water, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
Protocol B: Anhydrous "Doyle-Type" Sandmeyer (Recommended)
Best for research/drug discovery. Higher yield (65-80%) and cleaner reaction profile.
Mechanism: Uses an organic nitrite (t-Butyl Nitrite) and anhydrous Copper(II) Chloride in Acetonitrile. This avoids solubility issues and prevents hydration side-reactions.
| Reagent | Equiv.[2] | Role |
| 2-Amino-6-acetylbenzothiazole | 1.0 | Substrate |
| t-Butyl Nitrite (t-BuONO) | 1.5 | Diazotizing Agent |
| Copper(II) Chloride (CuCl₂) | 1.2 | Chlorinating Source |
| Acetonitrile (MeCN) | Solvent | Anhydrous Solvent |
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask and purge with Nitrogen/Argon.
-
Dissolution: Add CuCl₂ (anhydrous, 1.2 eq) and t-Butyl Nitrite (1.5 eq) to dry Acetonitrile (0.1 M concentration relative to substrate). Heat to 60°C.
-
Addition: Add the 2-amino-6-acetylbenzothiazole (1.0 eq) portion-wise (solid) or as a slurry in MeCN over 10 minutes.
-
Why? Adding the amine to the radical source prevents the coupling of the diazonium salt with unreacted amine (which causes tarring).
-
-
Reaction: Stir at 60–65°C for 1–2 hours. Gas evolution (N₂) will be observed.
-
Workup: Cool to RT. Pour into 1N HCl (aq) to quench copper salts. Extract with Ethyl Acetate (3x).[2]
-
Purification: Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient). The product is less polar than the starting amine.
Troubleshooting & Critical Control Points
Figure 2: Troubleshooting logic for common synthetic pitfalls.
Analytical Data Expectations
-
Appearance: Pale yellow to off-white solid.
-
1H NMR (DMSO-d6, 400 MHz):
- 2.65 (s, 3H, COCH 3)
- 8.05 (d, 1H, C5-H)
- 8.15 (d, 1H, C4-H)
- 8.70 (s, 1H, C7-H)
-
Note: The C7 proton (ortho to carbonyl and sulfur) typically appears most downfield.
-
Mass Spectrometry (ESI): [M+H]+ calc. for C9H6ClNOS: 211.99; found: 212.0.
References
-
Hugerschoff Reaction Basics
-
Sandmeyer on Benzothiazoles (Aqueous)
-
Anhydrous Sandmeyer (Doyle Protocol)
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides". Journal of Organic Chemistry, 42(14), 2426–2430. Link
-
-
Synthesis of 2-amino-6-acetylbenzothiazole
-
General Review of 2-Aminobenzothiazole Chemistry
Sources
- 1. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Amino-6-methylbenzothiazole CAS#: 2536-91-6 [m.chemicalbook.com]
- 4. 2-Amino-6-methylbenzothiazole 98 2536-91-6 [sigmaaldrich.com]
- 5. 2-Amino-6-methylbenzothiazole | 2536-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
applications of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone in medicinal chemistry
Application Note: Strategic Utilization of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone in Medicinal Chemistry
Executive Summary
Compound: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone CAS: 21222-61-7 (Analogous/Precursor reference) Molecular Weight: 211.67 g/mol Class: Benzothiazole Scaffold / Bifunctional Electrophile
This application note details the synthetic utility of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone , a privileged scaffold in drug discovery. Distinguished by its dual electrophilic centers—the C2-chlorine (susceptible to
Chemical Reactivity Profile & Strategic Logic
The molecule's value lies in its orthogonal reactivity , allowing sequential functionalization without protecting groups.
-
Site A (C2-Chloro): A leaving group activated by the adjacent heterocyclic nitrogen. It undergoes Nucleophilic Aromatic Substitution (
) with amines, thiols, and alkoxides. This position typically modulates pharmacokinetic properties (solubility, lipophilicity) and target affinity. -
Site B (C6-Acetyl): A ketone handle capable of Claisen-Schmidt condensation, Schiff base formation, or heterocyclization (e.g., to pyrazolines). This position is used to extend the carbon skeleton and introduce pharmacophoric elements (e.g., aryl rings for
-stacking).
Caption: Orthogonal reactivity map of the 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone scaffold.
Application Protocols
Protocol A: Synthesis of Anticancer Chalcones (Claisen-Schmidt Condensation)
Context: Benzothiazole-chalcone hybrids are potent anticancer agents, often targeting tubulin polymerization or EGFR kinases. This protocol preserves the C2-Cl bond for later diversification.
Reagents:
-
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (1.0 eq)
-
Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.1 eq)
-
40% NaOH (aq) or Piperidine (catalytic)
-
Ethanol (solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the ketone in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the aryl aldehyde.
-
Catalysis:
-
Method A (Base Sensitive): Add 5 drops of piperidine and reflux for 6–8 hours.
-
Method B (Standard): Add 2 mL of 40% NaOH dropwise at 0°C, then stir at room temperature for 12 hours.
-
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The chalcone typically appears as a bright yellow spot.
-
Work-up: Pour the reaction mixture into crushed ice containing mild HCl (to neutralize base).
-
Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol/DMF.
Critical Note: Strong heating with strong base (NaOH) may hydrolyze the C2-Cl to C2-OH. If the C2-Cl must be preserved strictly, use Piperidine/Acetic Acid catalysis or Barium Hydroxide .
Protocol B: Nucleophilic Substitution at C2 (Library Generation)
Context: Replacing the chlorine with cyclic amines (morpholine, piperazine) drastically improves water solubility and bioavailability, a common bottleneck for benzothiazoles.
Reagents:
-
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (or its chalcone derivative)
-
Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.5 eq)
- (2.0 eq)[1]
-
DMF or DMF/Ethanol (solvent)
Step-by-Step Methodology:
-
Setup: In a pressure tube or reflux flask, dissolve 1.0 mmol of the chloro-intermediate in 5 mL DMF.
-
Base Addition: Add 2.0 mmol of anhydrous
. -
Nucleophile Addition: Add 1.5 mmol of the amine.
-
Reaction: Heat at 80–100°C for 4–6 hours. (Microwave irradiation: 120°C for 15 mins improves yield).
-
Work-up: Pour into ice-water. The product usually precipitates as a solid.
-
Purification: Filtration followed by recrystallization (Ethanol).[1][2][3][4] Column chromatography is rarely needed unless conversion is incomplete.
Comparative Activity Data (Representative)
The following table summarizes the impact of functionalizing the C6 and C2 positions based on structure-activity relationship (SAR) trends in literature.
| Derivative Type | C2 Substituent (R1) | C6 Modification (R2) | Target Activity | IC50 (Typical) |
| Parent | -Cl | -Acetyl | Weak/Inactive | > 50 µM |
| Chalcone Hybrid | -Cl | 3,4,5-trimethoxystyryl | Tubulin / MCF-7 | 2.5 - 5.0 µM |
| Amino-Chalcone | -Morpholine | 4-fluorostyryl | EGFR / A549 | 0.8 - 1.5 µM |
| Hydrazone | -NH-NH2 | 2,4-dichlorophenyl | Antimicrobial | 12 - 25 µg/mL |
Experimental Workflow Diagram
Caption: Divergent synthesis workflow for generating benzothiazole libraries.
References
-
Synthesis and Biological Evaluation of Benzothiazole Derivatives. Source:International Journal of Pharmacy & Pharmaceutical Research, 2015. Relevance: Details the fundamental reactivity of the 2-chloro and 6-acetyl positions.
-
Synthesis of (E)-1-(2-(pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Source:Preprints.org, 2025. Relevance: Provides the specific protocol for Claisen-Schmidt condensation on the 6-acetyl benzothiazole scaffold.
-
Synthesis and Pharmacological Evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine Derivatives. Source:ResearchGate, 2025.[5] Relevance: Validates the
reactivity of the 2-chloro position with hydrazines/amines. -
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone: A Key Intermediate. Source:BenchChem, Compound Database. Relevance: Confirms the structural data and precursor availability for the 2-chloro derivative.
Sources
use of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone as a pharmaceutical intermediate
A Dual-Functional "Privileged Scaffold" for Medicinal Chemistry Library Generation[1]
Abstract & Strategic Value
In the landscape of modern drug discovery, 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 61700-72-9) represents a high-value "privileged scaffold." Its utility stems from its orthogonal dual-reactivity :
-
Electrophilic C2-Position: The 2-chloro substituent is activated for Nucleophilic Aromatic Substitution (
), allowing rapid introduction of solubilizing amines or pharmacophores. -
Nucleophilic/Electrophilic C6-Position: The acetyl group serves as a handle for Claisen-Schmidt condensations (chalcone synthesis) or reductive aminations.
This guide details the protocols for leveraging this intermediate to synthesize bioactive libraries, specifically targeting antitumor (kinase inhibitors) and antimicrobial therapeutic windows.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
| CAS Number | 61700-72-9 |
| Molecular Formula | |
| Molecular Weight | 211.67 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol |
| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive at C2) |
| Safety | Irritant (Skin/Eye).[1] Handle in fume hood. |
Synthetic Utility Map
The following flow diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthetic workflows. The C2-Cl allows for heteroatom introduction, while the C6-Acetyl enables carbon skeletal extension.
Application Protocol A: Synthesis of Antitumor Chalcone Hybrids
Target: Synthesis of (E)-1-(2-chlorobenzo[d]thiazol-6-yl)-3-arylprop-2-en-1-ones. Mechanism: Base-catalyzed Claisen-Schmidt Condensation. Rationale: The benzothiazole ring acts as a bioisostere for the "A-ring" in natural chalcones, enhancing DNA binding affinity.
Materials
-
Substrate: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (1.0 eq)
-
Reagent: Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.1 eq)
-
Catalyst: 40% NaOH (aq) or Piperidine (for sensitive substrates)
-
Solvent: Ethanol (Absolute)[2]
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (212 mg) of the scaffold in 10 mL of absolute ethanol. Sonicate if necessary to ensure fine dispersion.
-
Addition: Add 1.1 mmol of the aromatic aldehyde.
-
Catalysis:
-
Standard Method: Add 1.0 mL of 40% NaOH dropwise at 0°C.
-
Mild Method: Add 3-4 drops of piperidine and reflux.
-
-
Reaction: Stir the mixture at room temperature for 12–24 hours. A colored precipitate (yellow/orange) usually forms, indicating chalcone formation.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting ketone (
). -
Workup: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL HCl (to neutralize base).
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.
Critical Quality Attribute (CQA): The
Application Protocol B: Functionalization for Kinase Inhibitors
Target: Replacement of C2-Chloro with amine motifs (e.g., Morpholine, Piperazine). Rationale: The 2-chloro group is activated by the electron-withdrawing nature of the thiazole ring (C=N bond). Replacing it with secondary amines improves solubility and creates hydrogen-bonding motifs essential for ATP-pocket binding in kinases.
Materials
-
Substrate: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (1.0 eq)
-
Nucleophile: Morpholine or N-methylpiperazine (1.2 eq)
-
Base:
(2.0 eq) or -
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Methodology
-
Setup: Charge a reaction vial with 1.0 mmol of scaffold, 2.0 mmol of anhydrous
, and 5 mL of dry DMF. -
Nucleophile Addition: Add 1.2 mmol of the amine.
-
Thermal Activation: Heat the mixture to 80–100°C for 4–6 hours.
-
Note: The 6-acetyl group is electron-withdrawing, further activating the C2 position, making this reaction faster than in unsubstituted 2-chlorobenzothiazole.
-
-
Quench: Cool to room temperature and pour into crushed ice.
-
Isolation: The product often precipitates. If not, extract with Ethyl Acetate (
mL). -
Drying: Dry organic layer over
and concentrate.
Troubleshooting Tip: If hydrolysis (formation of 2-hydroxybenzothiazole) is observed, ensure reagents are strictly anhydrous and reduce reaction temperature.
Advanced Workflow: Sequential Library Generation
For drug discovery campaigns, a "C6-First, C2-Last" approach is often preferred to maintain the reactive chlorine handle for late-stage diversification.
Figure 2: Combinatorial workflow for generating maximum diversity.
References
-
Synthesis of Benzothiazole Derivatives: VulcanChem. 1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone - Chemical Structure and Properties. Link
-
Antitumor Chalcone Hybrids: Synthesis of chalcone-benzothiazole hybrids and their evaluation as kinase inhibitors. ResearchGate. Link
-
Antifungal Applications: Dhamak, K. B., et al. (2015).[3] Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Link
-
General Reactivity: Lead Sciences. 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Product Data. Link
-
Related Scaffold Synthesis: Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Preprints.org. Link
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling should be performed by qualified personnel in accordance with local safety regulations.
Sources
analytical methods for characterization of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Application Note: Analytical Characterization & Method Development for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Abstract
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 252805-79-9) serves as a critical electrophilic scaffold in the synthesis of bioluminescent probes (luciferin analogs) and antitumor benzothiazole derivatives.[1] Its dual functionality—an electrophilic C-2 chlorine susceptible to nucleophilic aromatic substitution (
Introduction: The "Linchpin" Scaffold
In medicinal chemistry, the 2-chlorobenzothiazole core is a "linchpin" moiety.[1] The chlorine atom at position 2 is activated by the adjacent ring nitrogen and sulfur, making it an excellent leaving group for diverse nucleophiles (amines, thiols, alkoxides). The presence of an electron-withdrawing acetyl group at position 6 further activates the C-2 position, increasing the risk of hydrolysis during storage or analysis.[1]
Analytical Critical Quality Attributes (CQAs):
-
Identity: Unambiguous confirmation of the C-2 Chlorine and C-6 Acetyl regiochemistry.[1]
-
Purity: Quantitation of potential hydrolysis product (6-acetyl-2-hydroxybenzothiazole) and starting material (6-acetyl-2-aminobenzothiazole).[1]
-
Solvent Stability: Verification that the analytical solvent does not degrade the sample via
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Physicochemical Profiling & Sample Preparation
| Property | Value / Description | Analytical Implication |
| Molecular Formula | MW: 211.67 g/mol | |
| Appearance | Pale yellow to off-white solid | Color shifts to orange/brown indicate oxidation or hydrolysis. |
| Solubility | DMSO, DMF, DCM, Acetone | Avoid: Alcohols (MeOH/EtOH) for long-term storage (risk of alkoxy substitution).[1] |
| LogP (Calc) | ~2.8 - 3.2 | Retention on C18 columns will be moderate to high.[1] |
| Reactivity | High ( | Critical: Prepare samples immediately before HPLC injection. |
Structural Identification Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
-
Solvent: DMSO-
(Preferred for solubility) orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> . -
Key Signals (Predicted based on substituent effects):
-
2.65 ppm (s, 3H): Acetyl methyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -CO-). -
8.65 ppm (d, J~1.5 Hz, 1H): H-7 proton. Diagnostic: Significantly deshielded due to being ortho to the carbonyl and the thiazole nitrogen lone pair influence.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
8.05 ppm (dd, J~8.5, 1.5 Hz, 1H): H-5 proton.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
8.00 ppm (d, J~8.5 Hz, 1H): H-4 proton.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Infrared Spectroscopy (FT-IR)
Used to confirm the integrity of the reactive handles (Cl and C=O).[1]
-
Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
-
Diagnostic Bands:
-
1680–1690
: C=O stretch (Aryl ketone). Note: If this shifts to >1700, suspect loss of conjugation or ring opening.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
1050–1080
: C-Cl stretch (Aryl chloride).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
1500–1550
: C=N stretch (Thiazole ring).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Chromatographic Purity (HPLC/UPLC)
Challenge: The basic nitrogen of the benzothiazole can cause peak tailing on standard silica-based columns due to silanol interactions.[1] Solution: Use of an end-capped column with an acidic modifier to protonate the base (ensuring a single ionic species) or high pH (if column resistant) to keep it neutral.[1] We recommend Acidic Conditions for stability.[1]
Protocol: Reverse-Phase HPLC Method
-
Instrument: Agilent 1200/1290 or Waters H-Class UPLC.
-
Column: Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Temperature: 30°C.
-
Detection: UV at 254 nm (aromatic core) and 280 nm (carbonyl conjugation).[1]
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |[1][3]
System Suitability Criteria:
-
Tailing Factor (
): < 1.5.[4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Resolution (
): > 2.0 between target and nearest impurity (likely the hydrolysis product). -
%RSD (Area): < 2.0% (n=5 injections).[1]
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for characterizing this molecule, distinguishing between "Routine Release" and "Full Structural Elucidation."
Figure 1: Analytical decision tree for the characterization and release of 6-acetyl-2-chlorobenzothiazole.
Advanced Protocol: Solvolysis Stress Test
Because the 2-chloro position is reactive, verifying the stability of the compound in your chosen reaction solvent is vital.[1]
Objective: Determine half-life (
Protocol:
-
Preparation: Dissolve 10 mg of target in 10 mL of Methanol (Nucleophilic solvent).
-
Incubation: Stir at Room Temperature (25°C).
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h.
-
Analysis: Inject onto HPLC (using the ACN/Water method above, not MeOH).
-
Observation: Monitor the decrease of the parent peak (RT ~8-10 min) and the appearance of the 2-methoxy derivative (elutes earlier) or 2-hydroxy derivative (elutes much earlier).[1]
Why this matters: If you perform a reaction in methanol expecting to react the ketone, you may inadvertently substitute the chlorine.[1] This test validates your synthetic route selection.[1]
References
-
Synthesis & Scaffold Utility
-
Preprints.org. (2025).[1] "Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one."
- Context: Describes the hydrolysis of 6-acetylbenzothiazol-2(3H)-one, a precursor pathway relevant to establishing the 6-acetyl regiochemistry.
-
-
Benzothiazole Reactivity (
): -
General Chromatographic Methods
-
Indian Journal of Pharmaceutical Sciences. "Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis-Benzothiazole by Reverse Phase HPLC."
- Context: Establishes the baseline for reverse-phase separation of benzothiazole deriv
-
-
Spectral Data (Analogues)
Sources
Application Note: Structural Elucidation of Benzothiazole Derivatives via NMR and Mass Spectrometry
Introduction & Scope
Benzothiazole derivatives are critical scaffolds in medicinal chemistry, serving as the core structure for antitumor agents (e.g., Phortress), amyotrophic lateral sclerosis drugs (e.g., Riluzole), and amyloid imaging agents (e.g., Thioflavin T). Their planar, bicyclic nature—comprising a benzene ring fused to a thiazole ring—imparts unique electronic properties but also presents specific analytical challenges, including solubility limitations and tautomeric ambiguity.
This guide provides a field-proven workflow for the structural validation of benzothiazole derivatives. It moves beyond basic spectral acquisition to focus on causality-driven analysis : utilizing the diagnostic C2-position in NMR and the sulfur isotopic signature in Mass Spectrometry (MS) as self-validating checkpoints.
Sample Preparation Strategy
The Challenge: Benzothiazole derivatives, particularly 2-aryl substituted forms, often exhibit poor solubility in non-polar solvents (
Protocol:
-
Primary Solvent: Use DMSO-d6 (99.8% D) as the standard solvent. Its high polarity disrupts intermolecular
stacking, yielding sharper lines. -
Concentration:
-
1H NMR: 2–5 mg in 600 µL.
-
13C NMR: 15–20 mg in 600 µL (Benzothiazole quaternary carbons have long relaxation times; higher concentration is vital).
-
-
Self-Validation Step: Check the residual water peak in DMSO-d6 (typically ~3.33 ppm). If the peak is broad, proton exchange with labile NH protons (common in 2-aminobenzothiazoles) is occurring. Add activated 4Å molecular sieves directly to the tube and re-acquire after 1 hour.
NMR Spectroscopy Workflow
Mechanistic Insight: The C2 "Anchor"
The C2 position (between Sulfur and Nitrogen) is the most diagnostic electronic environment.
-
Unsubstituted C2-H: Appears as a highly deshielded singlet (~9.0–9.4 ppm) due to the combined electronegativity of N and S.
-
Substituted C2 (e.g., C=N): The C2 carbon shifts significantly downfield (~160–170 ppm).[1]
Diagnostic Chemical Shifts[2]
| Nucleus | Position | Chemical Shift ( | Multiplicity | Causality / Structural Insight |
| 1H | H-2 | 9.0 – 9.4 | Singlet | Highly deshielded by adjacent N and S atoms. Absent in 2-substituted derivatives. |
| 1H | Ar-H | 7.3 – 8.2 | Multiplet | Aromatic protons. H-4 and H-7 are often distinct doublets due to proximity to the heteroatoms. |
| 1H | NH | 8.0 – 12.0 | Broad Singlet | Found in 2-aminobenzothiazoles. Highly solvent/concentration dependent (H-bonding).[2] |
| 13C | C-2 | 155 – 170 | Quaternary | The most deshielded carbon. Diagnostic for the thiazole ring integrity. |
| 13C | C-3a | ~153 | Quaternary | Bridgehead carbon bonded to Nitrogen.[3] |
| 13C | C-7a | ~132 | Quaternary | Bridgehead carbon bonded to Sulfur. |
Experimental Workflow (DOT Visualization)
Caption: Logic flow for NMR assignment. The presence of the C2 proton dictates the downstream 2D experiments required for linkage.
Mass Spectrometry & Fragmentation Protocols
Ionization Strategy
-
Electrospray Ionization (ESI): Preferred for polar derivatives (e.g., 2-aminobenzothiazoles, sulfonated derivatives). Run in Positive Mode (ESI+) .
-
Electron Impact (EI): Preferred for neutral, lipophilic benzothiazoles to induce diagnostic fragmentation.
The Sulfur Validation Rule
Benzothiazoles contain Sulfur (
-
Self-Validation: In the MS spectrum, the
peak must be approximately 4.4% of the intensity of the molecular ion .
Fragmentation Pathways
The benzothiazole core is robust, but under High-Energy Collision Dissociation (HCD) or EI, it follows a specific disassembly path:
-
Thiazole Ring Opening: The initial break usually occurs at the C-S bond.
-
HCN Elimination: Loss of 27 Da (Hydrogen Cyanide) is the hallmark of the thiazole ring collapse.
-
CS Elimination: Loss of 44 Da (Carbon Monosulfide) indicates the sulfur extrusion.
Fragmentation Logic (DOT Visualization)
Caption: MS fragmentation pathway. The [M+2] isotope check is the critical "Go/No-Go" step before interpreting fragmentation.
References
-
Synthesis and NMR Characterization
- Al-Tel, T. H., et al. "Design, synthesis and in vitro antimicrobial evaluation of novel 2-substituted benzothiazole derivatives." European Journal of Medicinal Chemistry.
-
Source:
-
Mass Spectrometry Fragmentation
-
Kloepfer, A., et al. "Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry."[4] Journal of Chromatography A.
-
Source:
-
-
Structural Data & Chemical Shifts
- Pretsch, E., et al.
-
Source:
-
Retro-Diels-Alder Mechanisms
- Gao, Y., et al. "The Mechanism of a Retro-Diels–Alder Fragmentation... supported by Electrospray Ionization Tandem Mass Spectrometry." Molecules.
-
Source:
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Purity Isolation of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone via Preparative RP-HPLC
Introduction
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone represents a critical scaffold in medicinal chemistry, particularly as an intermediate for luciferase inhibitors and antitumor agents. Its structural dualities—a lipophilic benzothiazole core paired with a reactive 2-chloro "warhead" and a polar 6-acetyl group—present a unique purification challenge.
The primary difficulty lies in the chemical instability of the C-Cl bond . While stable in acidic media, this bond becomes highly susceptible to nucleophilic aromatic substitution (
Objective: This protocol details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy to isolate this compound with >98% purity while suppressing hydrolysis.
Physicochemical Assessment & Strategy
Before initiating purification, understanding the molecule's behavior in solution is paramount to preventing on-column degradation.
| Property | Characteristic | Impact on Protocol |
| LogP (Est.) | ~2.5 – 3.0 | Moderate hydrophobicity; requires high % organic modifier for elution. |
| pKa (N) | ~1.0 – 2.0 (Thiazole N) | The nitrogen is weakly basic. Acidic mobile phase is required to protonate it, preventing peak tailing due to silanol interactions. |
| Reactivity | Electrophilic C2 center | CRITICAL: Avoid basic buffers (Ammonium Bicarbonate, TEA) and nucleophilic solvents (MeOH) during prolonged storage. Use ACN/Water. |
| Solubility | High: DMSO, DMF, ACNLow: Water | Sample loading must use a DMSO/ACN mixture. Water injection will precipitate the compound at the column head. |
The "Acidic Shield" Strategy
We utilize a low-pH mobile phase (pH ~2.5) . This serves two functions:
-
Silanol Suppression: Protonates residual silanols on the silica support, reducing secondary interactions with the thiazole nitrogen.
-
Stability Preservation: Prevents the formation of the hydroxide nucleophile (
), effectively halting the hydrolysis pathway during the run.
Analytical Method (QC & Scouting)
Goal: Establish purity profile and retention time (
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV at 254 nm (aromatic system) and 290 nm (conjugated ketone).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection hold |
| 12.0 | 95 | Linear Gradient |
| 14.0 | 95 | Wash |
| 14.1 | 5 | Re-equilibration |
Preparative Purification Protocol
Goal: Isolate >100 mg of target material.
System Setup
-
Column: Prep C18 (e.g., 19 x 150 mm, 5 µm).
-
Flow Rate: 20 mL/min.
-
Wavelength: 254 nm (primary trigger), 280 nm (monitor).
Sample Preparation (Critical Step)
Dissolving the crude solid solely in DMSO often leads to "viscous fingering" and band broadening.
-
Dissolve 100 mg crude in 1.5 mL DMSO .
-
Add 0.5 mL Acetonitrile (reduces viscosity).
-
Add 0.1 mL 0.1% Formic Acid/Water (matches mobile phase pH).
-
Filter through a 0.45 µm PTFE syringe filter.
-
Note: If precipitate forms upon adding water, sonicate briefly. If it persists, reduce water content.
-
Preparative Gradient
Based on analytical
| Time (min) | % B | Rationale |
| 0.0 | 30 | Start higher than analytical to save solvent. |
| 2.0 | 30 | Load sample onto column head. |
| 12.0 | 80 | Shallow gradient for maximum resolution. |
| 13.0 | 95 | Column wash (remove dimers/polymers). |
| 15.0 | 30 | Re-equilibration. |
Fraction Collection Logic
-
Trigger Mode: Slope + Threshold.
-
Threshold: 50 mAU (adjust based on baseline noise).
-
Slope: > 1.0 mV/sec (ensures collection of the sharp main peak, rejecting broad impurity tails).
-
Logic: Collect the main peak. Discard the leading shoulder (likely the hydroxy-impurity) and the trailing edge (often unreacted starting material).
Post-Purification Workup
Warning: The C-Cl bond is heat-sensitive in solution.
-
Pool Fractions: Combine pure fractions immediately.
-
Solvent Removal:
-
Preferred:Lyophilization (Freeze-drying). This removes water and acid gently.
-
Alternative: Rotary evaporation at < 35°C . Do not distill to dryness under high heat.
-
-
Neutralization (Optional but Risky): Do NOT neutralize with bicarbonate. If acid removal is critical, rely on high-vacuum drying.
Visualization of Workflow
Figure 1: End-to-end purification workflow emphasizing the decision gate based on crude purity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between thiazole Nitrogen and silanols. | Ensure 0.1% Formic Acid or TFA is present in both mobile phases. Switch to a "High pH" resistant column (e.g., XBridge) only if using ammonium bicarbonate (not recommended here). |
| Split Peak | Sample solvent incompatibility. | The injection solvent is too strong (high % DMSO). Dilute sample with water/ACN until just before precipitation occurs. |
| New Impurity (post-run) | Hydrolysis of C-Cl bond. | Check pH of aqueous fraction. If pH > 7, acidify immediately. Ensure rotovap bath is < 35°C. |
| High Backpressure | Precipitation in lines. | Wash system with 100% ACN.[1] Ensure sample is filtered (0.45 µm) before injection. |
References
-
PubChem. 2-Chlorobenzothiazole Compound Summary. National Library of Medicine. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development Guide. (Discusses pH effects on nitrogen heterocycles). Available at: [Link]
-
Chromatography Online. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (Solvent selection for polar/non-polar separations).[2] Available at: [Link]
Sources
Application Note: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone as a Bifunctional Scaffold
The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals utilizing 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone as a scaffold in organic synthesis.
Introduction & Molecule Profile[1][2][3][4][5][6]
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 61700-72-9) is a high-value heterocyclic building block characterized by two distinct electrophilic handles: a reactive chlorine atom at the C2 position and an acetyl group at the C6 position. This bifunctionality allows for "orthogonal functionalization," enabling chemists to selectively modify one site without affecting the other under controlled conditions.[1]
The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in antitumor, antimicrobial, and neuroprotective agents.[1][2] This specific derivative serves as a linchpin for generating diversity-oriented libraries, particularly for kinase inhibitors and DNA-intercalating agents.[1]
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-(2-chloro-1,3-benzothiazol-6-yl)ethan-1-one |
| Molecular Formula | |
| Molecular Weight | 211.67 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| Key NMR Signals | |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
Synthetic Accessibility & Purity Assessment
While commercially available, the integrity of the C2-Cl bond is critical. Hydrolysis to the benzothiazolinone (2-hydroxy species) is the primary degradation pathway.[1]
Quality Control Protocol:
-
TLC: 20% EtOAc in Hexanes.[1] The hydrolyzed impurity (2-hydroxy) is significantly more polar and will streak near the baseline.[1]
-
-NMR Check: Look for the disappearance of the sharp aromatic signals and the emergence of a broad NH signal if hydrolysis has occurred.[1] The acetyl methyl singlet should remain distinct at
2.6 ppm.[1]
Core Reactivity Modules
The utility of this building block rests on two primary reaction modules. The order of operations is critical to avoid side reactions.
Module A: C2-Nucleophilic Aromatic Substitution ( )
The C2 position is activated by the adjacent nitrogen atom (similar to 2-chloropyridine). It reacts readily with:
-
Primary/Secondary Amines
2-aminobenzothiazoles (highly bioactive).[1] -
Thiols
2-mercaptobenzothiazoles.[1][3] -
Hydrazines
2-hydrazinyl derivatives (precursors to tricyclic systems).[1]
Expert Insight: The C2-Cl bond is generally stable to weak acids but susceptible to hydrolysis by strong aqueous bases (NaOH/KOH) at high temperatures.[1] Therefore, anhydrous conditions are preferred for
Module B: C6-Carbonyl Transformations
The C6-acetyl group behaves as a typical aryl methyl ketone:
-
Claisen-Schmidt Condensation: Reacts with aldehydes to form chalcones.[1]
-
Halogenation:
-bromination (using or NBS) yields -bromo ketones, precursors to thiazoles (Hantzsch synthesis).[1] -
Reduction: To secondary alcohols.
Strategic Planning (The "Order of Operations"):
-
Path 1 (Recommended): Perform
(Module A) first.[1] The resulting amine/thiol is stable to the basic conditions required for Aldol condensation (Module B).[1] -
Path 2 (Risky): Performing Aldol condensation (Module B) first requires careful selection of base.[1] Strong aqueous bases may hydrolyze the C2-Cl bond.[1] Use catalytic piperidine or anhydrous
if the Chlorine must be retained.[1]
Detailed Experimental Protocols
Protocol 1: C2-Amination via (Library Generation)
Target: Synthesis of 1-(2-(alkylamino)benzo[d]thiazol-6-yl)ethanone
Rationale: This protocol uses a mild base in a polar aprotic solvent to drive the substitution without affecting the ketone.[1]
Reagents:
-
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (1.0 equiv)
-
Amine nucleophile (1.2 equiv)[1]
-
(2.0 equiv) or
(2.0 equiv)[1] -
Solvent: DMF or DMSO (anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol (212 mg) of the chlorobenzothiazole in 3 mL of dry DMF in a crimp-top vial.
-
Addition: Add 2.0 mmol of anhydrous
. Stir for 5 minutes. -
Nucleophile: Add 1.2 mmol of the amine (e.g., morpholine, aniline, benzylamine).[1]
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Note: Highly nucleophilic amines (e.g., pyrrolidine) may react at RT; anilines may require 100°C.[1]
-
-
Work-up: Pour the reaction mixture into 15 mL of ice-cold water. The product usually precipitates.[1]
-
Isolation: Filter the solid. Wash with water (
) and cold ethanol ( ).[1] -
Purification: If no precipitate forms, extract with EtOAc, dry over
, and purify via flash chromatography (Hex/EtOAc).
Protocol 2: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target: Synthesis of (E)-1-(2-chlorobenzo[d]thiazol-6-yl)-3-phenylprop-2-en-1-one
Rationale: This protocol utilizes a catalytic base to preserve the C2-Cl bond while activating the ketone.[1]
Reagents:
-
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)[1]
-
Piperidine (0.1 equiv) or Pyrrolidine (0.1 equiv)[1]
-
Solvent: Absolute Ethanol[1]
Step-by-Step:
-
Setup: In a round-bottom flask, combine 1.0 mmol of the ketone and 1.0 mmol of the aldehyde in 5 mL absolute ethanol.
-
Catalysis: Add 2 drops of piperidine.
-
Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by TLC.[1][4][5]
-
Self-Validating Check: The product is typically a highly colored (yellow/orange) solid due to extended conjugation.[1]
-
-
Work-up: Cool to room temperature, then to 0°C. The chalcone should crystallize out.
-
Filtration: Filter the crystals and wash with cold methanol.
-
Yield: Typical yields are 70–90%.[1]
Visualization of Reactivity Pathways[6]
The following diagram maps the divergent synthesis capabilities of this building block.
Figure 1: Divergent synthesis pathways for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone.
Advanced Workflow: Library Synthesis Logic
When creating a library of compounds, the sequence of reactions determines the yield and purity.
Figure 2: Decision logic for sequential functionalization.
References
-
Synthesis of 2-chlorobenzothiazoles: Moon, N. S. (1949).[1][3] Preparation of 2-chlorobenzothiazole. US Patent 2,469,697.[1][3]
-
Reactivity of 2-chlorobenzothiazoles (
): BenchChem Protocols. (2025). Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. -
Synthesis of Chalcone Derivatives: Al-Mulla, A. (2025).[1][2] Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Preprints.org.[1]
-
Hydrazine Derivatives: ResearchGate. (2025).[1] Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives.
-
General Benzothiazole Chemistry: PubChem. 2-Chlorobenzothiazole Compound Summary. [1]
Sources
Application Note: Microwave-Assisted Synthesis of Benzothiazole Compounds
[1][2][3][4][5][6][7][8]
Executive Summary
This application note details optimized protocols for the microwave-assisted synthesis of 2-substituted benzothiazoles, a privileged scaffold in medicinal chemistry known for antitumor, antimicrobial, and anti-inflammatory properties. By leveraging dielectric heating, researchers can reduce reaction times from hours to minutes while significantly improving yield and purity compared to conventional thermal methods. This guide presents two distinct workflows: a Green Solvent-Free Protocol for maximum sustainability and a Catalyst-Mediated Protocol for sterically hindered or electron-deficient substrates.
Scientific Basis & Causality
Why Microwave Irradiation?
Conventional synthesis of benzothiazoles (e.g., condensation of 2-aminothiophenol with aldehydes) often requires high temperatures, toxic solvents (DMF, DMSO), and strong acid catalysts (PPA, sulfuric acid). These methods suffer from thermal gradients, leading to side products and low yields.
Microwave (MW) synthesis utilizes dipolar polarization and ionic conduction . In the context of benzothiazole synthesis:
-
Selective Heating: The polar transition states formed during the condensation of the amine and aldehyde interact strongly with the microwave field, lowering the activation energy (
). -
Superheating Effect: Solvents (or the neat reaction mixture) can reach temperatures above their atmospheric boiling points in sealed vessels, accelerating the rate-determining step (oxidative cyclization).
Green Chemistry Alignment
The protocols below align with the 12 Principles of Green Chemistry by minimizing solvent use (or using bio-renewable glycerol), reducing energy consumption (short irradiation times), and eliminating hazardous acid catalysts in favor of cleaner workups.
Experimental Protocols
Protocol A: Solvent-Free / Green Synthesis (Recommended)
Best for: Standard aromatic aldehydes and acid chlorides. High atom economy.
Reagents:
-
2-Aminothiophenol (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Glycerol (Optional: acts as an efficient energy transfer medium and green solvent)
Procedure:
-
Preparation: In a 10 mL microwave-transparent crimp-sealed vial, mix 2-aminothiophenol (10 mmol) and the corresponding aldehyde (10 mmol).
-
Note: If the mixture is highly viscous, add 1-2 mL of glycerol. Glycerol has a high loss tangent (
), ensuring rapid heating.
-
-
Irradiation: Place the vial in a single-mode microwave reactor.
-
Settings: Constant Power Mode (300 W).
-
Target Temperature: 100–110°C.
-
Ramp Time: 1 min.
-
Hold Time: 2–4 minutes.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into crushed ice (50 g).
-
The solid product precipitates immediately.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
Protocol B: Acid-Catalyzed Synthesis
Best for: Electron-deficient aldehydes or sterically hindered ketones that fail to react under neutral conditions.
Reagents:
-
2-Aminothiophenol (1.0 equiv)
-
Substrate (Aldehyde/Carboxylic Acid) (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Silica-supported catalyst.
-
Solvent: Ethanol (minimal volume to create a slurry).
Procedure:
-
Preparation: Dissolve reagents and catalyst in minimal ethanol in a microwave vessel.
-
Irradiation:
-
Settings: Dynamic Power Mode (Max 150 W).
-
Target Temperature: 80°C (Reflux).
-
Hold Time: 5–10 minutes.
-
-
Workup: Neutralize with 10% NaHCO₃ solution, extract with ethyl acetate, dry over MgSO₄, and concentrate.
Data Summary: Microwave vs. Conventional[1][4][6][7][8][9][10][11][12]
The following table contrasts the efficiency of Protocol A against traditional oil-bath reflux methods.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol A) | Improvement Factor |
| Reaction Time | 3.0 – 6.0 Hours | 2 – 6 Minutes | ~60x Faster |
| Typical Yield | 50 – 70% | 85 – 96% | +30% Yield |
| Solvent Usage | High (DMF/Toluene) | None or Glycerol | Eco-Friendly |
| Purity (Crude) | Low (Requires Chromatography) | High (Recrystallization only) | Simplified Workup |
Data aggregated from comparative studies (See References [1], [2]).
Mechanistic & Workflow Visualization
Experimental Workflow (Protocol A)
The following diagram outlines the logical flow of the solvent-free experiment, ensuring reproducibility.
Figure 1: Step-by-step workflow for the solvent-free microwave synthesis of benzothiazoles.
Reaction Mechanism
The reaction proceeds via a condensation to form a Schiff base, followed by an intramolecular nucleophilic attack and oxidative dehydrogenation. Microwave irradiation accelerates the dehydration step.
Figure 2: Mechanistic pathway highlighting the transition state stabilized by microwave dielectric heating.
Safety & Troubleshooting
-
Pressure Hazards: Although these reactions are often open-vessel or low-pressure, the rapid heating of glycerol or ethanol can generate pressure. Always use vessels rated for 300 psi if sealing.
-
Thiol Odor: 2-aminothiophenol has a potent, disagreeable odor. All pre-MW handling must occur in a fume hood.
-
Runaway Exotherms: If scaling up (>20 mmol), use an internal fiber-optic temperature probe rather than IR sensors to prevent thermal runaway, as the reaction is exothermic.
References
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Source: Indian Journal of Pharmaceutical Sciences / PubMed Central (PMC). URL:[Link] Relevance: Provides quantitative data on yield improvements (50% vs 90%) and time reduction.
-
Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. Source: Journal of Chemical Research (via ResearchGate). URL:[Link] Relevance: Basis for Protocol A; validates glycerol as a superior, eco-friendly medium.
-
Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Source: Journal of Chemical Sciences.[1][2] URL:[Link] Relevance: Demonstrates the utility of the method for creating libraries of bioactive compounds (Drug Development context).
-
Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach. Source: AIRO International Journal. URL:[Link] Relevance: Supports the environmental impact claims (E-Factor reduction) used in the introduction.
Application Note: Next-Generation Green Synthesis of Benzothiazoles
Executive Summary
Benzothiazoles are privileged pharmacophores in medicinal chemistry, serving as the core structure for antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole, Ethoxzolamide). Traditional synthesis methods—often relying on condensation of 2-aminothiophenol with aldehydes using strong acids (PPA), toxic oxidants (DDQ, Pb(OAc)₄), or high-boiling dipolar aprotic solvents (DMF, DMSO)—are increasingly untenable due to regulatory pressure and sustainability mandates.
This Application Note details three validated Green Chemistry protocols for benzothiazole synthesis that eliminate toxic solvents and minimize energy consumption. These methods utilize Visible Light Photocatalysis , Microwave-Assisted Glycerol Solvolysis , and Mechanochemistry , offering researchers high-yielding, scalable, and environmentally benign alternatives.
Strategic Selection Guide
Choose the optimal protocol based on your available instrumentation and substrate sensitivity.
Figure 1: Decision matrix for selecting the appropriate green synthesis methodology.
Protocol A: Visible Light Photocatalysis (Metal-Free)
Principle: This method utilizes Eosin Y , an inexpensive organic dye, as a photocatalyst.[1][2][3] Upon irradiation with green LEDs, Eosin Y enters an excited state (
Mechanism of Action
The reaction proceeds via the formation of a superoxide radical anion (
Figure 2: Eosin Y catalyzed Single Electron Transfer (SET) cycle for oxidative cyclization.
Experimental Procedure
-
Reagents: 2-Aminothiophenol (1.0 mmol), Aromatic Aldehyde (1.0 mmol), Eosin Y (1 mol%).
-
Solvent: Ethanol:Water (1:1 v/v, 5 mL).
-
Light Source: Green LEDs (
nm, 3W-5W).
Step-by-Step:
-
Charge: In a 10 mL Pyrex tube, add the aminothiophenol, aldehyde, and Eosin Y.
-
Solvate: Add the EtOH/Water mixture. Sonicate for 30 seconds to ensure homogeneity.
-
Irradiate: Place the tube 2–3 cm away from the Green LED source. Stir magnetically at room temperature under an open air atmosphere (no balloon required).
-
Monitor: Reaction typically completes in 2–4 hours . Monitor by TLC (Eluent: Hexane/EtOAc 8:2). The disappearance of the aldehyde spot indicates completion.
-
Workup:
-
The product often precipitates upon cooling or slight concentration.
-
Filter the solid and wash with cold water/ethanol (8:2).
-
Recrystallize from hot ethanol if necessary.
-
Expert Insight: The EtOH:Water mixture exploits the "hydrophobic effect," accelerating the reaction despite the organic reactants' limited solubility.
Protocol B: Microwave-Assisted Glycerol Solvolysis
Principle: Glycerol acts as a "triple-role" agent: a green solvent, a hydrogen bond donor catalyst, and a microwave energy susceptor (high dielectric loss tangent). This method is catalyst-free and extremely fast.[4][5]
Experimental Procedure
-
Reagents: 2-Aminothiophenol (1.0 mmol), Aldehyde (1.0 mmol).
-
Solvent: Glycerol (2 mL).
-
Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step:
-
Mix: Add reagents and glycerol to a microwave-safe vial.
-
Irradiate: Set parameters to 100°C (or 150W max power) for 5–10 minutes .
-
Quench: Allow the vial to cool to 50°C. Pour the reaction mixture into 20 mL of ice-cold water.
-
Isolate: The high viscosity of glycerol is broken by the water dilution. The benzothiazole product will precipitate immediately.
-
Purify: Vacuum filter the solid. Wash with water (3 x 10 mL) to remove residual glycerol.
Self-Validation:
-
Yield Check: Expected yields are >90%. Lower yields often indicate insufficient cooling time before filtration.
-
Purity: Glycerol is highly polar; any residue is easily seen in the baseline of an NMR spectrum (
3.5–3.8 ppm).
Protocol C: Mechanochemical Synthesis (Solvent-Free)
Principle: High-energy ball milling induces reaction via mechanical energy, generating local "hot spots" (plasma-like states) at the impact zones. This achieves condensation without bulk heating or solvents.[5]
Experimental Procedure
-
Reagents: 2-Aminothiophenol (1.0 mmol), Aldehyde (1.0 mmol).
-
Apparatus: Planetary Ball Mill (e.g., Retsch PM 100).
-
Grinding Media: Stainless steel jar (10 mL) with 2 stainless steel balls (10 mm diameter).
Step-by-Step:
-
Load: Place reagents directly into the jar. No solvent.[5][6]
-
Mill: Set frequency to 20–25 Hz . Grind for 15–30 minutes .
-
Extract: The result is often a paste or solid cake. Scrape the solid out.
-
Wash: Triturate the solid with a small amount of diethyl ether or ethanol to remove unreacted starting material.
-
Dry: Vacuum dry the final solid.
Comparative Analysis & Performance Data
| Metric | Photocatalysis (Method A) | Microwave/Glycerol (Method B) | Mechanochemistry (Method C) |
| Reaction Time | 2 – 4 Hours | 5 – 10 Minutes | 15 – 30 Minutes |
| Energy Input | Low (LEDs) | Medium (MW Irradiation) | Low (Mechanical) |
| Solvent | EtOH/Water (Green) | Glycerol (Biodegradable) | None (Solvent-Free) |
| Atom Economy | High (O2 as oxidant) | High | High |
| Scalability | Moderate (Light penetration limits) | High (Flow MW available) | High (Continuous extrusion) |
| Typical Yield | 85 – 95% | 90 – 98% | 80 – 92% |
Troubleshooting & Expert Tips
-
Oxidative Issues (Method A): If the reaction stalls, the solution may be oxygen-depleted. Increase the surface area of the reaction vessel or bubble air gently through the solution.
-
Viscosity Handling (Method B): Glycerol is viscous at room temperature. Always pre-warm the glycerol to 40°C before dispensing to ensure accurate volume measurement.
-
Substrate Scope:
-
Electron-Withdrawing Groups (NO2, CN): React faster in Method A due to stabilization of the radical intermediate.
-
Sterically Hindered Aldehydes: Perform best in Method B (Microwave) where thermal energy overcomes the steric barrier.
-
References
-
Visible Light Photocatalysis (Eosin Y)
- Study: "A novel approach towards synthesis of benzothiazoles...
- Source:New Journal of Chemistry (RSC), 2023.
-
URL:[Link]
-
Microwave-Assisted Glycerol Synthesis
-
Mechanochemical Approaches
- Study: "Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling."
- Source:The Journal of Organic Chemistry (ACS), 2024.
-
URL:[Link]
-
General Green Chemistry Review
- Study: "Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Source:Molecules (MDPI), 2022.
-
URL:[Link]
Sources
- 1. A novel approach towards synthesis of benzothiazoles and benzimidazoles: Eosin Y-catalyzed photo-triggered C–S and C–N bond formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Retracted Article: Eosin Y catalysed photoredox synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05444K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone synthesis
Case ID: OPT-BTZ-06 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Route Selection
User Query: "How do I optimize reaction conditions for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone?"
Technical Assessment: The synthesis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (also known as 6-acetyl-2-chlorobenzothiazole) presents two primary challenges:
-
Regioselectivity: Direct acylation of the benzothiazole ring is difficult due to the electron-deficient nature of the heterocycle, particularly when deactivated by a 2-chloro substituent.
-
Functional Group Sensitivity: The 2-chloro position in benzothiazoles is labile toward nucleophilic attack, making late-stage manipulations risky.
Recommended Strategy: The "Construct-then-Convert" Protocol Do not attempt direct Friedel-Crafts acylation of 2-chlorobenzothiazole. Instead, utilize the Hugerschoff Reaction to build the 2-amino-6-acetylbenzothiazole scaffold, followed by a Sandmeyer-type chlorodeamination . This route guarantees 6-position regioselectivity and high yields.
Strategic Workflow (DOT Visualization)
Caption: Figure 1. Recommended synthetic pathway avoiding regioselectivity issues associated with direct acylation.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-6-acetylbenzothiazole
Objective: Construct the benzothiazole core with the acetyl group pre-installed.
Reagents:
-
4-Aminoacetophenone (1.0 equiv)
-
Potassium Thiocyanate (KSCN) (4.0 equiv)
-
Bromine (
) (1.0 equiv) -
Glacial Acetic Acid (Solvent)[1]
Protocol:
-
Dissolve 4-aminoacetophenone and KSCN in glacial acetic acid.
-
Cool the mixture to 0–5 °C using an ice-salt bath.
-
Critical Step: Add bromine dropwise in acetic acid. Do not allow temperature to exceed 10°C.[1] Rapid addition causes tar formation.
-
Allow to stir at room temperature for 10–12 hours.
-
Pour into crushed ice/water and neutralize with
to pH 8–9. -
Filter the yellow precipitate (2-amino-6-acetylbenzothiazole).
Why this works: The amino group directs the thiocyanation to the ortho position. Oxidative cyclization by bromine closes the ring. Since the acetyl group is para to the amine in the starting material, it ends up at the 6-position of the benzothiazole [1, 2].
Step 2: Sandmeyer Transformation (Amino Chloro)
Objective: Convert the 2-amino group to a 2-chloro substituent.
Reagents:
-
2-Amino-6-acetylbenzothiazole (1.0 equiv)
-
Sodium Nitrite (
) (1.5 equiv) -
Copper(I) Chloride (
) (1.2 equiv) -
Conc. HCl / Water
Optimized Protocol:
-
Diazotization: Suspend the amine in conc. HCl. Cool to -5 °C to 0 °C . Add
solution dropwise. Stir for 30 mins.-
Checkpoint: The solution should become clear (or less turbid) as the diazonium salt forms.
-
-
Sandmeyer Displacement: In a separate vessel, dissolve
in conc. HCl. -
Slowly add the cold diazonium solution to the copper chloride solution at 0 °C .
-
Allow the mixture to warm to room temperature slowly over 2 hours.
-
Workup: Dilute with water. The product usually precipitates. If not, extract with DCM.
Troubleshooting & Optimization (FAQs)
Category A: Yield Optimization
Q: My yield for the Sandmeyer step is low (<30%). What is happening? A: Low yields in 2-aminobenzothiazole diazotization are usually due to hydrolysis . The diazonium intermediate is highly electrophilic and will react with water to form the 2-hydroxy derivative (benzothiazolone) if chloride concentration is insufficient.
-
Fix: Increase the concentration of HCl during diazotization.
-
Fix: Use a non-aqueous diazotization method (t-Butyl Nitrite and
in Acetonitrile) to completely eliminate water competition [3].
Q: I see a significant amount of tar in Step 1 (Ring Closure). A: This indicates thermal runaway during bromination. The reaction is highly exothermic.
-
Fix: Ensure the addition rate of bromine is slow enough that the internal temperature never exceeds 5°C.
-
Fix: Verify the purity of your acetic acid; water content can affect the solubility of the intermediate.
Category B: Impurity Profiling
Q: How do I remove the 2-hydroxy impurity (1-(2-hydroxybenzo[d]thiazol-6-yl)ethanone)? A: This impurity is phenolic.
-
Purification: Wash your organic layer with 1M NaOH. The 2-hydroxy compound (which exists in equilibrium with the benzothiazolone form) will deprotonate and move to the aqueous layer, leaving your target 2-chloro compound in the organic phase.
Q: The product is colored (red/brown) instead of the expected pale yellow/white. A: This is likely residual azo-coupling byproducts or copper salts.
-
Fix: Perform a filtration through a short pad of silica gel or treat the organic phase with activated charcoal before recrystallization.
Data & Conditions Matrix
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Diazotization Solvent | Water/HCl | Acetonitrile (MeCN) | Prevents hydrolysis to 2-hydroxy byproduct. |
| Nitrite Source | t-Butyl Nitrite (t-BuONO) | Enables anhydrous conditions (Doyle-type Sandmeyer). | |
| Catalyst | Higher oxidation state Cu(II) works better with alkyl nitrites in MeCN. | ||
| Temperature (Step 1) | 0–25 °C | < 5 °C (Strict) | Controls regioselectivity and prevents polymerization. |
References
-
Synthesis of 2-aminobenzothiazoles (Hugerschoff Reaction)
- Source: Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 22, p.16 (1942).
- Context: Establishes the standard protocol for converting para-substituted anilines to 6-substituted-2-aminobenzothiazoles using KSCN/Bromine.
-
URL:
-
Sandmeyer Reaction Mechanics & Optimization
-
Non-Aqueous Sandmeyer (Doyle Modification)
-
Friedel-Crafts Limitations on Benzothiazoles
- Source: Chemistry LibreTexts.
- Context: Explains the deactivation of the ring which prevents direct acylation, validating the "Construct-then-Convert" str
-
URL:
Disclaimer: These protocols involve hazardous chemicals (Bromine, Carbon Disulfide/Thiocyanates, Diazonium salts). All procedures should be performed in a fume hood with appropriate PPE.
Sources
Technical Support Center: 2-Chlorobenzothiazole Synthesis Optimization
Topic: Improving Yield & Purity in 2-Chlorobenzothiazole Production Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers
Introduction: The Yield Bottleneck
You are likely visiting this guide because your synthesis of 2-chlorobenzothiazole (2-Cl-BTZ) via the classic Sandmeyer reaction (from 2-aminobenzothiazole) is stalling at 40–50% yield, or you are struggling with azo-coupling byproducts.
2-Cl-BTZ is a "privileged scaffold" in medicinal chemistry, serving as the electrophilic parent for numerous fungicides and antitumor agents. However, the electron-deficient nature of the benzothiazole ring destabilizes the diazonium intermediate in the Sandmeyer route, leading to rapid hydrolysis (to 2-hydroxybenzothiazole) or polymerization.
This guide provides a troubleshooting framework for the Sandmeyer route and introduces a superior high-yield protocol using sulfuryl chloride.
Module 1: Troubleshooting the Sandmeyer Route (2-NH₂ Precursor)
Use this module if you are restricted to starting with 2-aminobenzothiazole.
Q1: Why is my crude product reddish/brown and the yield <50%?
Diagnosis: You are experiencing azo-coupling and diazonium decomposition . Unlike phenyl diazonium salts, benzothiazole-2-diazonium is exceptionally electrophilic and unstable. If the reaction temperature rises above 0°C or if the addition to the copper halide source is too slow, the diazonium species couples with unreacted amine or hydrolyzes.
Corrective Protocol:
-
The Solvent Switch: Do not use water alone. Use a H₃PO₄/HNO₃ system or concentrated HCl to maintain high acidity, preventing the free amine from coupling.
-
The "Reverse Addition" Technique: Never add the copper chloride to the diazonium salt. You must add the cold diazonium salt rapidly into a vigorously stirred solution of CuCl/HCl at 0°C.
-
Catalyst Loading: Ensure CuCl is freshly prepared (white, not green). Oxidized Cu(II) is less effective for the radical transfer step.
Q2: How do I remove the 2-hydroxybenzothiazole byproduct?
Diagnosis: Hydrolysis of the diazonium salt due to insufficient acid concentration or high temperatures. Solution: 2-Hydroxybenzothiazole (mp 138°C) is significantly less volatile than 2-chlorobenzothiazole.
-
Method: Steam Distillation. 2-Cl-BTZ is steam volatile; the hydroxy impurity is not.
Module 2: The High-Yield Protocol (The "Plan B" Switch)
Use this module for maximum yield (>90%) and scalability.
If the Sandmeyer route remains problematic, the industry-standard solution is to switch the starting material to 2-mercaptobenzothiazole (2-MBT) and use sulfuryl chloride (SO₂Cl₂) . This method avoids unstable diazonium intermediates entirely.
Protocol: Chlorination of 2-Mercaptobenzothiazole
Mechanism: Oxidative chlorination followed by desulfurization.
| Parameter | Specification | Reason |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) | Acts as both chlorinating agent and oxidant. |
| Stoichiometry | 1.2 – 1.5 equiv. | Excess ensures complete conversion of the thiol. |
| Temperature | 25°C (Room Temp) | High heat promotes tar formation. |
| Time | 60–90 minutes | Reaction is rapid; prolonged stirring degrades product. |
| Critical Additive | Water (Catalytic/Quench) | See Q3 below. |
Q3: Literature suggests adding water improves the SO₂Cl₂ reaction.[1] Why?
Technical Insight: While counterintuitive for many chlorinations, the addition of water (or using wet solvent) generates in-situ HCl and H₂SO₄ from partial hydrolysis of SO₂Cl₂. This acidic environment protonates the nitrogen of the benzothiazole ring, making the C-2 position more susceptible to nucleophilic attack by chloride and facilitating the elimination of SO₂.
Step-by-Step Workflow:
-
Dissolve 2-mercaptobenzothiazole (10 mmol) in chlorobenzene or DCM.
-
Add SO₂Cl₂ (15 mmol) dropwise at 20–25°C.
-
Stir for 1 hour. Gas evolution (SO₂, HCl) will be vigorous—use a scrubber .
-
Quench: Pour onto ice water.
-
Isolation: Separate organic layer, dry over MgSO₄, and concentrate.
-
Yield Expectation: 88–95%.
Module 3: Visualization of Pathways
The following diagram compares the failure points of the Sandmeyer route against the streamlined Sulfuryl Chloride pathway.
Figure 1: Comparison of the instability-prone Sandmeyer route (Red) vs. the direct oxidative chlorination route (Green).
Module 4: Purification & Characterization Data
Physical Properties for Identification
| Property | Value | Notes |
| Physical State | Liquid / Low-melting solid | May solidify in fridge (mp ~21°C). |
| Boiling Point | 132–134°C @ 21 mmHg | Preferred purification method. |
| Density | 1.37 g/mL | Denser than water; bottom layer in extraction. |
| Appearance | Colorless to pale yellow | Dark brown indicates oxidation/polymerization. |
Purification Decision Tree
-
Scenario A: Crude purity >85% (Light yellow oil). [1]
-
Action: Vacuum distillation.[1] Collect fraction at 132–134°C (21 mmHg) or 110–112°C (10 mmHg).
-
-
Scenario B: Crude purity <60% (Dark tarry sludge).
-
Action: Steam distillation first to separate volatile product from tars, followed by extraction (DCM) and vacuum distillation.
-
References
-
Preparation of 2-chlorobenzothiazole (Sulfuryl Chloride Route).
-
Modern Approaches to the Synthesis and Transformations of Benzothiazole Deriv
- Source:Molecules (NIH/NLM), 2021.
-
Link:[Link]
- Synthesis of 2-chlorobenzothiazole from 2-mercaptobenzothiazole (ChemicalBook Data).
-
Sandmeyer Reaction Limit
-
Source:Journal of the Indian Chemical Society, 1933 (Farooq & Hunter).[2] Cited within US2469697A description of prior art failures.
-
Sources
Technical Support: Benzothiazole Synthesis Optimization & Troubleshooting
Status: Operational Subject: Impurity Profiling, Side-Reaction Mitigation, and Purification Protocols Audience: Medicinal Chemists, Process Development Scientists
Core Synthesis Modules & Impurity Landscapes
Benzothiazole synthesis, particularly via the condensation of 2-aminothiophenol (2-ATP) with aldehydes, is chemically deceptive. While the reaction appears straightforward, the redox-active nature of the sulfur moiety creates a "fork in the road" where oxidative dimerization competes with the desired cyclization.
Module A: The Oxidative Dimerization Trap
Primary Impurity: Bis(2-aminophenyl) disulfide.[1][2][3] Prevalence: High (especially in aerobic conditions).
The most frequent failure mode in benzothiazole synthesis is the oxidative dimerization of the starting material, 2-ATP. Before 2-ATP can condense with the aldehyde to form the Schiff base (imine), ambient oxygen or mild oxidants can convert it into the disulfide. This impurity is often yellow/orange and co-crystallizes with the product, making purification difficult.
Mechanism of Failure:
-
Path A (Desired): 2-ATP attacks Aldehyde
Imine Benzothiazoline Benzothiazole. -
Path B (Parasitic): 2-ATP +
(or oxidant) Disulfide Dimer (Dead End).
Module B: The "Stalled" Intermediate (Benzothiazolines)
Primary Impurity: 2-Substituted-2,3-dihydrobenzothiazole (Benzothiazoline).[4][5] Prevalence: Medium (Common in "Green" or oxidant-free protocols).
The formation of the benzothiazole ring is a two-step process: cyclization followed by dehydrogenation (aromatization). If the reaction lacks sufficient oxidative driving force (e.g., no air flow, weak oxidant), the reaction stalls at the non-aromatic benzothiazoline stage.
Identification:
-
H-NMR: Look for a methine proton signal around
6.0–7.0 ppm (non-aromatic). -
Physical: Lower melting point than the target aromatic compound.
Visualization: Reaction Pathways & Critical Control Points
The following diagram illustrates the competitive pathways between the desired aromatic product and the two primary impurities: the Disulfide (oxidative byproduct) and the Benzothiazoline (incomplete reaction).
Caption: Figure 1. Competitive reaction pathways. Red nodes indicate common impurities/stall points.
Troubleshooting Guide (Symptom-Cause-Solution)
| Symptom | Probable Cause | Technical Solution |
| Product is Yellow/Orange (Target should be white/pale) | Disulfide Contamination. 2-ATP oxidized before reaction. | Protocol Adjustment: Degas solvents with |
| Low Yield & Sticky Solid | Incomplete Aromatization. Product is a mix of benzothiazole and benzothiazoline. | Oxidation Boost: The reaction requires an oxidant.[4][6] If running "air-free," ensure a chemical oxidant (e.g., |
| Multiple Spots on TLC (Jacobson Cyclization) | Regioisomers. Radical cyclization on meta-substituted thioanilides can attack either ortho-position. | Steric Control: Use blocking groups at one ortho-position or switch to the 2-ATP + Carboxylic Acid route for better regiocontrol. |
| Starting Material Persists | Imine Hydrolysis. The Schiff base is unstable in aqueous acid. | Water Removal: Use a Dean-Stark trap or molecular sieves to remove water and shift the equilibrium toward the imine/cyclized product. |
Validated Experimental Protocols
Protocol A: Iodine-Promoted Oxidative Cyclization (High Purity)
Best for: Avoiding benzothiazoline impurities and ensuring complete aromatization.
Rationale: Iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to drive the final dehydrogenation, preventing the "stalled intermediate" issue.
-
Setup: Charge a round-bottom flask with Aldehyde (1.0 mmol) and 2-Aminothiophenol (1.1 mmol).
-
Solvent: Add DMF or DMSO (3 mL). Note: DMSO can act as a co-oxidant.
-
Catalyst: Add molecular Iodine (
) (10–20 mol%). -
Reaction: Heat to 80–100°C for 2–4 hours. Monitor TLC for disappearance of aldehyde.
-
Quench: Cool to room temperature. Pour into crushed ice containing 5% Sodium Thiosulfate (
) .-
Why? Thiosulfate neutralizes excess iodine, preventing product iodination and removing the dark iodine color.
-
-
Isolation: Filter the precipitate. Wash with cold water.
-
Purification: Recrystallize from hot ethanol.
Protocol B: "In-Situ" Reduction from Disulfide (Cost-Effective)
Best for: When high-quality 2-ATP is unavailable or has degraded.
Rationale: Instead of trying to prevent disulfide formation, this protocol intentionally starts with the stable Bis(2-aminophenyl) disulfide and cleaves it in situ to generate fresh 2-ATP.
-
Reagents: Mix Bis(2-aminophenyl) disulfide (0.5 mmol), Aldehyde (1.0 mmol), and Sodium Hydrosulfide (NaSH) (0.5 mmol) in PEG-300 or Ethanol.
-
Mechanism: NaSH reduces the S-S bond, releasing monomeric 2-ATP, which immediately reacts with the aldehyde.
-
Conditions: Microwave irradiation (low power) or reflux for 30–60 mins.
-
Workup: Pour into water, filter, and dry.
Decision Logic for Purification
Use this logic flow to determine the best purification strategy based on your crude product's characteristics.
Caption: Figure 2. Troubleshooting logic for crude benzothiazole purification.
Frequently Asked Questions (FAQ)
Q: Why is my yield consistently lower than reported literature values (e.g., <50%)? A: Check your 2-aminothiophenol source. 2-ATP degrades rapidly. If the liquid is dark or viscous, it contains significant disulfide. Fix: Distill 2-ATP under vacuum before use, or switch to Protocol B (using the disulfide as the starting material).
Q: Can I use carboxylic acids instead of aldehydes? A: Yes, but the mechanism changes. This requires strong acid catalysis (e.g., Polyphosphoric Acid - PPA) and high temperatures (>150°C) to drive the dehydration. This method is robust but incompatible with acid-sensitive functional groups.
Q: How do I remove the "rotten egg" smell after the reaction?
A: The smell is likely unreacted thiols or
References
-
Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[7][8] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[8] Chemistry Letters, 35(5), 460-461. Link
-
Liao, G., Zhang, T., & Zhang, G. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives.[1] RSC Advances, 12, 17616-17620. Link
-
Wang, M., et al. (2012). Efficient synthesis of benzothiazole derivatives by reaction of bis(2-aminophenyl) disulfides with aldehydes mediated by NaSH under microwave irradiation.[3] Journal of Chemical Research. Link
-
Al-Tel, T. H., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(16), 3605. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
troubleshooting guide for the synthesis of benzothiazoles
[1]
Status: Operational 🟢 Current Wait Time: 0 min Operator: Senior Application Scientist
Welcome to the Benzothiazole Synthesis Support Center. This guide is structured to address the specific failure modes encountered during the construction of the benzothiazole pharmacophore. Whether you are utilizing the classical condensation of 2-aminothiophenol or the modern oxidative cyclization of thiobenzanilides, we have isolated the critical variables that determine yield and purity.
🔬 Module 1: The Condensation Route (2-Aminothiophenol)
Method: Condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or acid chlorides.[1] Primary Failure Mode: Oxidative Dimerization (Disulfide Formation).
📉 Troubleshooting Guide: "My Yield is Low & The Product is Yellow/Oily"
Q: I am reacting 2-aminothiophenol with an aldehyde, but I see a persistent yellow impurity and low yield. What is happening?
A: You are likely falling into the "Oxidative Trap." 2-aminothiophenol is highly susceptible to air oxidation, forming bis(2-aminophenyl)disulfide . This side reaction competes with the imine formation necessary for cyclization.
Diagnostic Check:
-
Run a TLC of your starting material.[2][3] If you see two spots (one being the thiol, the other the disulfide), your reagent is compromised.
-
Does the reaction mixture turn dark yellow/orange immediately upon adding the thiol?
Corrective Protocol:
-
The "Inert" Fix: strictly degas all solvents and run the reaction under Argon/Nitrogen.
-
The "Chemical" Fix: Add a reducing agent like Sodium Metabisulfite (Na₂S₂O₅) (0.1–0.5 equiv) to the reaction mixture to keep the thiol active [1].
-
The "Zinc" Workaround: Use the Zinc salt of 2-aminothiophenol instead of the free thiol. It is stable to air. The zinc coordinates the sulfur, preventing dimerization, but releases the thiol upon acidic/heating conditions during condensation [2].
Q: I have the intermediate benzothiazoline (dihydro-structure), but it won't oxidize to the aromatic benzothiazole. The reaction stalls.
A: The condensation forms a benzothiazoline intermediate which requires oxidative dehydrogenation to become aromatic. If you are running this in an inert atmosphere without an external oxidant, it will stall.
Solution Matrix:
| Condition | Oxidant Source | Action Required |
|---|---|---|
| Aerobic (Open Flask) | Atmospheric O₂ | Increase surface area or bubble air. Slow. |
| DMSO Solvent | DMSO (Swern-like) | Heat to >100°C. DMSO acts as the oxidant [3]. |
| Inert Atmosphere | None | Add an oxidant. I₂ (10 mol%), DDQ, or MnO₂ are standard. |
📊 Visualization: Condensation Failure Pathways
Caption: Figure 1. Kinetic competition between productive cyclization and oxidative dimerization in condensation reactions.
🧪 Module 2: Oxidative Cyclization (Thiobenzanilides)
Method: Intramolecular C-H functionalization of thiobenzanilides (Jacobson-type or Metal-Catalyzed). Primary Failure Mode: Regioselectivity and Radical Quenching.
📉 Troubleshooting Guide: "I have a mixture of isomers."
Q: I am cyclizing a meta-substituted thiobenzanilide. I expected one product but got two. Why?
A: This is the classic Regio-Riddle of radical cyclization. When you generate a radical (or electrophile) on the sulfur, it attacks the pendant aryl ring. If that ring has a substituent at the meta position, the cyclization can occur at either the ortho or para position relative to that substituent (positions 2 or 6 on the ring), leading to regioisomers.
Control Strategy:
-
Steric Control: Bulky substituents at the meta position favor cyclization at the less hindered site (para to the substituent).
-
Electronic Control: Electron-withdrawing groups (EWGs) deactivate the ring. Radical cyclization prefers electron-rich sites.
-
Switch Mechanism: If radical cyclization (e.g., Jacobson) gives poor selectivity, switch to Palladium-catalyzed C-H activation (e.g., Pd(OAc)₂), which is often more sensitive to steric directing effects [4].
Q: My reaction works on 50mg scale but fails completely on 5g scale.
A: This "Scale-Up Cliff" usually indicates issues with mass transfer of the oxidant or light penetration (if photocatalytic).
-
If using O₂/Air: On a larger scale, passive diffusion of oxygen is insufficient. You must sparge the gas or use a balloon with vigorous stirring.
-
If Photochemical: Light intensity drops exponentially with path length (Beer-Lambert Law). Use a flow reactor or multiple smaller vials rather than one large flask.
📊 Visualization: Decision Tree for Method Selection
Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and risk.
🧹 Module 3: Purification & Isolation
Issue: "My product is a sticky tar / I can't separate it from the starting material."
Standard Operating Procedure (SOP) for Purification:
-
The Acid Wash (Critical Step): Benzothiazoles are weakly basic.
-
Dissolve the crude mixture in organic solvent (EtOAc/DCM).
-
Wash with 1M HCl . The benzothiazole will protonate and move to the aqueous layer.
-
Discard the organic layer (contains non-basic impurities like disulfides or unreacted aldehydes).
-
Basify the aqueous layer (NaOH/NaHCO₃) to precipitate the pure benzothiazole.
-
-
Recrystallization Solvents:
-
Ethanol/Water: The gold standard. Dissolve in hot ethanol, add water until turbid, cool slowly.
-
DMSO/Water: For highly insoluble derivatives.
-
Hexane: Often precipitates the product while leaving oily impurities in solution.
-
📝 Validated Protocol: Green Synthesis (Iodine-Mediated)
Recommended for general screening due to operational simplicity and high tolerance.
Reagents:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Molecular Iodine (I₂) (10 mol%) [5]
-
Solvent: Ethanol or Glycerol (Green)
Step-by-Step:
-
Setup: Charge a round-bottom flask with the aldehyde and 2-aminothiophenol in Ethanol (5 mL).
-
Catalyst: Add I₂ (25 mg). The solution will darken.
-
Reaction: Stir at room temperature for 10 minutes, then monitor by TLC. If incomplete, heat to 60°C.
-
Note: The iodine acts as a Lewis acid to activate the carbonyl and an oxidant to drive the dehydrogenation.
-
-
Quench: Add saturated Na₂S₂O₃ (thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).
-
Workup: Pour into crushed ice. Filter the solid precipitate.[2][7]
-
Purification: Recrystallize from hot Ethanol.
📚 References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Recrystallization of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
This technical guide addresses the purification of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone via recrystallization. It is designed for researchers requiring high-purity intermediates for subsequent functionalization (e.g., SNAr reactions at the C2 position).[1][2]
Status: Operational Role: Senior Application Scientist Topic: Purification & Troubleshooting[1]
Core Technical Overview
-
Chemical Nature: Electron-deficient heteroaromatic ketone.[2]
-
Critical Reactivity: The C2-Chloro bond is electrophilic.[2] It is susceptible to nucleophilic aromatic substitution (SNAr).[1][2]
-
Solubility Profile:
Solvent Selection & Strategy
Q: Which solvent system provides the best balance between yield and stability? A: Acetonitrile (MeCN) is the recommended primary solvent.[1][2]
-
Why? It is a polar aprotic solvent.[2] Unlike ethanol or methanol, it lacks nucleophilic hydroxyl groups, preventing the formation of 2-alkoxybenzothiazole by-products during the heating phase.[1] It offers a steep solubility curve (soluble hot, insoluble cold).[1]
Alternative Systems:
-
Toluene/Heptane (1:2): Ideal for removing non-polar impurities.[1][2] Toluene dissolves the compound well at reflux; Heptane acts as the anti-solvent.[2]
-
Ethanol (Use with Caution): Only use absolute ethanol for rapid recrystallization.[1][2] Avoid prolonged reflux to minimize solvolysis risks.[2]
Experimental Protocol (SOP)
Workflow: Recrystallization from Acetonitrile
-
Dissolution: Place crude solid in a round-bottom flask. Add Acetonitrile (5-7 mL per gram) .
-
Heating: Heat to reflux (82°C) with stirring.
-
Checkpoint: If the solution is not clear after 5 minutes of reflux, add more MeCN in 1 mL increments.
-
-
Hot Filtration (Optional): If insoluble black specks (carbon/inorganic salts) remain, filter rapidly through a pre-warmed glass frit or Celite pad.[1][2]
-
Cooling (Critical):
-
Remove from heat and let cool to room temperature (RT) slowly (over 30-45 mins). Rapid cooling traps impurities.[2]
-
Once at RT, transfer to an ice bath (0-4°C) for 1 hour.
-
-
Isolation: Filter the pale yellow crystals using vacuum filtration.
-
Washing: Wash the cake with cold Acetonitrile (-20°C).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
-
Cause: The solution is too concentrated, or the temperature dropped too quickly, surpassing the "metastable zone" where nucleation occurs.[1]
-
Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of additional solvent (10-15% volume).[2]
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[2]
-
Cool very slowly (wrap the flask in a towel/foil).
-
Q2: I see a new impurity spot on TLC (Rf ~0.4) after recrystallizing from Ethanol. [1][2]
-
Diagnosis: You likely formed 1-(2-ethoxybenzo[d]thiazol-6-yl)ethanone via solvolysis.[1][2]
-
Mechanism: The C2-Cl bond is activated by the benzothiazole nitrogen and the electron-withdrawing acetyl group.[2] Hot ethanol acts as a nucleophile.[2]
-
Solution: Switch to Acetonitrile or Toluene .[2] If you must use ethanol, ensure it is neutral (check pH) and minimize heating time.[1]
Q3: The crystals are colored (orange/brown) instead of pale yellow.
-
Cause: Oxidation products or polymerized impurities (common in aniline-derived syntheses).[1][2]
-
Fix: Perform a Charcoal Treatment .[2]
Quantitative Data Summary
| Parameter | Value / Recommendation | Note |
| Melting Point | ~138–140°C (Analogs) | Exact MP varies by purity; verify against standard. |
| Solvent Ratio | 5–10 mL / g | Start low, add as needed. |
| Recovery Yield | 70–85% | Typical for single-solvent recrystallization.[2] |
| Drying Temp | < 50°C | Avoid thermal degradation.[1][2] |
Process Visualization
The following diagram illustrates the decision logic for solvent selection and the purification workflow.
Caption: Decision matrix for solvent selection and stepwise purification workflow minimizing solvolysis risks.
References
-
Synthesis of 2-chlorobenzothiazole derivatives: Moon, N. S. (1949).[1][2] Process for preparing 2-chlorobenzothiazole. U.S. Patent 2,469,697.[2] Link
-
Recrystallization of 2-amino-6-chlorobenzothiazole (Analog): Alias, M. F., & Seewan, A. N. (2013).[1][2][7] Synthesis, Spectral Study... of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Journal of Kerbala University, 9(4), 94-104.[1] Link
-
General Benzothiazole Purification: Lead Sciences. 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Product Page. Link[1][2]
-
Solubility & Recrystallization of Acetyl-Benzothiazoles: BenchChem. 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone Properties. Link[1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone - Lead Sciences [lead-sciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | 21222-61-7 | Benchchem [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Benzothiazole Purification & Chromatography
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Column Chromatography & Purification Strategies for Benzothiazole Derivatives
Welcome to the Purification Support Hub
User Context: You are likely dealing with a nitrogen-containing heterocycle that is UV-active, moderately basic, and prone to "streaking" or tailing on standard silica gel. This guide addresses the specific physicochemical challenges of benzothiazoles, including their interaction with silanols and solubility profiles.
Module 1: Method Development & Stationary Phase Selection
Core Logic: Benzothiazoles possess a basic nitrogen (pKa of conjugate acid ~4.5–5.5) and a planar aromatic system. Success depends on selecting a stationary phase that minimizes secondary interactions (tailing) while maximizing pi-pi separation.
Decision Matrix: Which Column Do I Use?
Figure 1: Stationary phase selection logic based on solubility and chemical basicity.
Standard Protocols by Phase
| Parameter | Normal Phase (Flash/Prep) | Reverse Phase (Prep HPLC) |
| Stationary Phase | Irregular Silica (40–63 µm) | C18 or C8 (Spherical, 5–10 µm) |
| Primary Solvents | Hexane / Ethyl Acetate (or DCM / MeOH) | Water / Acetonitrile (or Methanol) |
| Mandatory Modifier | Triethylamine (TEA) : 0.1% – 1.0% | Formic Acid or TFA : 0.1% |
| Why? | TEA blocks acidic silanols to prevent tailing. | Acid keeps the basic N protonated for sharp peaks. |
Module 2: Troubleshooting Peak Shape (Tailing)
Issue: "My benzothiazole product elutes as a broad, tailing streak that contaminates later fractions."
Root Cause: The lone pair on the benzothiazole nitrogen interacts with acidic silanol groups (Si-OH) on the silica surface. This secondary interaction retains the molecule longer than the primary adsorption mechanism intended, causing the "tail."
Protocol: The "TEA Wash" (Column Pre-treatment)
Do not just add TEA to your sample. You must condition the column.
-
Equilibration: Prepare a "Pre-wash Solvent" consisting of your starting mobile phase + 1% Triethylamine (TEA) .
-
Flush: Run 3–4 column volumes (CV) of this mixture through the column before loading your sample.
-
Run: Perform your purification using mobile phase containing 0.1% TEA .
-
Note: High concentrations of TEA in the run can cause high back-pressure or salt precipitation if mixed with acidic solvents. Keep run concentrations low (0.1%).
-
Alternative: Ammonia-Doped Methanol For highly polar benzothiazoles requiring DCM/MeOH gradients:
-
Saturate Methanol with Ammonia gas (or buy 7N NH3 in MeOH).
-
Use this "Ammonia-MeOH" as the B-solvent in your DCM gradient (e.g., 0–10% NH3-MeOH in DCM).
Module 3: Loading & Solubility Issues
Issue: "My compound precipitates on the column" or "I have poor resolution due to band broadening."
Technical Insight: Benzothiazoles often have high crystallinity and low solubility in non-polar mobile phases (like Hexane). Injecting a sample dissolved in 100% DCM or DMSO onto a Hexane-equilibrated column causes immediate precipitation or "fingering" (viscous instability).
Protocol: Dry Loading (The Gold Standard)
For benzothiazoles, liquid injection is often inferior to dry loading.
-
Dissolve: Dissolve crude mixture in a minimal amount of DCM or Acetone.
-
Adsorb: Add silica gel (ratio: 1g crude to 2g silica) or Celite 545.
-
Evaporate: Rotary evaporate until a free-flowing dry powder remains.
-
Tip: If it remains sticky, add more silica and re-evaporate.
-
-
Load: Pour the powder into a solid-load cartridge (flash) or pack on top of the column bed (gravity).
-
Elute: Start gradient. This eliminates solvent-mismatch effects and prevents crystallization at the inlet.
Module 4: Separation of Co-eluting Impurities
Issue: "I cannot separate the benzothiazole from the starting aniline or thiourea byproduct."
Troubleshooting Logic Flow:
Figure 2: Strategy for resolving co-eluting species.
Advanced Strategy: pH Switching (Reverse Phase)
If Normal Phase fails, utilize the basicity of the benzothiazole.
-
Low pH (Standard): At pH 2 (Formic acid), both the benzothiazole and aniline impurities are protonated. They may co-elute.
-
High pH (Alternative): Use a "High pH Stable" C18 column (e.g., C18 Hybrid or Polymer). Use 10mM Ammonium Bicarbonate (pH 10) .
References
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? [Video/Guide]. Retrieved from
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7265, Benzothiazole. Retrieved from
-
Phenomenex. (2022). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from
- Teledyne ISCO. (2020). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. (General Reference for Amine-Functionalized Silica).
Sources
Technical Support Center: Solubility Optimization for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Case ID: SOL-61700-72-9 Compound: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone CAS: 61700-72-9 Chemical Class: Benzothiazole Derivative / Aromatic Ketone
Executive Summary
This technical guide addresses the solubility challenges associated with 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone . Due to the planar benzothiazole core and the lipophilic chloro-substituent at position 2, this compound exhibits strong
Successful handling requires a specific solvent strategy based on your application (Synthesis vs. Biological Assay vs. Analytical Chemistry).[1]
Module 1: Solvent Compatibility Matrix[1]
The following matrix categorizes solvents based on their interaction capability with the 2-chlorobenzothiazole scaffold. The presence of the acetyl group at position 6 provides a hydrogen bond acceptor site, but the overall molecule remains highly lipophilic.[1]
| Solvent Class | Specific Solvent | Solubility Grade | Application Context |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High | Primary solvent for biological stock solutions and NMR ( |
| Polar Aprotic | DMF (Dimethylformamide) | High | Alternative stock solvent; useful for high-temp synthesis. |
| Chlorinated | DCM (Dichloromethane) | Good | Extraction, chromatography, and transport.[1] |
| Chlorinated | Chloroform | Good | NMR ( |
| Polar Protic | Ethanol / Methanol | Moderate (Heat Dependent) | Recrystallization.[1] Poor solubility at RT; good solubility at reflux.[1] |
| Acidic | Glacial Acetic Acid | Good | Synthesis medium; protonation of the thiazole nitrogen aids dissolution. |
| Aqueous | Water / PBS | Insoluble | Do not use as a primary solvent. Requires co-solvents/surfactants.[1] |
| Non-Polar | Hexane / Diethyl Ether | Poor | Used as anti-solvents to induce precipitation. |
Module 2: Critical Dissolution Protocols
Protocol A: Preparation of High-Concentration Stock (Bio-Assays)
Issue: Users often report "undissolved micro-crystals" when preparing 10-100 mM stocks in DMSO. Mechanism: The crystal lattice energy requires input to break. Procedure:
-
Weigh the compound into a glass vial (avoid plastic if using DMF/DMSO for long storage).[1]
-
Add DMSO to achieve 80% of the target volume.
-
Sonicate in a water bath at 40°C for 10–15 minutes. Visual clarity is not enough; micro-crystals may persist.[1]
-
Vortex vigorously for 30 seconds.
Protocol B: Preventing "Crash-Out" in Aqueous Media
Issue: Adding the DMSO stock to cell culture media causes immediate white precipitation.
Root Cause: Rapid change in polarity (Dielectric constant shift from
Figure 1: Step-down dilution workflow to maintain solubility in aqueous environments.
Protocol C: Recrystallization (Synthesis Purification)
Context: Purifying the compound after synthesis. Recommended System: Ethanol (EtOH) or Acetic Acid.[1]
-
Dissolve crude solid in boiling Ethanol .
-
If insoluble particles remain, hot filter.[1]
-
Allow the solution to cool slowly to room temperature.
-
Move to 4°C. The 2-chloro substituent increases lipophilicity, aiding crystallization from cold alcohols.[1]
-
Troubleshooting: If no crystals form, add warm water dropwise to the hot ethanol solution until slight turbidity appears, then cool.
Module 3: Troubleshooting Decision Tree
Use this logic flow to determine the correct solvent system for your specific experimental need.
Figure 2: Decision tree for solvent selection based on experimental application.
Frequently Asked Questions (FAQs)
Q1: Why does the compound precipitate even when I follow the DMSO protocol? A: This is likely due to the "Water Shock" effect. When a hydrophobic molecule in DMSO hits water, the water molecules form a cage around the DMSO, excluding the solute.[1]
-
Fix: Pre-warm your media to 37°C before adding the drug. Cold media accelerates precipitation.[1] Alternatively, use a carrier molecule like hydroxypropyl-
-cyclodextrin (HP CD) in the aqueous phase.[1]
Q2: Can I use Acetone as a solvent? A: Yes, 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is generally soluble in acetone. However, acetone is volatile and not biocompatible for cell assays.[1] It is excellent for cleaning glassware or transferring the compound between vessels.
Q3: Is the compound stable in DMSO? A: Benzothiazoles are generally stable in DMSO at room temperature. However, avoid repeated freeze-thaw cycles which can introduce water (DMSO is hygroscopic).[1] Water uptake will cause the compound to crash out inside the stock vial over time. Store aliquots at -20°C.
Q4: I need to run an NMR, but I don't have DMSO-d6. Can I use
References
-
Compound Identification & Properties
-
Solubility of Benzothiazole Derivatives
-
Synthesis & Recrystallization Protocols
- MDPI. "Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles.
-
General Solubility Guidelines
Sources
Technical Support Center: Stability Profiling of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Case ID: CBTE-STAB-001 Subject: Stability Assessment, Handling, and Forced Degradation Protocols Compound: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone . As a researcher working with this intermediate, you are likely utilizing the 2-chloro position for nucleophilic aromatic substitution (
The Critical Stability Risk: The very feature that makes this compound useful—the reactivity of the C-Cl bond activated by the benzothiazole nitrogen—is its primary stability liability. Unlike simple aryl chlorides, this position is highly susceptible to hydrolysis and solvolysis under specific conditions.[1][2]
This guide moves beyond generic advice, providing actionable troubleshooting for the specific chemical behaviors of the benzothiazole core.
Module 1: Quick Reference & Storage
Standard Storage Conditions
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Long-term: -20°C) | Retards spontaneous hydrolysis and potential aldol condensation of the acetyl group.[1][2] |
| Atmosphere | Inert (Argon/Nitrogen) | The C2-position is moisture-sensitive.[1][2] Oxygen is less critical but inert gas prevents moisture ingress.[1] |
| Container | Amber Glass, Tightly Sealed | Benzothiazoles can undergo photo-oxidative degradation.[1][2] |
| Solvent Storage | Avoid Protic Solvents | Do NOT store in Methanol or Ethanol for extended periods. Use DMSO or Anhydrous DMF/DCM.[1] |
Module 2: Troubleshooting Common Issues (FAQ)
Q1: "I see a new peak appearing in my LC-MS after leaving the sample in Methanol/Water overnight. What is it?"
Diagnosis: You are likely observing Solvolysis/Hydrolysis .[1] Mechanism: The benzothiazole ring nitrogen pulls electron density, making the C2-carbon highly electrophilic.[1] In the presence of protic solvents (MeOH, H2O) and trace base (or even neutral conditions over time), the Chloride is displaced.[1][2]
-
Degradant A (Hydrolysis): 1-(2-hydroxybenzo[d]thiazol-6-yl)ethanone (often tautomerizes to the benzothiazolin-2-one form).[2]
-
Degradant B (Methanolysis): 1-(2-methoxybenzo[d]thiazol-6-yl)ethanone.[1][2]
Corrective Action:
-
Prepare analytical samples in Acetonitrile (ACN) instead of MeOH.
-
Keep autosampler temperature at 4°C .
-
Analyze immediately after dilution.[1]
Q2: "The solid compound has turned from off-white to yellow/orange on the bench."
Diagnosis: Photochemical Degradation or N-Oxidation .[1] Mechanism: Benzothiazoles absorb UV/Vis light.[1] Excitation can lead to radical formation, causing dimerization or oxidation of the sulfur/nitrogen.[1] Corrective Action:
-
Recrystallize from anhydrous Ethanol/DCM (if stability allows) or purify via silica column (flash chromatography).[2]
-
Store strictly in amber vials wrapped in foil.
Q3: "My yield is low when reacting this compound with amines. Is it decomposing?"
Diagnosis: Competitive Hydrolysis .
Mechanism: If you are using an aqueous base (e.g., NaOH, K2CO3 in water/organic mix) to scavenge acid, the hydroxide ion (
-
Switch to anhydrous non-nucleophilic bases (e.g., DIPEA, TEA, Cs2CO3) in dry solvents (DMF, Dioxane).[1][2]
-
Exclude water completely from the reaction vessel.
Module 3: Mechanistic Visualization
Understanding the degradation pathways is essential for interpreting your HPLC data.
Figure 1: Primary Degradation Pathways of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Caption: The electrophilic C2-position drives the primary degradation pathways (Hydrolysis/Solvolysis), while the heterocyclic core drives photostability issues.[2]
Module 4: Experimental Protocols (Self-Validating)
Do not assume stability. Validate it using this forced degradation protocol adapted from ICH Q1A(R2) guidelines.
Protocol: Forced Degradation Stress Test
Objective: Determine the intrinsic stability of the molecule and identify the retention times of potential degradants.
Materials:
-
1 mg/mL stock solution of compound in Acetonitrile .
-
HPLC/UPLC System with PDA detector.[1]
Workflow:
-
Preparation: Aliquot 1 mL of stock solution into 4 separate vials.
-
Stress Conditions:
-
Quenching: Neutralize Acid/Base samples to pH 7 immediately before injection.
-
Analysis: Inject 10 µL onto C18 Column (Gradient: 5% -> 95% ACN in Water + 0.1% Formic Acid).
Figure 2: Stress Testing Decision Logic
Caption: Logical workflow for interpreting stress test results and adjusting experimental parameters.
Module 5: Analytical Reference Data
Note: Retention times are relative to a standard C18 method. You must validate on your specific system.
| Compound Species | Relative Retention Time (RRT) | UV Characteristics | Mass Spec (ESI+) |
| Parent (2-Cl) | 1.00 | [M+H]+ ~212/214 (Cl pattern) | |
| Hydrolysis (2-OH) | ~0.6 - 0.7 (More Polar) | Shifted (often blue-shifted) | [M+H]+ ~194 |
| Methanolysis (2-OMe) | ~0.9 - 1.1 (Variable) | Similar to parent | [M+H]+ ~208 |
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][2][3]
-
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. [Link][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[2] Oxford University Press.[1] (Chapter 29: Nucleophilic Aromatic Substitution - Mechanism of
in heterocycles). -
Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Specific reactivity of 2-chlorobenzothiazoles).
Sources
strategies to minimize disulfide formation in benzothiazole reactions
Subject: Minimizing Disulfide Formation in 2-Aminothiophenol Condensations
Executive Summary & Mechanism Analysis
The Core Problem: The synthesis of benzothiazoles via the condensation of 2-aminothiophenol (2-ATP) and aldehydes (Jacobson-type cyclization) is frequently plagued by the oxidative dimerization of 2-ATP into bis(2-aminophenyl)disulfide .
Mechanistic Causality: 2-ATP contains a nucleophilic thiol (-SH) and an amine (-NH2). The desired reaction pathway requires the thiol (or amine, depending on pH) to attack the carbonyl carbon of the aldehyde. However, thiols are highly susceptible to aerobic oxidation to form disulfides.
-
Competition: The reaction is a kinetic competition between Condensation/Cyclization (Pathway A) and Oxidative Dimerization (Pathway B).
-
Trigger Factors: Presence of dissolved oxygen, trace metal impurities (which catalyze oxidation), basic pH (promotes thiolate formation which oxidizes faster), and slow condensation kinetics (e.g., sterically hindered aldehydes).
Visualizing the Competitive Pathways The following diagram illustrates the critical decision points in the reaction matrix where disulfide formation occurs and how to reverse it.
Figure 1: Kinetic competition between the desired cyclization pathway (Blue) and the parasitic disulfide formation (Red). Green dashed line indicates remediation.
Troubleshooting Guide (Q&A)
Phase 1: Pre-Reaction & Reagent Quality
Q: My 2-aminothiophenol starting material is dark yellow/brown and viscous. Is it safe to use?
-
Diagnosis: The color change indicates significant oxidation to the disulfide dimer. Using this directly will lower yields and complicate purification.
-
Corrective Action: You must reduce the disulfide before or during the reaction.
-
Option A (Pre-purification): Distill 2-ATP under reduced pressure (inert atmosphere).
-
Option B (In-situ Reduction): Add a reducing agent like Sodium Hydrosulfite (Na2S2O4) or Tributylphosphine (PBu3) to the reaction mixture. This converts the disulfide back to the active monomer in situ [1].
-
Q: Does solvent choice impact disulfide formation?
-
Insight: Yes. Protic solvents (Ethanol, Methanol) can dissolve oxygen, promoting oxidation.
-
Protocol: Degas all solvents by sparging with Argon or Nitrogen for at least 15-30 minutes before adding the thiol. Avoid basic solvents (like Pyridine) without rigorous exclusion of oxygen, as thiolates (RS-) oxidize much faster than thiols (RSH).
Phase 2: Reaction Optimization
Q: I am seeing a persistent non-polar spot on TLC that isn't my product. What is it?
-
Identification: This is likely the disulfide.[1] It typically runs higher (less polar) than the 2-ATP and the benzothiazole product on silica gel.
-
Strategy: Check the reaction atmosphere. If you are running this "open to air" to promote the final aromatization step (Benzothiazoline -> Benzothiazole), you are inadvertently promoting the side reaction.
-
Fix: Switch to a two-stage protocol :
-
Condensation/Cyclization: Run under strict inert atmosphere (N2/Ar) to form the benzothiazoline.
-
Oxidation: Once the starting material is consumed, then expose to air or add a specific oxidant (e.g., MnO2, DDQ) to convert the benzothiazoline to the benzothiazole [2].
-
Q: Can I use the disulfide as my starting material to avoid handling the smelly/unstable thiol?
-
Expert Insight: Yes, this is often a superior strategy.
-
Method: Use Bis(2-aminophenyl)disulfide + Aldehyde + Reducing Agent.
-
Why it works: The reducing agent cleaves the disulfide bond slowly, releasing the monomeric 2-ATP in low concentrations. This keeps the monomer concentration low relative to the aldehyde, favoring the cross-reaction (condensation) over the self-reaction (dimerization) [3].
Strategic Protocols
Protocol A: The "In-Situ Reduction" Method (Recommended)
Best for: Reactions where 2-ATP quality is questionable or strict inert atmosphere is difficult to maintain.
Materials:
-
Aldehyde (1.0 equiv)
-
2-Aminothiophenol (1.0 - 1.1 equiv)
-
Sodium Hydrosulfite (Na2S2O4) (0.5 - 1.0 equiv)
Workflow:
-
Dissolution: Dissolve the aldehyde in the solvent.
-
Scavenging: Add Na2S2O4. This creates a reductive environment that scavenges dissolved oxygen and reduces any disulfide impurities in the 2-ATP.
-
Addition: Add 2-ATP.
-
Reaction: Reflux for 2-12 hours. The Na2S2O4 ensures the thiol remains active until it condenses with the aldehyde.
-
Workup: The final oxidative step (aromatization) may require a brief exposure to air or addition of a mild oxidant if the reaction stalls at the benzothiazoline stage.
Protocol B: The "Disulfide Cleavage" Method
Best for: High-value synthesis requiring precise stoichiometry and avoiding thiol handling.
Materials:
-
Bis(2-aminophenyl)disulfide (0.5 equiv)
-
Aldehyde (1.0 equiv)
-
Tributylphosphine (PBu3) (1.0 - 1.2 equiv) OR Sodium Borohydride (NaBH4)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)
Workflow:
-
Cleavage: Mix the disulfide and PBu3 in solvent (e.g., Toluene or Acetonitrile) under N2. Stir for 15 mins to generate 2-ATP in situ.
-
Condensation: Add the aldehyde and acid catalyst.
-
Reflux: Heat to reflux.[2] The acid catalyst accelerates the imine formation, consuming the thiol as it is generated.
Comparative Data: Additive Effects
The following table summarizes the impact of different additives on the ratio of Product vs. Disulfide byproduct.
| Condition / Additive | Mechanism of Action | Product Yield | Disulfide Formation | Notes |
| None (Air) | Aerobic Oxidation | Low (40-60%) | High | High risk of dimerization. |
| Inert (N2/Ar) | O2 Exclusion | Moderate (60-75%) | Low | Requires high-purity starting material. |
| Na2S2O4 | Reductive Scavenging | High (80-95%) | Minimal | Aqueous compatibility required [1]. |
| Tributylphosphine | S-S Bond Cleavage | High (85-90%) | Negligible | Good for organic solvents; PBu3 is toxic/smelly [3]. |
| Silica-Supported Acid | Catalytic Acceleration | Good (70-85%) | Moderate | Accelerates cyclization over oxidation [4]. |
Frequently Asked Questions (FAQs)
Q: Does the electronic nature of the aldehyde affect disulfide formation? A: Yes. Electron-withdrawing groups (e.g., p-Nitrobenzaldehyde) make the carbonyl carbon more electrophilic, speeding up the condensation (Pathway A) and reducing the time available for the thiol to oxidize. Electron-donating groups (e.g., p-Methoxybenzaldehyde) slow down condensation, increasing the risk of disulfide formation. For slow aldehydes, use Protocol A .
Q: I isolated the benzothiazoline intermediate. How do I oxidize it without reforming the disulfide? A: Once the ring is closed (benzothiazoline), the thiol is "masked" as a sulfide ether. You can safely use oxidants like MnO2, DDQ, or even air bubbling without risking disulfide formation, because the free -SH group no longer exists.
Q: Can I use TCEP or DTT? A: While effective reducing agents, TCEP and DTT are expensive and difficult to remove from organic reaction mixtures. Na2S2O4 is cheaper and water-soluble, making workup (washing with water) much easier.
References
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. MDPI. Available at: [Link]
-
Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol. ResearchGate. Available at: [Link]
-
Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. NCBI. Available at: [Link]
Sources
Validation & Comparative
Spectroscopic Validation of Synthesized 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone: A Technical Comparison Guide
Executive Summary
This guide provides a rigorous technical framework for the synthesis and spectroscopic validation of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: N/A for specific isomer, derivative of 2-chloro-6-acetylbenzothiazole). As a pivotal intermediate in the development of antitumor and antimicrobial pharmacophores, the purity and structural integrity of this compound are critical.
This document moves beyond basic characterization, offering a comparative analysis against its metabolic precursor, 1-(2-aminobenzo[d]thiazol-6-yl)ethanone . By contrasting these two species, we establish a self-validating protocol that confirms the successful Sandmeyer transformation (Amino
Part 1: Synthetic Strategy & Rationale
The Sandmeyer Route
The most robust pathway for synthesizing the target molecule is the Sandmeyer Reaction , converting the 2-amino derivative into the 2-chloro analog. This route is preferred over direct chlorination due to regioselectivity issues with direct halogenation of the benzothiazole core.
Mechanism:
-
Diazotization: The primary amine is converted to a diazonium salt using sodium nitrite (
) in strong acid ( ).[1] -
Substitution: The diazo group (
), an excellent leaving group, is displaced by a chloride ion in the presence of a Copper(I) Chloride ( ) catalyst.
Workflow Visualization
The following diagram outlines the critical path from precursor to validated product, highlighting the "Go/No-Go" decision points based on spectral data.
Figure 1: Synthesis and Validation Workflow. The critical checkpoint is the complete disappearance of the amine signature.
Part 2: Comparative Spectroscopic Analysis
To validate the product, one must prove the loss of the amino group and the gain of the chlorine atom. The table below contrasts the "Performance" (Spectral Signature) of the Product against the Starting Material.
Table 1: Comparative Spectral Data
| Feature | Precursor: 2-Amino Derivative | Product: 2-Chloro Derivative | Validation Logic |
| FT-IR (Amine) | Doublet at 3300–3400 cm⁻¹ ( | ABSENT | Primary Confirmation: Disappearance confirms diazo conversion. |
| FT-IR (C-Cl) | Absent | ~750–760 cm⁻¹ | Appearance of C-Cl stretch (often weak, but diagnostic). |
| FT-IR (C=O) | Strong band ~1660 cm⁻¹ | Strong band ~1680 cm⁻¹ | Ketone remains intact; slight shift due to electronic change. |
| ¹H NMR (NH₂) | Broad singlet at ~7.8–8.0 ppm (2H) | ABSENT | Definitive proof of substitution. |
| ¹H NMR (Ar-H) | Shielded by electron-donating | Deshielded | Aromatic protons shift downfield due to electron-withdrawing Cl. |
| Mass Spec (M+2) | M+2 is negligible (<5%) | M+2 is ~33% of M+ | Chlorine Signature: The |
Part 3: Detailed Spectroscopic Validation
Proton NMR ( NMR)
Solvent: DMSO-d6
The
-
Acetyl Group: Look for a sharp singlet integrating to 3 protons around 2.65 ppm . This confirms the ketone tail is intact.
-
Aromatic Region (Benzothiazole Core):
-
H-7 (Ortho to C=O): This proton (closest to the ketone and nitrogen) will be the most deshielded, appearing as a doublet (d) around 8.60 ppm (
). -
H-4 & H-5: These will appear as a doublet and dd pattern between 7.90 – 8.20 ppm .
-
-
The "Clean" Zone: The region between 4.0 and 7.5 ppm should be essentially empty. Any peaks here suggest contamination or incomplete conversion (residual amine).
Mass Spectrometry (MS)
Ionization: ESI+ or EI
This is the "Fingerprint" validation.
-
Molecular Ion (
): Calculated MW for is approx 211.67 g/mol . -
Isotopic Pattern: You must observe two major peaks:
-
m/z 211 (100%) : Containing
. -
m/z 213 (~33%) : Containing
.
-
-
Interpretation: If the M+2 peak is missing or <5%, you have likely hydrolyzed the diazonium salt to a phenol (OH group) instead of chlorinating it.
Infrared Spectroscopy (FT-IR)
Method: ATR or KBr Pellet
-
1680 cm⁻¹ (C=O): Confirms the acetyl group.
-
1550–1600 cm⁻¹ (C=N): Characteristic of the benzothiazole ring.
-
Absence of 3100–3400 cm⁻¹: The region typically cluttered by O-H or N-H bonds must be clean.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Reference Standard: Adapted from Sandmeyer protocols for benzothiazoles [1, 2].
Reagents:
-
1-(2-aminobenzo[d]thiazol-6-yl)ethanone (1.0 eq)[2]
-
Sodium Nitrite (
) (1.5 eq) -
Copper(I) Chloride (
) (1.2 eq) -
Conc. HCl
-
Acetonitrile (ACN) or Water
Step-by-Step:
-
Diazotization: Dissolve the amine precursor in Conc. HCl at 0°C. Dropwise add an aqueous solution of
, maintaining temperature . Stir for 30 mins. Critical: Do not let the temperature rise, or the diazonium salt will decompose. -
Sandmeyer Reaction: In a separate vessel, dissolve
in Conc. HCl. Slowly add the cold diazonium solution to the copper mixture. -
Displacement: Allow the mixture to warm to Room Temperature (RT). Once nitrogen evolution ceases, heat to 60–80°C for 1 hour to ensure completion.
-
Workup: Pour reaction mixture into crushed ice. The product should precipitate as a solid.[3] Filter, wash with water, and dry.[4]
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:Ethyl Acetate 8:2) if the melting point is not sharp.
Protocol B: Validation Logic Tree
Use this logic flow to interpret your spectral data.
Figure 2: Decision Logic for Spectral Interpretation.
References
-
Organic Chemistry Portal. "Sandmeyer Reaction." Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health (NIH). "Recent trends in the chemistry of Sandmeyer reaction: a review." PMC - NCBI. Available at: [Link]
-
PubChem. "2-Chlorobenzothiazole Compound Summary." National Library of Medicine. Available at: [Link]
Sources
1H and 13C NMR spectral data of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
This guide outlines the structural elucidation and comparative spectral analysis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone , a critical intermediate in the synthesis of bioactive benzothiazole derivatives.
This document is structured to assist researchers in validating the synthesis of the 2-chloro derivative from its 2-amino precursor via the Sandmeyer reaction, a common workflow in medicinal chemistry.
Subject: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
CAS: 61700-72-9 Formula: C₉H₆ClNOS Molecular Weight: 211.67 g/mol
Introduction & Application Context
The benzothiazole scaffold is ubiquitous in drug discovery, serving as a core pharmacophore in antitumor, antimicrobial, and neuroprotective agents.[1][2] The 2-chloro-6-acetyl derivative is a high-value "scaffold building block" because it offers two distinct vectors for functionalization:
-
C2-Position (Chlorine): A handle for Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides.
-
C6-Position (Acetyl): A handle for condensation reactions (e.g., Claisen-Schmidt) to form chalcones or heterocycles.
This guide compares the NMR spectral signature of the target 2-Chloro compound against its synthetic precursor, 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone , to provide a self-validating quality control system.
Synthesis & Workflow Validation
To ensure the integrity of the spectral data, one must understand the synthesis pathway. The transformation of the amino group to the chloro group significantly alters the electronic environment of the benzene ring, resulting in diagnostic chemical shift changes.
Experimental Workflow (Sandmeyer Reaction)
The standard protocol involves diazotization of the 2-amino precursor followed by displacement with chloride.
Figure 1: Step-wise synthesis workflow for the conversion of the 2-amino precursor to the 2-chloro target.[3]
Comparative NMR Spectral Data
The following data compares the 2-Amino precursor (Reference Standard) with the 2-Chloro target. The loss of the amino group's strong electron-donating effect (+M) and its replacement by the electron-withdrawing chlorine (-I) causes a distinct downfield shift (deshielding) of the aromatic protons.
1H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | 2-Amino Precursor (δ ppm) | 2-Chloro Target (δ ppm) | Multiplicity | Coupling (Hz) | Interpretation of Change |
| -NH₂ (C2) | 8.00 - 8.20 | Absent | Broad Singlet | - | Primary Confirmation: Disappearance of the broad exchangeable amino signal confirms conversion. |
| H4 (C4) | 8.28 | 8.65 - 8.75 | Doublet (d) | J ≈ 1.5 | Deshielding: H4 is adjacent to the ring Nitrogen. Removal of the donating NH₂ group deshields the entire ring system. |
| H5 (C5) | 7.85 | 8.10 - 8.15 | dd | J ≈ 8.5, 1.5 | Deshielding: H5 is ortho to the acetyl group. It typically appears as a doublet of doublets due to coupling with H4 (ortho) and H7 (meta). |
| H7 (C7) | 7.45 | 8.00 - 8.05 | Doublet (d) | J ≈ 8.5 | Significant Shift: H7 is closest to the C2 position (via Sulfur). The substitution of NH₂ for Cl causes a dramatic downfield shift (~0.6 ppm). |
| -CH₃ (Acetyl) | 2.58 | 2.68 | Singlet (s) | - | Minor Shift: The acetyl methyl group is distant from the C2 reaction site, showing only a slight downfield shift. |
13C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | 2-Amino Precursor (δ ppm) | 2-Chloro Target (δ ppm) | Interpretation |
| C=O (Carbonyl) | 196.2 | 197.1 | Ketone carbonyl carbon. |
| C2 (Thiazole) | 173.5 | 156.0 - 158.0 | Diagnostic: The C2 carbon shifts significantly upfield/downfield depending on the substituent. The C-Cl bond is distinct from C-N. |
| C3a / C7a | 155.0 / 130.0 | 152.0 / 135.0 | Bridgehead carbons. |
| C6 (Ipso to Acetyl) | 131.5 | 134.5 | Carbon bearing the acetyl group. |
| Aromatic CH (C4,5,7) | 121 - 126 | 122 - 128 | Benzene ring carbons. |
| -CH₃ (Methyl) | 26.5 | 27.1 | Acetyl methyl carbon. |
Note on Solvents: Data is presented in DMSO-d₆. If CDCl₃ is used, expect an upfield shift of approximately 0.1–0.2 ppm for aromatic protons due to the loss of hydrogen bonding interactions, though the relative splitting patterns will remain identical.
Experimental Protocols
Protocol A: NMR Sample Preparation
To obtain the resolution required to distinguish the H4/H5/H7 coupling patterns:
-
Mass: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d₆ (or CDCl₃).
-
Tube Quality: Use high-precision 5mm NMR tubes to minimize shimming errors.
-
Acquisition:
-
1H: 16 scans, 2 second relaxation delay (d1).
-
13C: 1024 scans (due to quaternary carbons), 30° pulse angle.
-
Protocol B: Rapid QC via Melting Point
Before running NMR, verify the bulk property.
-
2-Amino Precursor: MP ~248–258°C (High due to H-bonding).
-
2-Chloro Target: MP ~184–186°C (Significantly lower due to loss of H-bond donor).
-
Observation: If your product melts above 200°C, the Sandmeyer reaction likely failed or is incomplete.
Mechanistic Insight: Why the Spectra Change
Understanding the "Why" allows you to troubleshoot impurities.
-
The 2-Amino Effect: In the precursor, the lone pair on the exocyclic amine (–NH₂) donates electron density into the benzothiazole ring (Resonance effect, +R). This shields the aromatic protons, moving them upfield (lower ppm).
-
The 2-Chloro Effect: Chlorine is an electron-withdrawing group by induction (-I) but weakly donating by resonance (+R). The inductive withdrawal dominates in the benzothiazole system, particularly at the adjacent Nitrogen and Sulfur. Furthermore, the removal of the strong –NH₂ donor results in a net deshielding of the ring, moving protons downfield (higher ppm).
Impurity Flags
-
Peak at ~10.0 ppm: Indicates hydrolysis of the acetyl group (rare) or aldehyde contamination.
-
Broad hump at 7.5 ppm: Residual aniline or unreacted amine precursor.
-
Doublet at 8.77 ppm: If using pyridine-based reagents, this may indicate contamination with pyridine analogs (e.g., if synthesizing the 2-pyridyl derivative).
References
-
BenchChem. (2025).[4] Spectroscopic Data (NMR, IR, MS) of 2-Aminobenzothiazole Derivatives. Retrieved from [4]
-
MDPI. (2025).[5] Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[5][6] Preprints.org. Retrieved from
-
Lead Sciences. 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Product Specifications. Retrieved from
-
National Institute of Standards and Technology (NIST). Ethanone, 1,2-diphenyl- (Structural Analog Data). NIST Chemistry WebBook.[7] Retrieved from [7]
-
Journal of Young Pharmacists. (2013). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl... Retrieved from
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Ethanone, 1,2-diphenyl- [webbook.nist.gov]
Comparative Guide: Biological Activity of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone and Its Analogs
Executive Summary
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (hereafter referred to as CBT-6Ac ) represents a critical "privileged scaffold" in medicinal chemistry. While the parent compound itself is primarily a high-reactivity intermediate rather than a final therapeutic agent, its structural duality—featuring a nucleophilic-labile chlorine at position C2 and a condensation-ready acetyl group at position C6—makes it a gateway to three distinct classes of highly bioactive analogs: 2-amino derivatives , 2-hydrazino hybrids , and C6-Schiff base conjugates .
Key Findings:
-
Antimicrobial Potency: Direct analogs (specifically hydrazone derivatives) exhibit MIC values (4–12 µM) comparable to third-generation cephalosporins against Gram-positive strains.
-
Anticancer Selectivity: Dual-modified analogs (C2-hydrazino/C6-hydrazone) demonstrate superior cytotoxicity (IC50 < 5 µM) against MCF-7 and HeLa cell lines compared to the mono-substituted parent, driven by ROS-mediated mitochondrial apoptosis.
-
Synthetic Utility: CBT-6Ac serves as the electrophilic anchor for synthesizing complex heterocyclic hybrids (e.g., triazolo-benzothiazoles) that overcome the solubility and toxicity limitations of the parent core.
Structural Analysis & Analog Classification
To objectively compare performance, we categorize the compound family based on the modification site relative to the CBT-6Ac core.
The Core Scaffold: CBT-6Ac
-
Molecular Formula: C₉H₆ClNOS
-
Key Reactivity:
-
C2 Position (Electrophilic): The C-Cl bond is activated by the thiazole nitrogen, facilitating Nucleophilic Aromatic Substitution (
) with amines, thiols, and hydrazines. -
C6 Position (Electrophilic): The acetyl carbonyl allows for condensation reactions (Claisen-Schmidt, Schiff base formation) to extend conjugation.
-
Analog Classes for Comparison
-
Class A: C2-Amino Derivatives (Substitution of Cl with amines/hydrazines; C6 retained).
-
Example: 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone.
-
-
Class B: C6-Functionalized Conjugates (Retention of C2-Cl or C2-H; modification of Acetyl).
-
Example: Chalcones or Schiff bases derived from the acetyl group.
-
-
Class C: Dual-Modified Hybrids (Substitution at C2 + Condensation at C6).
-
Example: Thiazolyl-hydrazones and Pyrazolo-benzothiazoles.
-
Comparative Biological Activity[1][2][3][4][5][6][7]
Antimicrobial Efficacy (Antibacterial & Antifungal)[2][5][6][7][8][9][10]
Experimental data indicates that the parent CBT-6Ac possesses only weak to moderate baseline activity due to poor bioavailability and non-specific reactivity. However, its conversion to Class C (Hydrazone) derivatives dramatically lowers the Minimum Inhibitory Concentration (MIC).
Table 1: Comparative MIC Values (µg/mL) against Standard Pathogens
| Compound Class | Specific Analog | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Performance Note |
| Parent (CBT-6Ac) | 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone | >100 | >100 | >100 | Low specificity; acts as irritant. |
| Class A (Amino) | 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | 25 - 50 | 50 - 100 | 50 | Improved solubility enhances uptake. |
| Class C (Hybrid) | 2-Hydrazino-benzothiazole hydrazone deriv. | 4 - 12 | 8 - 16 | 12.5 | High Potency. Comparable to Cefotaxime. |
| Standard | Ampicillin / Fluconazole | 2 - 4 | 4 - 8 | 8 - 16 | Reference Control. |
Data synthesized from comparative studies of benzothiazole derivatives [1][2].[1]
Mechanism of Action: The Class C analogs, particularly those containing a triazolo-thiadiazole moiety fused to the scaffold, exhibit DNA gyrase inhibition. The extended conjugation at C6 facilitates intercalation into bacterial DNA, a mechanism absent in the compact parent molecule.
Anticancer & Cytotoxicity Profile[11][12]
The most significant divergence in biological activity appears in oncology applications. The parent CBT-6Ac shows non-selective toxicity (necrosis), whereas Class C analogs induce programmed cell death (apoptosis).
Table 2: IC50 Cytotoxicity Values (µM) on Human Cancer Cell Lines
| Compound | Modification | MCF-7 (Breast) | HeLa (Cervical) | Normal Fibroblasts | Selectivity Index (SI) |
| CBT-6Ac | None (2-Cl, 6-Ac) | >50 | >50 | < 20 | < 1 (Toxic) |
| Analog A1 | 2-Amino-6-acetyl | 27.0 | 35.0 | > 100 | ~3.7 |
| Analog C1 | Benzothiazole-Pyrazolo Hybrid | 0.41 | 5.4 | > 100 | > 20 (Highly Selective) |
| Analog C2 | Thiazolyl-Hydrazone | 6.8 | 8.2 | > 50 | ~7.0 |
Key Insight: The introduction of a bulky, lipophilic heterocyclic system at C6 (via the acetyl handle) combined with a hydrogen-bond donor at C2 (Hydrazine/Amine) is critical for binding to the PI3K/AKT signaling complex, a common target for these derivatives [3][5].
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the specific structural changes required to transition from the inactive/toxic parent (CBT-6Ac) to the highly active therapeutic candidates.
Caption: SAR pathway transforming the toxic CBT-6Ac parent into potent Class C hybrids via specific C2 and C6 modifications.
Experimental Protocols
To validate these comparisons, the following standardized protocols are recommended. These ensure that the instability of the C-Cl bond in the parent compound does not generate false positives during assay incubation.
Synthesis of Key Intermediate (2-Hydrazino Derivative)
Rationale: The 2-hydrazino derivative is the primary checkpoint for accessing Class C hybrids.
-
Dissolution: Dissolve 0.01 mol of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone in 20 mL of ethanol.
-
Addition: Add 0.02 mol of hydrazine hydrate (80%) dropwise.
-
Reflux: Heat under reflux for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).
-
Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol.
Cytotoxicity Assay (MTT Protocol)
Rationale: Standardized comparison of IC50.
-
Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Treat with serial dilutions (0.1 – 100 µM) of CBT-6Ac (Parent) and its analogs.
-
Critical Step: Dissolve CBT-6Ac in DMSO immediately prior to use to prevent hydrolysis of the C-Cl bond.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Conclusion
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is a synthetic precursor, not a therapeutic endpoint . Its biological value is fully realized only upon chemical modification.
-
For Antimicrobial Research: Focus on Class C (Hydrazone) derivatives, which offer potency rivaling commercial antibiotics.
-
For Cancer Research: Focus on Class C (Pyrazolo-hybrids) , which utilize the benzothiazole core to target mitochondrial pathways, offering high selectivity against tumor cells while sparing normal fibroblasts.
Researchers are advised to utilize the 2-chloro parent solely as a scaffold for generating libraries of 2,6-disubstituted benzothiazoles, rather than screening the parent for direct activity.
References
-
Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel Benzothiazole Derivatives. Source: MDPI (Molecules). URL:[Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles. Source: MDPI (Pharmaceuticals). URL:[Link][3]
-
Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. Source: European Review for Medical and Pharmacological Sciences. URL:[Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity: Structure–Activity Relationship Studies. Source: MDPI (Molecules). URL:[Link][3]
Sources
head-to-head comparison of catalysts for benzothiazole synthesis
Executive Summary
The benzothiazole pharmacophore is a cornerstone in medicinal chemistry, serving as the core structure for antitumor (e.g., Phortress), antimicrobial, and imaging agents. Historically, synthesis relied on harsh condensation methods using polyphosphoric acid (PPA) or oxidative cyclization with toxic reagents like bromine (Hugershoff reaction).
This guide provides a head-to-head technical comparison of modern catalytic alternatives that bypass these limitations. We focus on the condensation of 2-aminothiophenol with aldehydes —the industry-standard benchmark for evaluating catalytic efficiency.
We analyze three distinct catalytic classes:
-
Homogeneous Lewis Acids: Zinc Triflate [Zn(OTf)₂].
-
Heterogeneous Nanocatalysts: Zinc Oxide Nanoparticles (ZnO NPs).
Part 1: The Mechanistic Landscape
To select the appropriate catalyst, one must understand the rate-determining steps of the reaction. The transformation proceeds via a two-stage mechanism:
-
Condensation: Nucleophilic attack of the amino group on the aldehyde to form a Schiff base (imine).
-
Cyclization & Oxidation: Intramolecular attack by the thiol group followed by oxidative dehydrogenation to aromatize the thiazole ring.
Mechanistic Pathway Diagram (Visualizing the critical intermediate states)
Caption: Figure 1. General reaction pathway showing where specific catalytic classes exert their kinetic influence.
Part 2: Head-to-Head Analysis
Homogeneous Lewis Acid: Zinc Triflate [Zn(OTf)₂]
-
Mechanism: The Zn²⁺ ion acts as a strong Lewis acid, coordinating with the aldehyde carbonyl oxygen. This lowers the activation energy for the initial nucleophilic attack by the amine.
-
Pros: High atom economy; commercially available; consistent kinetics.
-
Cons: Homogeneous nature makes catalyst recovery difficult; requires organic solvents (Ethanol/Methanol) and often elevated temperatures (Reflux).
Heterogeneous Nanocatalyst: ZnO Nanoparticles[3]
-
Mechanism: ZnO NPs provide a high surface area with dual acidic/basic sites. They facilitate the dehydration step and, crucially, the surface defects stabilize the transition state for the oxidative cyclization.
-
Pros: Reusable (up to 5-8 cycles); solvent-free conditions often possible; simple workup (centrifugation).
-
Cons: Synthesis of consistent NPs requires prior prep (sol-gel/precipitation); reaction times can vary based on particle size distribution.
Photocatalyst: Eosin Y (Visible Light)[1][2][4]
-
Mechanism: Under Green LED irradiation (approx. 535 nm), Eosin Y enters an excited triplet state (T1). It undergoes Single Electron Transfer (SET) with atmospheric oxygen to generate superoxide radical anions (O₂•⁻), which drive the abstraction of hydrogen from the benzothiazoline intermediate.
-
Pros: Metal-free ; operates at Room Temperature (RT); uses atmospheric air as the oxidant; extremely high "Green Score."
-
Cons: Requires a light source setup; limited by light penetration depth (scale-up challenge); requires solubility in specific solvents (EtOH/H₂O mixtures).
Part 3: Performance Metrics Data
The following table aggregates performance data for the synthesis of 2-phenylbenzothiazole (standard benchmark).
| Metric | Zn(OTf)₂ (Lewis Acid) | ZnO NPs (Heterogeneous) | Eosin Y (Photocatalyst) |
| Reaction Temp | Reflux (78-80°C) | Room Temp - 60°C | Room Temp (25°C) |
| Time | 3 - 5 Hours | 10 - 30 Minutes | 8 - 12 Hours |
| Yield | 85 - 92% | 90 - 96% | 80 - 88% |
| Solvent | Ethanol | Solvent-Free / Ethanol | Ethanol : Water (1:1) |
| Catalyst Load | 10 - 20 mol% | 5 - 10 mol% | 1 - 2 mol% |
| Reusability | Poor (Extraction req.) | Excellent (Centrifuge) | Moderate (Bleaching risk) |
| Green Score | Moderate | High | Very High |
Part 4: Experimental Protocols
Protocol A: High-Throughput Heterogeneous Synthesis (ZnO NPs)
Best for: Rapid library generation, scale-up, and labs prioritizing speed.
-
Catalyst Prep: Synthesize ZnO NPs via sol-gel (Zinc acetate precursor + NaOH), calcine at 500°C for 2h.
-
Reaction: In a 50 mL flask, mix 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol).
-
Addition: Add ZnO NPs (10 mol%, ~8 mg).
-
Condition: Stir vigorously at Room Temperature (or mild heat 40°C) under solvent-free conditions (or minimal EtOH if solid aldehyde).
-
Monitoring: Check TLC (Hexane:EtOAc 8:2) every 5 mins. Reaction typically complete in <20 mins.
-
Workup: Add hot ethanol (10 mL) to dissolve product. Centrifuge to pellet the ZnO catalyst (save for reuse).
-
Isolation: Pour supernatant into crushed ice. Filter the precipitate. Recrystallize from hot ethanol.
Protocol B: Metal-Free Visible Light Synthesis (Eosin Y)
Best for: Green chemistry compliance, academic research, and heat-sensitive substrates.
-
Setup: Equip a flask with a Green LED strip (approx. 5W, λ=535 nm) wrapped around the exterior.
-
Reaction: Dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in EtOH:H₂O (1:1 mixture, 5 mL).
-
Catalyst: Add Eosin Y (1 mol%, ~6 mg).
-
Oxidant: Open the flask to air (or bubble a gentle stream of air).
-
Irradiation: Stir under Green LED irradiation at Room Temperature for 8–12 hours.
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Extract with ethyl acetate, wash with brine. Purify via column chromatography (Silica gel, Hexane:EtOAc).
Part 5: Strategic Decision Matrix
Use this logic flow to select the optimal catalyst for your specific project constraints.
Caption: Figure 2. Decision matrix for catalyst selection based on thermal stability, purity requirements, and scale.
References
-
ZnO Nanoparticles Protocol: Banerjee, S. et al. "Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol." Molecules, 2023.
-
Zn(OTf)₂ Methodology: Scientia Research Library. "Zinc triflate catalyzed synthesis of 2-substituted benzothiazoles." Journal of Applied Chemistry, 2014.
-
Eosin Y Photocatalysis: Palchykov, V. A.[1][3] "Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review." ChemRxiv, 2023.
-
Deep Eutectic Solvents: Truong, V. A. et al. "Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives."[4] RSC Advances, 2024.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. A novel approach towards synthesis of benzothiazoles and benzimidazoles: Eosin Y-catalyzed photo-triggered C–S and C–N bond formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
From Scaffold to Lead: Evaluating the 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Core against Functionalized PI3K Inhibitors
Executive Summary
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (referred to herein as CBT-6E ) represents a critical "lynchpin" scaffold in the fragment-based drug discovery (FBDD) of kinase inhibitors. Unlike fully functionalized drugs (e.g., Alpelisib, Idelalisib), CBT-6E is not a clinical candidate but a privileged electrophilic intermediate . Its value lies in its dual-functional nature: the 2-chloro position serves as a reactive handle for introducing hinge-binding motifs (amines/ureas), while the 6-acetyl group allows for extension into the solvent-exposed pocket to tune solubility and pharmacokinetic properties.
This guide evaluates CBT-6E’s utility by comparing its reactivity and "developability" against established PI3K/mTOR inhibitors, demonstrating why this specific core is superior for generating isoform-selective libraries.
Part 1: Technical Comparison & Mechanism of Action
The Benzothiazole Pharmacophore
The benzothiazole core is an isostere of the purine ring found in ATP. In functional kinase inhibitors, the nitrogen at position 3 acts as a hydrogen bond acceptor for the kinase hinge region.
-
CBT-6E (The Scaffold): The 2-chloro group is electron-withdrawing, deactivating the ring but making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (
). It possesses weak intrinsic affinity ( ) due to the lack of hydrogen bond donors at the hinge interface. -
Functionalized Inhibitors (The Leads): When the 2-Cl is displaced by a morpholine, urea, or 2-aminopyridine, the affinity shifts to the nanomolar range (
).
Comparative Matrix: Scaffold vs. Established Inhibitors
| Feature | CBT-6E (Scaffold) | Alpelisib (BYL719) | Wortmannin | Idelalisib |
| Role | Synthetic Intermediate / Fragment | Clinical Drug (PI3K | Historical Tool Compound | Clinical Drug (PI3K |
| Hinge Binding | Weak (Hydrophobic only) | Strong (H-bond Donor/Acceptor) | Covalent (Lysine adduct) | Strong (Adenine mimetic) |
| Selectivity | Low (Promiscuous binder) | High (Isoform | None (Pan-PI3K/mTOR) | High (Isoform |
| Reactivity | High ( | Stable | Unstable (Furan ring opening) | Stable |
| Primary Utility | Library Generation | Breast Cancer Therapy | In vitro Pathway Probe | CLL/Lymphoma Therapy |
Mechanistic Pathway: The "Warhead" Transition
The following diagram illustrates the critical transition from the CBT-6E scaffold to a bioactive inhibitor. The 2-Cl group is the "gatekeeper" that must be removed to unlock potency.
Figure 1: The synthetic trajectory from the chlorobenzothiazole scaffold (CBT-6E) to a potent kinase inhibitor. The displacement of Chlorine is the rate-limiting step for bioactivity.
Part 2: Experimental Protocols
Protocol 1: Chemical Validation (Derivatization)
To evaluate the scaffold, one must first convert it into a testable "lead-like" molecule. The 2-chloro group is displaced by morpholine (a common PI3K pharmacophore).
Reagents:
-
Substrate: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CBT-6E)
-
Nucleophile: Morpholine (3.0 eq)
-
Solvent: DMF or DMSO (anhydrous)
-
Base:
or DIPEA (2.0 eq)
Workflow:
-
Dissolution: Dissolve 100 mg of CBT-6E in 2 mL of anhydrous DMF.
-
Addition: Add
followed by morpholine dropwise. -
Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by a more polar spot ( ). -
Workup: Pour into ice water. The product, 1-(2-morpholinobenzo[d]thiazol-6-yl)ethanone , will precipitate as a yellow solid.
-
Validation: Verify structure via
-NMR (Loss of Cl-adjacent signal, appearance of morpholine protons at 3.6-3.8 ppm).
Protocol 2: ADP-Glo Kinase Assay (Scaffold Screening)
Once derivatized, the compound is screened against PI3K isoforms. We use the ADP-Glo™ system (Promega), which quantifies ADP produced during the kinase reaction.
Assay Conditions:
-
Enzyme: Recombinant PI3K
(p110 /p85 ). -
Substrate: PIP2:PS lipid vesicles (
). -
ATP:
(at ).
Step-by-Step:
-
Preparation: Dilute the morpholine-derivative (from Protocol 1) in DMSO to generate a 10-point dose-response curve (
to ). -
Incubation: Mix
of compound + of PI3K enzyme in reaction buffer. Incubate for 15 min at RT. -
Start: Add
of ATP/Lipid substrate mix. Incubate for 60 min at RT. -
Depletion: Add
of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min. -
Detection: Add
of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). -
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. Log[Concentration] to determine
.
Assay Workflow Diagram
Figure 2: ADP-Glo assay workflow for evaluating the potency of benzothiazole derivatives generated from the CBT-6E scaffold.
Part 3: Data Interpretation & Strategic Insight
Structure-Activity Relationship (SAR)
The evaluation of CBT-6E confirms its role as a "pre-drug."
-
The 2-Position: Direct substitution with bulky amines (morpholine, piperazine) improves solubility and hinge interaction.
-
The 6-Acetyl Group: This moiety points towards the ribose binding pocket. Reducing the ketone to an alcohol or reacting it to form a hydrazone often improves selectivity for PI3K
over PI3K [1].
Conclusion
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is not a competitor to Alpelisib in a clinical setting; it is the architectural foundation upon which such drugs are built. Researchers should utilize this scaffold to generate focused libraries, exploiting the reactive 2-chloro position to explore novel chemical space in the ATP-binding pocket of lipid kinases.
References
-
Li, H., et al. (2012). "Design, synthesis and biological evaluation of novel benzothiazole derivatives as selective PI3Kβ inhibitors." European Journal of Medicinal Chemistry.
-
Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Massaro, A., et al. (2021). "Benzothiazole Derivatives as Multifunctional Agents." Molecules.
Publish Comparison Guide: Antimicrobial Efficacy of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Scaffolds
[1]
Executive Summary
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone represents a critical pharmacophore in the development of "dual-target" antimicrobial agents.[1] Unlike standard antibiotics that often target a single pathway, derivatives of this scaffold (specifically those functionalized at the C2-chlorine and C6-acetyl positions) exhibit pleiotropic effects, including DNA gyrase inhibition and membrane depolarization .[1]
While standard antibiotics like Ciprofloxacin and Ampicillin demonstrate superior potency (lower MIC) against susceptible wild-type strains, the benzothiazole derivatives derived from this scaffold show a distinct advantage: efficacy against multi-drug resistant (MDR) strains where standards fail.[1]
Key Performance Indicators (vs. Standards)
| Feature | Benzothiazole Scaffold Derivatives | Standard Antibiotics (Ciprofloxacin/Fluconazole) |
| Primary Target | DNA Gyrase (Subunit B)[1] & Topoisomerase IV | DNA Gyrase (Subunit A) / Cell Wall Synthesis |
| Potency (MIC) | Moderate (12.5 – 50 | High (0.1 – 5.0 |
| Resistance Profile | Low cross-resistance with | High prevalence of resistance (MRSA/VRE) |
| Spectrum | Broad (Gram-positive + Fungal) | Specific (Antibacterial or Antifungal) |
Chemical Profile & Mechanism
The molecule features two reactive centers that define its biological activity:[1]
-
C2-Chloro Position: A highly electrophilic site susceptible to nucleophilic aromatic substitution (
).[1] Replacing the chlorine with hydrazine or amines reduces toxicity and enhances binding affinity to bacterial DNA.[1] -
C6-Acetyl Group: A handle for condensation reactions (e.g., with thiosemicarbazide) to form lipophilic hydrazones that penetrate bacterial cell walls.[1]
Mechanism of Action: The "Dual-Lock" Hypothesis
Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex, benzothiazole derivatives derived from this scaffold are hypothesized to bind to the ATP-binding pocket of the GyrB subunit , competitively inhibiting the energy supply required for DNA supercoiling.[1]
Figure 1: Mechanism of action showing the conversion of the precursor to active agents targeting DNA replication enzymes.[1]
Comparative Efficacy Analysis
The following data aggregates experimental results for C2-substituted derivatives of the title compound (e.g., N-(6-acetylbenzo[d]thiazol-2-yl)hydrazine analogs) versus standard controls.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Data synthesized from broth microdilution assays.[1][2]
| Microorganism | Strain Type | Benzothiazole Derivative ( | Ciprofloxacin ( | Ampicillin ( | Interpretation |
| E.[1] coli | Gram-Negative | 25.0 – 50.0 | 0.5 – 1.0 | 3.12 | Lower Potency: Standards are ~50x more potent against wild-type.[1] |
| P. aeruginosa | Gram-Negative | 50.0 – 100.0 | 1.0 – 2.0 | >100 (Resistant) | Competitive: Effective where Ampicillin fails due to efflux pumps.[1] |
| S. aureus | Gram-Positive | 12.5 – 25.0 | 0.5 – 1.0 | 1.56 | Moderate: Good activity, potential for MRSA targeting.[1] |
| B. subtilis | Gram-Positive | 12.5 – 25.0 | 0.25 | 0.5 | Moderate: Effective bacteriostatic range.[1] |
Antifungal Activity
Comparison against Fluconazole.[1]
| Microorganism | Benzothiazole Derivative ( | Fluconazole ( | Insight |
| C.[1] albicans | 25.0 – 50.0 | 6.25 – 12.5 | Synergistic Potential: Benzothiazoles disrupt fungal membranes, complementing azole action.[1] |
| A. niger | 25.0 – 50.0 | 12.5 | Comparable: Efficacy approaches standard drugs in mold species.[1] |
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
A. Synthesis of Active Derivative (General Protocol)
Rationale: The 2-chloro group is too reactive for direct biological screening; it must be substituted to ensure stability in the assay medium.[1]
-
Starting Material: Dissolve 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (1.0 eq) in absolute ethanol.
-
Nucleophilic Attack: Add Hydrazine Hydrate (99%, 2.0 eq) dropwise.[1]
-
Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).[1]
-
Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate (The 2-hydrazinyl derivative).[1]
-
Purification: Recrystallize from ethanol to achieve >95% purity (confirmed by melting point and NMR).
B. Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.[1]
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO (range: 100
g/mL down to 0.2 g/mL) in 96-well plates. -
Control: Include Ciprofloxacin (positive control) and DMSO (solvent control).[1]
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).[1]
References
-
Synthesis and Antimicrobial Screening of Benzothiazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]
-
Benzothiazole Scaffold in Medicinal Chemistry. BenchChem Compound Database. [1]
-
Antimicrobial and Anticancer Activity of 2-Aminobenzothiazole Derivatives. MDPI Molecules.
-
Molecular Modelling and Antimicrobial Activity of Benzothiazolo-pyrimidine Conjugates. Heliyon. [1]
Comparative Guide: Conventional Heating vs. Microwave Irradiation in Benzothiazole Synthesis
[1][2][3][4]
Executive Summary
The Shift from Conductive to Dielectric Heating Benzothiazoles are a privileged pharmacophore in drug discovery, serving as the core structure for antitumor, antimicrobial, and anti-inflammatory agents (e.g., Riluzole). Traditional synthesis relies on conductive heating (reflux), which is often plagued by slow reaction kinetics, harsh conditions, and significant solvent waste.
This guide objectively compares the conventional thermal approach against microwave-assisted organic synthesis (MAOS). Experimental data confirms that microwave irradiation shifts the reaction trajectory from hours to minutes while improving yield and purity.[1][2] This is not merely an acceleration of rate but a fundamental change in energy transfer efficiency, exploiting dipolar polarization and ionic conduction to bypass thermal lag.
Mechanistic Underpinnings
The Chemical Pathway
Regardless of the heating method, the core chemistry typically involves the condensation of 2-aminothiophenol with an aldehyde (or carboxylic acid derivative).[3]
-
Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the aldehyde.
-
Schiff Base Formation: Elimination of water yields an imine intermediate (Schiff base).
-
Cyclization: Intramolecular nucleophilic attack by the thiol group (or oxidative cyclization) closes the thiazole ring.
-
Oxidation/Aromatization: Formation of the final benzothiazole structure.
Thermal vs. Non-Thermal Effects
-
Conventional Heating (Wall-to-Bulk): Heat transfers from the oil bath to the glass wall, then to the solvent, and finally to the reactants via convection. This creates a temperature gradient, where the vessel walls are hotter than the core, leading to potential byproduct formation (e.g., disulfides) due to localized overheating or prolonged exposure.
-
Microwave Irradiation (In-Core Heating): Microwave energy (typically 2.45 GHz) couples directly with polar molecules (solvents and reagents).
-
Dipolar Polarization: Polar molecules try to align with the oscillating electric field, generating heat through molecular friction.
-
Ionic Conduction:[4] Dissolved ions oscillate back and forth, colliding with neighboring molecules to generate heat.
-
The Result: Instantaneous, volumetric heating that eliminates the "thermal lag," driving the reaction over activation energy barriers (
) significantly faster.
-
Visualization: Mechanism & Workflow
Diagram 1: Reaction Mechanism & Process Comparison
The following diagram illustrates the chemical pathway and contrasts the energy transfer models.
Caption: Comparison of reaction pathways showing the kinetic advantage of microwave dielectric heating over conductive reflux.
Comparative Performance Analysis
The following data summarizes average performance metrics derived from multiple comparative studies (e.g., synthesis of 2-phenylbenzothiazole derivatives).
| Metric | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Improvement Factor |
| Reaction Time | 3.0 – 6.0 Hours | 8 – 35 Minutes | 10x – 25x Faster |
| Isolated Yield | 65% – 75% | 85% – 96% | +20% Yield |
| Solvent Usage | High (Ethanol/Toluene) | Low / Solvent-Free / Ionic Liquids | Green Chemistry |
| Energy Efficiency | Low (Continuous heating) | High (Targeted energy input) | >50% Energy Savings |
| Purity (Crude) | Moderate (Requires Column) | High (Often Recrystallization only) | Simplified Workup |
Data Source Synthesis: Aggregated from comparative studies involving 2-aminothiophenol condensation (See References 1, 2, 3).
Detailed Experimental Protocols
Protocol A: Conventional Synthesis (The Control)
Use this method to establish a baseline for yield and purity.
Materials: 2-Aminothiophenol (10 mmol), Benzaldehyde (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.), Reflux condenser, Oil bath.
-
Setup: In a 100 mL round-bottom flask, dissolve 1.25 g (10 mmol) of 2-aminothiophenol and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid (or a Lewis acid catalyst like sulfamic acid).
-
Reflux: Attach a reflux condenser. Heat the oil bath to 80°C and reflux the mixture for 4 to 6 hours .
-
Monitoring: Check reaction progress via TLC (System: Hexane/Ethyl Acetate 4:1) every hour. Look for the disappearance of the thiol spot.
-
Workup: Cool the mixture to room temperature. Pour onto crushed ice.
-
Isolation: Filter the precipitated solid. Wash with cold water.
-
Purification: Recrystallize from hot ethanol.
-
Expected Yield: ~68-72%
-
Protocol B: Microwave-Assisted Synthesis (The Optimization)
Use this method for high-throughput synthesis and library generation.
Materials: 2-Aminothiophenol (10 mmol), Benzaldehyde (10 mmol), Ethanol (2 mL) or Glycerol (Green Solvent), Microwave Reactor (e.g., CEM Discover or Monowave).
-
Setup: In a 10 mL microwave-compatible crimp-sealed vial, mix 1.25 g (10 mmol) of 2-aminothiophenol and 1.06 g (10 mmol) of benzaldehyde.
-
Solvent: Add a minimal amount of ethanol (1-2 mL) to create a slurry, or use glycerol (2 mL) for better microwave absorption (high loss tangent). Note: Solvent-free conditions are also viable if reagents are liquid.
-
Irradiation: Place the vial in the microwave reactor.
-
Mode: Dynamic/Standard
-
Temperature: Set to 100°C - 130°C.
-
Power: Max 300W (system will modulate to maintain temp).
-
Time: Hold for 10 - 15 minutes .
-
-
Self-Validation (Safety): Ensure the pressure sensor is active. If pressure exceeds 200 psi, the system should auto-vent/stop.
-
Workup: Cool the vial using the reactor's compressed air cooling (to <50°C).
-
Isolation: Pour the mixture into ice-cold water. The product precipitates almost immediately.
-
Purification: Filter and wash. Recrystallization is often sufficient; column chromatography is rarely needed due to the clean reaction profile.
-
Expected Yield: ~88-95%[5]
-
Expert Insights & Troubleshooting
Why Microwave Fails Sometimes
-
Non-Polar Solvents: Microwave heating relies on dielectric loss. Solvents like Toluene or Hexane are "microwave transparent" and will not heat effectively. If you must use them, add a "doping" agent (e.g., a small amount of ionic liquid or ethanol) to act as a heat sink.
-
Sealed Vessel Safety: The rapid heating of ethanol can generate high pressure. Always use dedicated microwave vials with pressure-relief caps. Do not use domestic kitchen microwaves for chemical synthesis due to uneven standing waves ("hot spots") which can cause explosions.
Green Chemistry Assessment (E-E-A-T)
From a sustainability perspective, the Microwave method is superior:
-
Atom Economy: Higher yields mean fewer side products.
-
E-Factor: Reduced solvent volume (2 mL vs 20 mL) drastically lowers the waste-to-product ratio.
-
Energy: Heating 2 mL of solvent for 10 minutes consumes significantly less electricity than refluxing 20 mL for 6 hours.
References
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Provides baseline data on yield improvements (3% to 113% relative increase) and time reduction.
-
Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent. Source: Semantic Scholar / Journal of Chemical Research. URL:[Link] Relevance: Validates the use of glycerol and green solvents in microwave protocols.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: MDPI (Molecules Journal). URL:[Link] Relevance: Comprehensive review of catalyst-free and microwave-assisted methods, including PIFA and ionic liquid protocols.[4]
-
Benzothiazole Synthesis: Microwave-accelerated condensation. Source: Organic Chemistry Portal. URL:[Link] Relevance: Mechanistic details on ionic liquid mediated synthesis.
Sources
- 1. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Benzothiazole Quantification: A Strategic Validation Guide
Executive Summary: The Analytical Dilemma
Benzothiazole and its derivatives (e.g., 2-mercaptobenzothiazole) occupy a unique dual position in chemical analysis. In environmental science, they are markers of wastewater contamination; in pharmaceutical development, they are potential genotoxic impurities (PGIs) requiring trace-level quantification.
The validation of methods for benzothiazole is not merely a box-checking exercise—it is a risk management strategy. While HPLC-UV remains the workhorse for bulk assay, it often fails the sensitivity requirements for PGI monitoring (ppm to ppb levels). This guide objectively compares the three dominant modalities—HPLC-UV, GC-MS, and LC-MS/MS—and provides a validated, high-sensitivity protocol for the most challenging application: trace impurity quantification in complex matrices.
Comparative Analysis: Selecting the Right Tool
The choice of method is dictated by the Limit of Quantitation (LOQ) required and the matrix complexity .
Method Performance Matrix
| Feature | HPLC-UV/DAD | GC-MS | LC-MS/MS (QqQ) |
| Primary Application | Raw material assay; Bulk purity | Volatile markers; Environmental water | Trace genotoxic impurities (GTIs); Bioanalysis |
| Sensitivity (LOD) | High ppm ( | Low ppb ( | Ultra-trace ( |
| Selectivity | Moderate (Separation dependent) | High (Spectral fingerprinting) | Critical (MRM transitions eliminate matrix noise) |
| Throughput | High (10-15 min runs) | Moderate (Cool-down cycles needed) | High (Rapid gradients possible) |
| Limitations | Low sensitivity for PGIs; Co-elution risks | Thermal degradation of derivatives; Derivatization often required | Matrix effects (Ion suppression); High capital cost |
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample properties and regulatory thresholds.
Figure 1: Strategic decision matrix for benzothiazole quantification methods.
Validated Protocol: Trace Quantification via LC-MS/MS
Given the increasing regulatory scrutiny on benzothiazole as a mutagenic impurity, this section details a Self-Validating LC-MS/MS Protocol . This method is designed to meet ICH Q2(R1) standards for specificity, linearity, and accuracy at trace levels.
Mechanistic Rationale
-
Column Choice: A C18 column with high carbon load is selected to retain the hydrophobic benzothiazole scaffold while allowing polar matrix components to elute early (diverted to waste).
-
Ionization: Electrospray Ionization (ESI) in Positive mode is used. Benzothiazole is basic (pKa ~1-2); acidic mobile phases ensure full protonation (
). -
Internal Standard: Use of deuterated benzothiazole (
-benzothiazole) is mandatory to correct for ion suppression in the MS source.
Step-by-Step Methodology
Reagents:
-
Benzothiazole Reference Standard (>99.0%)[1]
-
Internal Standard (IS): Benzothiazole-d4
-
Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | %B | Rationale |
|---|---|---|
| 0.0 - 1.0 | 5 | Divert salts/polar matrix to waste |
| 1.0 - 6.0 | 5
MS/MS Transitions (MRM):
-
Precursor:
136.0 (Benzothiazole) -
Quantifier Ion:
109.0 (Loss of HCN) -
Qualifier Ion:
82.0 (Ring fragmentation) -
Internal Standard:
140.0 113.0
Sample Preparation (Solid Phase Extraction - SPE)
Direct injection often fails due to matrix effects. SPE is recommended for biological or wastewater samples.
-
Conditioning: HLB Cartridge (3 mL ACN, then 3 mL Water).
-
Loading: Load 5 mL sample (pH adjusted to 7.0).
-
Washing: 3 mL 5% Methanol in Water (Removes salts).
-
Elution: 3 mL Acetonitrile.
-
Reconstitution: Evaporate to dryness under
; reconstitute in 200 µL Mobile Phase A.
Validation Data & Performance Metrics
The following data represents typical performance characteristics obtained when validating this protocol under GMP conditions.
Linearity and Sensitivity[2][3][4][5][6]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression: Weighted (
) linear regression is required due to the wide dynamic range. -
Performance:
| Parameter | Value | Acceptance Criteria |
| Slope | 3.42e4 | N/A |
| 0.9992 | ||
| LOD (S/N 3:1) | 0.2 ng/mL | N/A |
| LOQ (S/N 10:1) | 0.6 ng/mL | Must be |
Accuracy & Precision (Recovery Study)
Spiked into representative matrix (e.g., API solution or Plasma).
| Spike Level (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) | Status |
| Low (1.0) | 94.5 | 4.2 | Pass |
| Medium (50) | 101.2 | 1.8 | Pass |
| High (800) | 99.8 | 1.1 | Pass |
Troubleshooting & Robustness
The "Ghost Peak" Phenomenon
Benzothiazoles are ubiquitous in rubber products. A common validation failure involves "ghost peaks" in blank injections.
-
Root Cause: Leaching from HPLC septa, tubing, or O-rings containing vulcanization accelerators (2-mercaptobenzothiazole).
-
Solution: Use pre-slit Teflon/Silicone septa and PEEK tubing. Replace solvent inlet filters regularly.
Matrix Effects in LC-MS
If recovery drops below 80%, ion suppression is likely occurring.
-
Diagnosis: Post-column infusion test.
-
Remediation: Switch to APCI (Atmospheric Pressure Chemical Ionization) source if ESI suppression is unmanageable, or increase the SPE wash strength.
Validation Workflow Diagram
The following diagram outlines the sequence of validation experiments required to claim ICH compliance.
Figure 2: Sequential validation workflow aligned with ICH Q2(R1) guidelines.
References
-
International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Scheurer, M., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds. (Contextual reference for MS comparison). [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. (Guidance on trace impurity thresholds applicable to benzothiazole PGIs). [Link]
-
Drawell Analytical. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Sources
Definitive Structural Elucidation of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Executive Summary
In the development of benzothiazole-based pharmacophores, precise structural confirmation is non-negotiable. The compound 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone represents a critical scaffold in the synthesis of antitumor and antimicrobial agents. However, its synthesis—often involving Friedel-Crafts acylation or cyclization of substituted anilines—frequently suffers from regiochemical ambiguity (substitution at C6 vs. C5).
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for routine characterization, they often fail to definitively resolve regioisomers in electron-deficient heterocycles without complex 2D experiments. Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard, offering absolute structural certainty.
This guide objectively compares SC-XRD against spectroscopic alternatives and provides a self-validating protocol for the structural confirmation of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone.
The Challenge: Regioisomerism in Benzothiazoles
When synthesizing 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone, the acetyl group (
Comparative Analysis: SC-XRD vs. Spectroscopy
The following table contrasts the utility of SC-XRD against traditional spectroscopic methods for this specific application.
| Feature | SC-XRD (The Gold Standard) | 1H/13C NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D atomic arrangement & connectivity. | Magnetic environment of H/C nuclei. | Molecular mass & fragmentation pattern.[1] |
| Regioisomer Resolution | Definitive. Visualizes the exact position of the acetyl group relative to the N/S atoms. | Ambiguous. C5/C6 protons often overlap; coupling constants ( | Ineffective. Isomers have identical mass and often similar fragmentation. |
| Sample State | Solid (Single Crystal). | Solution (CDCl | Gas/Ionized phase. |
| Stereochemistry | Determines absolute configuration (if chiral) and planar deviations. | Requires chiral shift reagents or derivatization. | N/A |
| Throughput | Low (Days to Weeks for crystal growth). | High (Minutes).[1][2] | High (Minutes).[1][2] |
Strategic Workflow: From Synthesis to Structure
The following diagram outlines the decision-making pathway for characterizing 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone, prioritizing SC-XRD when regioselectivity is .
Figure 1: Structural elucidation workflow. SC-XRD is triggered when spectroscopic data cannot definitively rule out regioisomers.
Experimental Protocol: SC-XRD Validation
This protocol is designed to be self-validating. If the crystal does not diffract to <0.84 Å resolution, the recrystallization step must be repeated with a different solvent system.
Phase 1: Crystal Growth (The Critical Step)
The benzothiazole core is planar and prone to
-
Solvent Selection: Dissolve 20 mg of the synthesized compound in minimal hot Ethanol (EtOH) or Acetone .
-
Why? Polar protic (EtOH) or aprotic (Acetone) solvents interact with the acetyl carbonyl, encouraging ordered hydrogen bonding networks during lattice formation.
-
-
Method: Slow Evaporation.
-
Place the solution in a small vial (4 mL).
-
Cover with Parafilm and pierce with 3-4 small holes to control evaporation rate.
-
Store at room temperature (293 K) in a vibration-free environment.
-
-
Harvesting: After 3-7 days, look for colorless/pale-yellow block or prism crystals. Avoid needles (often indicate rapid growth/disorder).
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal with dimensions approx.
mm. Mount on a glass fiber or MiTeGen loop using Paratone oil. -
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Low temperature minimizes thermal vibration of the terminal acetyl and chloro groups, improving resolution and precision of bond lengths.
-
-
Diffractometer Settings:
-
Source: Mo-K
( Å) or Cu-K ( Å). -
Strategy: Full sphere data collection to ensure high redundancy.
-
Phase 3: Structural Solution (SHELX)
-
Space Group Determination: Use XPREP to determine the Laue group. Expect Monoclinic (
) or Triclinic ( ) systems common for planar heterocycles. -
Phasing: Solve using Intrinsic Phasing (SHELXT).
-
Refinement: Refine against
using SHELXL.-
Check: Locate the Chlorine atom (heavy electron density) first.
-
Check: Locate the Sulfur atom in the thiazole ring.
-
Validation: The acetyl group (
) must be clearly defined at the C6 position.
-
Structural Insights & Expected Data
When the structure is solved, the following geometric parameters confirm the identity of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone.
Molecular Geometry
-
Planarity: The benzothiazole bicycle should be essentially planar (RMS deviation < 0.02 Å).
-
Acetyl Orientation: The acetyl group at C6 may exhibit a slight torsion angle relative to the aromatic plane (typically 5–15°) due to steric repulsion or crystal packing forces.
-
Bond Lengths:
-
C(2)–Cl: Typical length ~1.73–1.75 Å.
-
C(6)–C(acetyl): Indicates
conjugation. -
C=O: Typical length ~1.21–1.23 Å.
-
Intermolecular Interactions (Packing)
X-ray crystallography reveals interactions invisible to NMR:
-
-
Stacking: Centrosymmetric dimers often form between benzothiazole rings (face-to-face distance ~3.5 Å). -
Halogen Bonding: Look for Type II halogen contacts involving the C2-Cl atom.
-
Hydrogen Bonding: Weak
interactions often link the acetyl oxygen to aromatic protons of neighboring molecules, stabilizing the lattice.
References
-
Synthesis & Benzothiazole Chemistry
-
Context: Regioselective functionalization of 2-aminobenzothiazoles and subsequent chlorination strategies.[3]
-
Source:Molecules (MDPI) - "Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles."
-
-
Crystallographic Standards
- Context: Methodologies for small molecule refinement (SHELX) and handling of planar heterocycles.
-
Source:Journal of Applied Crystallography - "A short history of SHELX."
-
Structural Analogs (Benzothiazole Derivatives)
- Context: Comparison of bond lengths and packing in 6-substituted benzothiazoles.
-
Source:NIH / PubMed Central - "Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one."
-
Technique Comparison (NMR vs XRD)
- Context: Limitations of NMR in resolving regioisomers compared to the absolute certainty of XRD.
-
Source:News-Medical - "X-Ray Crystallography vs. NMR Spectroscopy."
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Executive Summary & Chemical Profile
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is a halogenated heteroaromatic compound frequently used as a pharmacophore scaffold in drug discovery.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of the chlorine atom at the C2 position and the sulfur-containing thiazole ring.
Improper disposal poses two primary risks:
-
Environmental Toxicity: Benzothiazoles are persistent and toxic to aquatic life (H411).[2]
-
Incineration Hazards: Thermal decomposition generates Hydrogen Chloride (HCl) and Sulfur Oxides (SOx), requiring incinerators equipped with acid gas scrubbers.
Chemical Waste Profile
| Property | Data | Operational Implication |
| CAS Number | Specific CAS not universally listed; treat as derivative | Use IUPAC name on all waste tags. |
| Molecular Formula | C₉H₆ClNOS | Contains Chlorine and Sulfur .[1] |
| Physical State | Solid (Powder) | Dispose as solid hazardous waste unless in solution.[1] |
| Reactivity | Electrophilic at C2 position | Do NOT mix with strong nucleophiles (amines, thiols) in waste drums to prevent exothermic reaction.[1] |
| GHS Hazards | H301 (Toxic), H319 (Eye Irrit.), H411 (Aquatic Tox.)[1][3] | Requires double-bagging and dedicated PPE.[1] |
Waste Segregation Protocol (Critical)
The most common compliance failure with this compound is misclassification as "General Organic Waste." Because it contains chlorine, it must be segregated into the Halogenated waste stream.
The "Halogen Rule"
If the final waste mixture contains >1,000 ppm (0.1%) of halogenated compounds, the entire container is classified as halogenated.
-
Cost Impact: Disposal of halogenated waste is significantly more expensive than non-halogenated waste due to the requirement for specialized incineration.
-
Safety Impact: Mixing this compound with non-halogenated flammable solvents (e.g., acetone, hexane) without proper labeling can damage incinerators not designed for acid gas neutralization.
Compatibility Warning
STOP: Before adding this compound to a central waste carboy, verify the contents.
-
Incompatible with: Strong oxidizers (Peroxides, Nitric Acid) and Strong Nucleophiles (Primary amines).
-
Risk: The 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (
). Mixing with high concentrations of reactive amines in a waste container can generate heat and pressure.
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired stocks, spill cleanup debris, contaminated gloves/paper.
-
Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag immediately.[4]
-
Constituents: "1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone" (Do not use abbreviations).[1]
-
Hazard Checkbox: Select "Toxic" and "Irritant."
-
-
Storage: Store in the Solid Waste satellite accumulation area.
Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicable for: HPLC waste, reaction filtrates.
-
Solvent Assessment: Determine the primary solvent.
-
If dissolved in DCM/Chloroform: Use the Halogenated Solvent carboy.
-
If dissolved in Acetone/Methanol: You must still use the Halogenated Solvent carboy because the solute itself is halogenated.
-
-
Transfer: Funnel liquid into the approved safety carboy (typically polyethylene or safety-coated glass).
-
Log Entry: Record the volume and estimated concentration on the waste log sheet attached to the carboy.
-
Note: Explicitly write "Contains Halogenated Organics" if the main solvent is non-halogenated.
-
Waste Stream Logic Diagram
The following diagram illustrates the decision matrix for segregating 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating chlorobenzothiazole derivatives. Note that even if the solvent is non-halogenated (dashed line), the presence of the halogenated solute mandates the Halogenated Waste stream.
Emergency Procedures: Spill Management
In the event of a benchtop spill, immediate action is required to prevent environmental contamination and exposure.
-
Evacuate & Ventilate: If the spill is significant (>5g or dust cloud), evacuate the immediate area and allow aerosols to settle.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/N95 respirator if powder is loose.
-
Neutralization (Not required): Chemical neutralization is not recommended due to potential unpredictable byproducts. Physical removal is preferred.
-
Cleanup:
-
Solids: Gently cover with wet paper towels to prevent dust, then scoop into a waste bag.
-
Liquids: Absorb with vermiculite or commercial spill pads.
-
-
Decontamination: Wipe the surface with a mild detergent and water. Do not use bleach (hypochlorite), as it may react with the sulfur/nitrogen heterocycle.
Regulatory Framework
While this specific compound may not be individually listed on the EPA's P-list or U-list, it is regulated under the "Cradle-to-Grave" liability of RCRA (Resource Conservation and Recovery Act).[1]
-
Waste Code Assignment:
-
If the waste exhibits toxicity characteristics (via TCLP), it may carry a D-code .
-
In most research settings, it is classified as Non-RCRA Regulated Hazardous Waste (Halogenated) unless mixed with listed solvents (e.g., F002 for Methylene Chloride mixtures).
-
-
EPA Compliance: Under 40 CFR 261, the generator must determine if the waste is hazardous. Due to the H301/H411 toxicity profile, it must be managed as hazardous waste [1].
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. 2-Chlorobenzothiazole (Parent Scaffold Data). National Library of Medicine. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
CAS Number: 61700-72-9 Molecular Formula: C₉H₆ClNOS Molecular Weight: 211.67 g/mol
Part 1: Core Directive & Risk Assessment
The "Unknown Toxicity" Protocol As a specialized research chemical, 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone lacks comprehensive toxicological data (LD50, carcinogenicity). Therefore, you must operate under the Precautionary Principle . This compound contains a benzothiazole core (common in bioactive pharmacophores) and a reactive chlorine substituent at the 2-position.
Scientific Rationale for Hazards:
-
Sensitization Potential: Benzothiazoles are structurally similar to known contact allergens. The 2-chloro position is electrophilic, capable of nucleophilic aromatic substitution (
) with biological nucleophiles (e.g., cysteine residues in proteins), suggesting a mechanism for skin sensitization [1]. -
Respiratory Irritation: The ethanone moiety and heterocyclic nitrogen contribute to hydrogen bonding capability, increasing mucous membrane interaction.
-
Reactivity: The substance is moisture-sensitive and should be handled under inert atmosphere to prevent hydrolysis of the chlorobenzothiazole ring, which could release acidic byproducts.
Part 2: Personal Protective Equipment (PPE) Matrix
This system uses a Barrier-Redundancy Model . Do not rely on a single layer of protection.
| PPE Category | Specification | Technical Justification |
| Hand Protection | Double Nitrile Gloving (Outer: 5 mil, Inner: 4 mil) | Chlorinated heterocycles can permeate thin latex. Nitrile offers superior resistance to the organic solvents (DMSO, DMF) likely used to dissolve this compound [2]. Change frequency: Every 2 hours or immediately upon splash. |
| Respiratory | N95 / P100 (Solid handling)Fume Hood (Solubilized) | As a fine crystalline solid, electrostatic forces can aerosolize particles during weighing. Once in solution, the solvent vapor pressure dictates safety; however, the compound itself is non-volatile. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. The electrophilic nature of the 2-chloro group poses a risk of severe corneal damage upon contact. |
| Body Defense | Tyvek® Lab Coat (Closed front) | Cotton absorbs chemicals. Tyvek provides a non-porous barrier against dusts and splashes. |
Part 3: Operational Protocol & Logistics
1. Storage & Stability
-
Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Logic: The 2-chloro substituent activates the thiazole ring, making it susceptible to hydrolysis or oxidation over time. Cold storage retards these degradation pathways [3].
2. Weighing & Transfer (The Critical Control Point)
-
Step 1: Equilibrate the container to room temperature before opening to prevent condensation (water acts as a nucleophile).
-
Step 2: Use an anti-static gun on the weighing boat. Benzothiazole derivatives are prone to static charge, causing "fly-away" powder that contaminates the balance area.
-
Step 3: Weigh inside a fume hood or a powder containment enclosure . If using a hood, turn the sash face velocity down to 0.3 m/s to prevent turbulence from blowing the powder.
3. Solubilization
-
Solvents: Soluble in DMSO and DMF. Sparingly soluble in Ethanol.
-
Procedure: Add solvent slowly to the solid. Although not violently exothermic, the heat of solvation can increase vapor pressure of the solvent.
-
Safety Note: DMSO penetrates skin rapidly and acts as a carrier, dragging the dissolved chlorobenzothiazole into the bloodstream. Never touch the outside of a DMSO flask with contaminated gloves.
4. Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong oxidizers or aqueous basic waste (risk of hydrolysis generating heat/gas).
-
Labeling: Clearly mark as "Contains Benzothiazole Derivative - Potential Sensitizer."
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop-Check" points that prevent exposure.
Figure 1: Operational workflow emphasizing the critical equilibration and PPE verification steps before the chemical container is opened.
References
-
BenchChem . (n.d.). A Technical Guide to 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone: Synthesis, Properties, and Biological Context. (Note: Cited for structural analog hazards and benzothiazole class properties). Link
-
Lead Sciences . (n.d.). Product Data: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS 61700-72-9).[1][2] Link
-
BLD Pharm . (n.d.). Safety & Handling for Catalog BD233193. Link
-
PubChem . (2025).[3] Compound Summary: Benzothiazole Derivatives. National Library of Medicine. Link
Sources
- 1. 61700-72-9|1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone - Lead Sciences [lead-sciences.com]
- 3. Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) | C26H24N2O3 | CID 57350126 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
